ML RR-S2 CDA intermediate 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
1638751-29-7 |
|---|---|
Molecular Formula |
C32H52N10O10P2S2Si2 |
Molecular Weight |
919.1 g/mol |
IUPAC Name |
9-[(1R,6R,8R,9R,10R,15R,17R)-8-(6-aminopurin-9-yl)-9,18-bis[[tert-butyl(dimethyl)silyl]oxy]-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]purin-6-amine |
InChI |
InChI=1S/C32H52N10O10P2S2Si2/c1-31(2,3)57(7,8)51-22-18-12-46-53(43,55)49-21-17(11-45-54(44,56)50-23(22)29(48-18)41-15-39-19-25(33)35-13-37-27(19)41)47-30(24(21)52-58(9,10)32(4,5)6)42-16-40-20-26(34)36-14-38-28(20)42/h13-18,21-24,29-30H,11-12H2,1-10H3,(H,43,55)(H,44,56)(H2,33,35,37)(H2,34,36,38)/t17-,18-,21-,22?,23-,24-,29-,30-,53?,54?/m1/s1 |
InChI Key |
FKOZSOBEVWEYLJ-JTMKXYODSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H]2[C@@H](COP(=O)(O[C@H]3[C@@H](O[C@@H](C3O[Si](C)(C)C(C)(C)C)COP(=S)(O2)O)N4C=NC5=C(N=CN=C54)N)S)O[C@H]1N6C=NC7=C(N=CN=C76)N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C2COP(=S)(OC3C(COP(=O)(OC1C(O2)N4C=NC5=C(N=CN=C54)N)S)OC(C3O[Si](C)(C)C(C)(C)C)N6C=NC7=C(N=CN=C76)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ML RR-S2 CDA intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML RR-S2 CDA (also known as ADU-S100 or MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, the activation of STING by ML RR-S2 CDA triggers a cascade of signaling events culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This robust immune response can lead to the activation of antigen-presenting cells (APCs), subsequent priming of tumor-specific T cells, and ultimately, anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of ML RR-S2 CDA, including its interaction with the STING protein, downstream signaling pathways, and methods for its evaluation.
Introduction
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. ML RR-S2 CDA is a rationally designed, non-canonical CDN that has demonstrated enhanced stability and activity compared to natural CDNs.[1] Its ability to potently activate the STING pathway has positioned it as a promising agent in cancer immunotherapy.
Mechanism of Action: STING Activation
The core mechanism of action of ML RR-S2 CDA is its direct binding to and activation of the STING protein, a transmembrane protein localized to the endoplasmic reticulum.[2]
Binding to STING
ML RR-S2 CDA, a synthetic analog of bacterial CDNs, possesses a mixed-linkage (ML) dithio (RR-S2) backbone which confers resistance to phosphodiesterase degradation and is reported to increase its binding affinity for human STING by at least 10-fold compared to canonical 3',5'-linked CDNs.[1][3] While a precise dissociation constant (Kd) for the ML RR-S2 CDA-STING interaction is not publicly available, the enhanced affinity contributes to its potent agonist activity.
STING Conformational Change and Downstream Signaling
Upon binding of ML RR-S2 CDA, the STING dimer undergoes a significant conformational change.[3] This conformational shift facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4]
Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons, primarily IFN-α and IFN-β.[4] In parallel, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of a broader range of pro-inflammatory cytokines and chemokines.[4]
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of ML RR-S2 CDA.
| Parameter | Cell Line | Value | Reference(s) |
| EC50 (IRF3 Pathway Activation) | THP-1 Dual™ Reporter Cells | 3.03 µg/mL | [5] |
| EC50 (NF-κB Pathway Activation) | THP-1 Dual™ Reporter Cells | 4.85 µg/mL | [5] |
| Binding Affinity (Kd) | Human STING | Not publicly available, but reported to be at least 10-fold higher than canonical CDNs. | [3] |
Table 1: In Vitro Activity of ML RR-S2 CDA
| Animal Model | Tumor Type | Dose | Route of Administration | Outcome | Reference(s) |
| BALB/c Mice | CT-26 Colon Carcinoma | 20 µg and 40 µg | Intratumoral | Significant tumor suppression | [6] |
| FVB/N Mice | NT2.5 Breast Cancer | Not specified | Intratumoral | Tumor growth inhibition | [7] |
| Rats | Esophageal Adenocarcinoma | 50 µg | Intratumoral | 30.1% decrease in mean tumor volume | [8] |
Table 2: In Vivo Anti-Tumor Efficacy of ML RR-S2 CDA
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of ML RR-S2 CDA.
THP-1 Dual™ Reporter Assay for STING Activation
This assay is used to quantify the activation of the IRF and NF-κB pathways downstream of STING activation.
Materials:
-
THP-1 Dual™ Reporter Cells (InvivoGen)[9]
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 µg/ml Normocin™, 2 mM L-glutamine
-
ML RR-S2 CDA (ADU-S100)
-
96-well flat-bottom plates
-
QUANTI-Luc™ (for IRF pathway, Lucia luciferase)[9]
-
QUANTI-Blue™ Solution (for NF-κB pathway, SEAP)[9]
-
Luminometer and Spectrophotometer
Protocol:
-
Seed THP-1 Dual™ cells at a density of 1 x 10^5 cells/well in a 96-well plate in 180 µL of culture medium.[10]
-
Prepare serial dilutions of ML RR-S2 CDA in culture medium.
-
Add 20 µL of the ML RR-S2 CDA dilutions to the respective wells. For a negative control, add 20 µL of medium alone.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[10]
-
For IRF pathway analysis: a. Prepare the QUANTI-Luc™ working solution according to the manufacturer's instructions. b. Transfer 20 µL of the cell culture supernatant to a white 96-well plate. c. Add 50 µL of the QUANTI-Luc™ working solution to each well. d. Read the luminescence immediately on a luminometer.
-
For NF-κB pathway analysis: a. Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions and warm to 37°C. b. Add 180 µL of QUANTI-Blue™ Solution to each well of a flat-bottom 96-well plate. c. Add 20 µL of the cell culture supernatant to the corresponding wells. d. Incubate at 37°C for 1-3 hours. e. Measure the absorbance at 620-650 nm using a spectrophotometer.
-
Calculate EC50 values by plotting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Bone Marrow-Derived Dendritic Cell (BMDC) Maturation Assay
This assay assesses the ability of ML RR-S2 CDA to induce the maturation of dendritic cells, a key step in initiating an adaptive immune response.
Materials:
-
Bone marrow cells isolated from mice (e.g., C57BL/6)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol
-
Recombinant murine GM-CSF (20 ng/mL)[11]
-
Recombinant murine IL-4 (10 ng/mL)
-
ML RR-S2 CDA (ADU-S100)
-
Fluorescently labeled antibodies against CD11c, MHC Class II, CD80, and CD86
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Flow cytometer
Protocol:
-
Generation of BMDCs: a. Harvest bone marrow from the femurs and tibias of mice.[11] b. Culture the bone marrow cells in RPMI medium supplemented with GM-CSF and IL-4 for 6-8 days.[11] Replace the medium every 2-3 days. c. On day 6 or 8, harvest the non-adherent and loosely adherent cells, which are enriched for immature BMDCs.
-
BMDC Stimulation: a. Plate the immature BMDCs in a 24-well plate at a density of 1 x 10^6 cells/well. b. Treat the cells with varying concentrations of ML RR-S2 CDA or a vehicle control. A positive control such as LPS (100 ng/mL) can also be included. c. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the BMDCs and wash them with FACS buffer. b. Stain the cells with a cocktail of fluorescently labeled antibodies (e.g., anti-CD11c, anti-MHC Class II, anti-CD80, anti-CD86) for 30 minutes on ice. c. Wash the cells twice with FACS buffer. d. Acquire the data on a flow cytometer. e. Analyze the data by gating on the CD11c-positive population and quantifying the expression levels (Mean Fluorescence Intensity) of the maturation markers (MHC Class II, CD80, CD86).
In Vivo Murine Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of ML RR-S2 CDA in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cells (e.g., CT-26 colon carcinoma, B16-F10 melanoma)
-
Appropriate mouse strain (e.g., BALB/c for CT-26, C57BL/6 for B16-F10)
-
ML RR-S2 CDA (ADU-S100)
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
Protocol:
-
Inject tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer ML RR-S2 CDA intratumorally at the desired dose (e.g., 20-50 µg in 50 µL vehicle). The control group should receive an intratumoral injection of the vehicle alone.
-
Repeat the treatment as required (e.g., every 3-7 days for a total of 2-3 doses).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the mice for signs of toxicity and overall survival.
-
At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry for immune cell infiltration).
Mandatory Visualizations
Caption: STING Signaling Pathway Activated by ML RR-S2 CDA.
Caption: Experimental Workflow for BMDC Maturation Assay.
Conclusion
ML RR-S2 CDA is a potent STING agonist that activates a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity promotes the maturation of antigen-presenting cells and the subsequent development of an adaptive anti-tumor immune response. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of ML RR-S2 CDA and other STING agonists for cancer immunotherapy. Further research to precisely determine the binding kinetics and to optimize delivery and combination strategies will be crucial for maximizing the therapeutic potential of this promising class of molecules.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. STING Reporter THP1 Cell Line [en.genomeditech.com]
- 11. BMDC isolation protocol - mouse [abcam.com]
ADU-S100: A Technical Guide to the Intratumoral STING Agonist
Introduction
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1] As a key mediator of innate immunity, the activation of STING within the tumor microenvironment has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of ADU-S100, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Core Mechanism of Action: STING Pathway Activation
ADU-S100 is designed to mimic the action of natural cyclic dinucleotides, which are endogenous ligands for STING.[2] The binding of ADU-S100 to STING, a transmembrane protein located in the endoplasmic reticulum, initiates a conformational change and dimerization of the STING protein.[2] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 then translocates to the nucleus, where it drives the transcription of a variety of pro-inflammatory genes, most notably type I interferons (IFN-α and IFN-β).[2]
The subsequent production and secretion of type I interferons and other cytokines and chemokines by tumor-resident immune cells, such as dendritic cells (DCs), leads to a robust anti-tumor immune response.[3][4] This includes the enhanced priming and recruitment of cytotoxic CD8+ T-cells, which can recognize and eliminate cancer cells.[3]
Data Presentation
Preclinical Activity of ADU-S100
| Parameter | Cell Line/Model | Value | Reference |
| IRF3 Activation (EC50) | THP-1 Dual cells | 3.03 µg/mL | [1] |
| NF-κB Activation (EC50) | THP-1 Dual cells | 4.85 µg/mL | [1] |
| IFN-β Induction | NT2.5 cells (in vitro) | Dose-dependent increase | [5] |
| Tumor Growth Inhibition | CT-26 colon carcinoma (in vivo) | Significant tumor regression | [6] |
| Systemic Anti-Tumor Immunity | Bilateral TRAMP-C2 prostate cancer model | Abscopal effect observed in 50% of mice | [7] |
Clinical Phase I Trial Results (Monotherapy)
A Phase I dose-escalation study evaluated the safety and efficacy of intratumoral ADU-S100 in patients with advanced/metastatic solid tumors or lymphomas.[3][8][9]
| Parameter | Value | Reference |
| Number of Patients | 47 | [3][9] |
| Dose Range | 50 to 6,400 µg (weekly for 3 weeks, 1 week off) | [3][9] |
| Maximum Tolerated Dose (MTD) | Not reached | [3][9] |
| Most Common Treatment-Related Adverse Events (≥15%) | Pyrexia (17%), Chills (15%), Injection-site pain (15%) | [3][9] |
| Confirmed Partial Response (PR) | 1 patient (Merkel cell carcinoma) | [8][9] |
| Unconfirmed Partial Responses | 2 patients (Parotid cancer, Myxofibrosarcoma) | [8] |
| Stable Disease (SD) | 11 patients | [10] |
| Change in Injected Lesions | Lesion size stable or decreased in 94% of evaluable lesions | [8][9] |
Experimental Protocols
Intratumoral Injection in Murine Models
This protocol provides a general framework for the intratumoral administration of ADU-S100 in preclinical mouse models, based on methodologies described in the literature.[11]
Materials:
-
ADU-S100 (lyophilized powder)
-
Sterile, preservative-free Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) for reconstitution
-
Tumor-bearing mice (e.g., C57BL/6 or BALB/c with syngeneic tumors)
-
Insulin syringes with 28-30 gauge needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of ADU-S100: Reconstitute lyophilized ADU-S100 in sterile HBSS or PBS to the desired concentration (e.g., 1 mg/mL). Ensure complete dissolution by gentle vortexing. Store on ice until use.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a standardized isoflurane protocol.
-
Tumor Measurement: Measure the tumor dimensions (length and width) using calipers to calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Injection: Carefully inject a defined volume of the ADU-S100 solution (e.g., 50 µL) directly into the center of the tumor using an insulin syringe. The injection should be performed slowly to ensure even distribution and prevent leakage.
-
Monitoring: Monitor the mice regularly for tumor growth, body weight, and any signs of toxicity. Tumor measurements are typically taken 2-3 times per week.
Analysis of Cytokine Induction by ELISA
This protocol outlines the general steps for measuring cytokine levels in plasma or cell culture supernatants following ADU-S100 treatment.[3]
Materials:
-
Plasma samples from treated patients or cell culture supernatants
-
Commercially available ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6)
-
Microplate reader
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (as provided in the ELISA kit)
Procedure:
-
Sample Collection: Collect blood samples from patients at specified time points (e.g., pre-dose and 6 hours post-injection).[3] Process the blood to obtain plasma and store at -80°C until analysis. For in vitro studies, collect cell culture supernatants after a defined incubation period with ADU-S100.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and samples to the wells and incubating.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding the substrate and incubating to allow for color development.
-
Adding a stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the absorbance values of the known standards. Use the standard curve to calculate the concentration of the cytokine in the unknown samples.
RNA Sequencing of Tumor Biopsies
The following provides a general workflow for RNA sequencing analysis of tumor biopsies from patients treated with ADU-S100, as described in clinical trial protocols.[3]
Materials:
-
Paired tumor biopsies (pre- and post-treatment)
-
RNA extraction kit suitable for formalin-fixed paraffin-embedded (FFPE) or fresh-frozen tissue
-
RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)
-
RNA sequencing library preparation kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
Procedure:
-
Sample Collection and Storage: Obtain paired tumor biopsies from both injected and distal lesions at baseline and during treatment (e.g., Cycle 2, Day 18-25).[9] Store samples appropriately (e.g., FFPE or snap-frozen in liquid nitrogen).
-
RNA Extraction: Extract total RNA from the tumor biopsies using a suitable commercial kit, following the manufacturer's protocol. Include a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA sequencing libraries from the high-quality RNA samples using a commercial library preparation kit. This process typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, fragmentation of the RNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput NGS platform.
-
Data Analysis: The raw sequencing data is processed through a bioinformatics pipeline that includes:
-
Quality control: Assessing the quality of the raw reads.
-
Alignment: Aligning the reads to a reference genome.
-
Quantification: Counting the number of reads mapping to each gene to determine gene expression levels.
-
Differential Expression Analysis: Identifying genes that are significantly up- or downregulated between pre- and post-treatment samples.
-
Pathway Analysis: Performing gene set enrichment analysis to identify biological pathways that are altered by ADU-S100 treatment.
-
Mandatory Visualization
Caption: ADU-S100 signaling pathway.
Caption: Preclinical experimental workflow.
References
- 1. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aduro Biotech Presents Preliminary Results from Ongoing [globenewswire.com]
- 11. researchgate.net [researchgate.net]
MIW815: A Technical Guide to STING Pathway Activation for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIW815 (also known as ADU-S100) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] As a key mediator of innate immunity, STING activation has emerged as a promising strategy in cancer immunotherapy.[3] Intratumoral administration of MIW815 is designed to directly engage STING in immune cells within the tumor microenvironment, initiating a cascade of events that lead to the production of type I interferons and other pro-inflammatory cytokines.[4] This, in turn, promotes the recruitment and activation of antigen-presenting cells (APCs) and cytotoxic T lymphocytes, fostering a robust anti-tumor immune response.[5] This technical guide provides an in-depth overview of the mechanism of action of MIW815, summarizes key preclinical and clinical findings, and details relevant experimental protocols.
Introduction
The innate immune system plays a critical role in detecting and eliminating malignant cells. The STING pathway is a central component of this surveillance mechanism, responsible for sensing the presence of cytosolic DNA, a danger signal often associated with cellular stress, damage, or viral infection.[6] Upon activation, STING triggers a signaling cascade that results in the production of a broad range of inflammatory cytokines, most notably type I interferons (IFNs).[7] These IFNs are pivotal in orchestrating an effective anti-tumor immune response by enhancing the activity of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells.
MIW815 is a novel, synthetic CDN developed to harness the therapeutic potential of STING activation.[8] Its intratumoral delivery aims to localize the immune activation to the tumor site, thereby minimizing systemic toxicities while maximizing the anti-tumor effects.[8] Preclinical studies have demonstrated that MIW815 can induce regression of injected tumors and generate systemic anti-tumor immunity.[5][8] This has led to its investigation in clinical trials, both as a monotherapy and in combination with other immunotherapeutic agents, such as checkpoint inhibitors.[3]
Mechanism of Action: MIW815 and the STING Signaling Pathway
MIW815 functions as a direct agonist of the STING protein. The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA). MIW815, as a synthetic CDN, mimics the action of cGAMP.
The binding of MIW815 to STING, which resides on the endoplasmic reticulum (ER), induces a conformational change in the STING protein.[9] This leads to its dimerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1] Activated TBK1 then phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1]
Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β).[1] In parallel, the STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the production of a variety of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1.[1][5]
The culmination of these signaling events is a profound alteration of the tumor microenvironment, shifting it from an immunosuppressive to an immunogenic state. This includes enhanced antigen presentation by DCs, increased infiltration and activation of cytotoxic T lymphocytes, and the establishment of a durable anti-tumor immune memory.
References
- 1. youtube.com [youtube.com]
- 2. Facebook [cancer.gov]
- 3. sanbio.nl [sanbio.nl]
- 4. Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Aduro Biotech Presents Preliminary Results from Ongoing [globenewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
role of STING agonists in cancer immunotherapy
An In-depth Technical Guide to the Role of STING Agonists in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-viral and anti-tumor response.[1] Its ability to induce Type I interferons (IFNs) and other pro-inflammatory cytokines has positioned it as a highly attractive target for cancer immunotherapy.[2] STING agonists, molecules designed to activate this pathway, have demonstrated the potential to convert immunologically "cold" tumors, which are devoid of immune cells, into "hot" tumors that are responsive to immunotherapy.[1] This is achieved by promoting the recruitment and activation of key immune cells like dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment (TME).[3][4] Despite promising preclinical results, the clinical translation of first-generation STING agonists has faced challenges, including poor pharmacokinetic properties and modest efficacy.[5][6] This guide provides a comprehensive technical overview of the STING pathway, the diverse classes of STING agonists, their mechanisms of action, a summary of preclinical and clinical data, detailed experimental protocols, and the future outlook for this therapeutic modality.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is a fundamental mechanism for detecting aberrant cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[7] In the context of cancer, tumor-derived DNA from dead tumor cells, micronuclei, or mitochondrial DNA can activate this pathway in both tumor cells and tumor-resident immune cells, particularly dendritic cells.[8][9]
Pathway Activation and Downstream Signaling:
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) acts as the primary sensor of cytosolic dsDNA.[7] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[10][11]
-
STING Activation: cGAMP binds to the STING protein, which is an adaptor protein anchored to the endoplasmic reticulum (ER).[10] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3]
-
TBK1 and IRF3 Phosphorylation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[10] Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3]
-
Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for Type I interferons (IFN-α and IFN-β).[4]
-
NF-κB Activation: STING activation also leads to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α and IL-6.[12]
The culmination of this signaling cascade is a robust inflammatory response that bridges innate and adaptive immunity, crucial for effective anti-tumor surveillance.[2]
Mechanism of Action in Cancer Immunotherapy
The therapeutic rationale for using STING agonists is to deliberately activate the STING pathway within the TME to initiate a robust, systemic anti-tumor immune response.[10] This process effectively transforms the tumor from an immune-suppressed "cold" state to an inflamed "hot" state that is susceptible to immune-mediated killing.[1]
Key Immunological Consequences of STING Activation:
-
Dendritic Cell (DC) Maturation: STING activation is a potent driver of DC maturation.[3] Mature DCs upregulate co-stimulatory molecules (e.g., CD80, CD86) and increase their capacity for antigen presentation.[4]
-
Enhanced Antigen Presentation: Activated DCs efficiently process and present tumor-associated antigens to naive T cells in the draining lymph nodes.[9]
-
T Cell Priming and Recruitment: The production of Type I IFNs and chemokines (e.g., CXCL9, CXCL10, CCL5) is critical for priming and recruiting tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) into the TME.[1][4]
-
NK Cell Activation: STING signaling also primes Natural Killer (NK) cells for enhanced cytotoxic killing of cancer cells.[5]
-
Overcoming Checkpoint Blockade Resistance: By increasing T cell infiltration and upregulating PD-L1 expression on tumor cells, STING agonists can synergize with immune checkpoint inhibitors (ICIs), potentially overcoming resistance to anti-PD-1/PD-L1 therapies.[13][14]
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. ovid.com [ovid.com]
- 3. genspark.ai [genspark.ai]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.uniupo.it [research.uniupo.it]
- 7. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 8. bioengineer.org [bioengineer.org]
- 9. embopress.org [embopress.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cGAS/STING Pathway in Cancer: Jekyll and Hyde Story of Cancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting STING signaling for the optimal cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cancer immunotherapy strategies that target the cGAS-STING pathway [frontiersin.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the STING Agonist ML RR-S2 CDA (ADU-S100)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
The compound designated ML RR-S2 CDA, also widely known by its developmental codes ADU-S100 and MIW815, is a potent and specific synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] Its full chemical name is 2',3'-cyclic-di-adenosine monophosphate-dithio-(Rp,Rp)-diastereomer , often presented in its ammonium or disodium salt form for improved solubility and stability.[5][6][7] The designation "intermediate 1" does not correspond to a publicly documented precursor and may refer to a proprietary step in a specific synthetic route. This document will focus on the well-characterized final compound, ADU-S100.
Chemical Structure:
Caption: Chemical structure of ADU-S100.
Mechanism of Action: The STING Signaling Pathway
ADU-S100 functions by directly binding to and activating the STING protein, which is an essential adaptor protein in the innate immune system, primarily located on the endoplasmic reticulum.[8][9] This activation mimics the natural response to cytosolic DNA, a danger signal often associated with viral infections or cellular damage, including that which occurs within the tumor microenvironment.
Upon binding of ADU-S100, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[10] This initiates a downstream signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[10] This cytokine milieu is critical for the subsequent recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.[4]
STING Signaling Pathway Diagram:
Caption: The STING signaling pathway activated by ADU-S100.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies involving ADU-S100.
Table 1: In Vitro Activity of ADU-S100
| Cell Line | Assay | Metric | Result | Reference |
| THP-1 Dual | IRF3 Luciferase Reporter | EC50 | 3.03 µg/mL | [11] |
| THP-1 Dual | NF-κB SEAP Reporter | EC50 | 4.85 µg/mL | [11] |
| THP-1 | Type I IFN Production | Comparison | Higher than endogenous cGAMP | [7][12] |
| HEK293T (expressing human STING variants) | IFN-β Reporter Activity | Activation | Effective at 10 µM across multiple variants | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of ADU-S100 in Murine Models
| Tumor Model | Treatment | Outcome | Key Finding | Reference |
| B16 Melanoma | Intratumoral ADU-S100 (50 µg) | Tumor Growth Inhibition | Significant reduction in tumor growth | [4] |
| 4T1 Breast Cancer | Intratumoral ADU-S100 | Primary and Secondary Tumor Volume | Decrease in both treated and distant tumors | [4] |
| CT-26 Colon Carcinoma | Intratumoral ADU-S100 (20 µg and 40 µg) | Tumor Volume Reduction | Significant dose-dependent tumor regression | [8][13] |
| Esophageal Adenocarcinoma | Intratumoral ADU-S100 (50 µg) | Mean Tumor Volume Change | ~30% reduction | |
| Esophageal Adenocarcinoma | Intratumoral ADU-S100 + Radiation | Mean Tumor Volume Change | ~50% reduction | [14] |
Table 3: Pharmacodynamic Effects of ADU-S100
| Model/Study Population | Analyte/Cell Type | Change | Magnitude | Reference |
| Murine Prostate Cancer Model | Plasma Cytokines (CCL2, CXCL10, IL-6, IFN-α, IFN-γ) | Increased | 2.7 to 19.6-fold increase | [15] |
| Murine Prostate Cancer Model | CD8+ T-cell Perforin Expression | Increased | From 17% to >30% | [15] |
| Phase Ib Clinical Trial (Advanced Solid Tumors) | CD8+ T-cell Infiltration in Tumors | Increased | Observed in responding patients | [16] |
Experimental Protocols
The following are representative experimental methodologies for key assays involving ADU-S100.
Experimental Workflow: In Vivo Murine Tumor Model
Caption: Workflow for assessing ADU-S100 efficacy in a murine tumor model.
Protocol 1: In Vivo Anti-Tumor Efficacy Study
-
Cell Culture: Murine tumor cell lines (e.g., CT-26, B16-F10) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice are used, depending on the tumor model's syngeneic background.
-
Tumor Inoculation: A suspension of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells in 100 µL of PBS or HBSS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the perpendicular diameters with a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. ADU-S100 is diluted in a vehicle such as Hank's Balanced Salt Solution (HBSS). A typical dose is 20-50 µg administered via intratumoral injection in a volume of 50 µL. Treatment may be administered as a single dose or in multiple cycles.
-
Endpoint Analysis: Mice are euthanized when tumors reach a predetermined endpoint size or at the end of the study period. Tumors, spleens, and draining lymph nodes are harvested for analysis, which can include weighing the tumors, histopathological analysis (e.g., H&E staining), immunohistochemistry (IHC) for immune cell markers (e.g., CD8, CD4, NK1.1), and flow cytometry to quantify immune cell populations.
Protocol 2: In Vitro STING Activation Assay
-
Cell Line: THP-1 Dual™ reporter cells (InvivoGen), which express Lucia luciferase under the control of an ISG54 promoter (responsive to IRF3) and secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter, are used.
-
Cell Seeding: Cells are plated in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well and incubated overnight.
-
Stimulation: ADU-S100 is serially diluted to the desired concentrations in cell culture medium. The diluted compound is added to the cells and incubated for a specified period (e.g., 24 hours).
-
Reporter Gene Measurement:
-
IRF3 Activity (Luciferase): An appropriate volume of the cell culture supernatant is transferred to a white 96-well plate. A luciferase detection reagent (e.g., QUANTI-Luc™) is added, and luminescence is immediately measured using a luminometer.
-
NF-κB Activity (SEAP): An appropriate volume of the cell culture supernatant is transferred to a new 96-well plate. A SEAP detection reagent (e.g., QUANTI-Blue™) is added, and the plate is incubated at 37°C for 1-3 hours. The absorbance is then read at 620-650 nm using a spectrophotometer.
-
-
Data Analysis: The EC50 (half-maximal effective concentration) is calculated from the dose-response curves generated from the reporter gene activity.
Conclusion
ML RR-S2 CDA (ADU-S100) is a well-characterized synthetic STING agonist with a clear mechanism of action that leads to the induction of a potent anti-tumor immune response. Substantial preclinical data supports its efficacy in various cancer models, and it has been advanced into clinical trials. The provided data and protocols offer a foundational guide for researchers and drug development professionals working with this class of immunomodulatory agents. The synergistic potential with other immunotherapies, such as checkpoint inhibitors, makes it a continued area of high interest in oncology research.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADU-S100 (MIW815) - Chemietek [chemietek.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 9. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 14. oncotarget.com [oncotarget.com]
- 15. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 16. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ML RR-S2 CDA intermediate 1 and Its Alternative Nomenclature
For researchers and professionals in drug development, precise molecular identification is paramount. This guide provides a comprehensive overview of the synthetic cyclic dinucleotide known as ML RR-S2 CDA intermediate 1, a potent agonist of the Stimulator of Interferator Genes (STING) pathway. This document delineates its alternative names, chemical properties, and its role in eliciting an immune response.
Nomenclature and Identification
The compound referred to as this compound is more widely recognized under several alternative names. These designations are often used interchangeably in scientific literature and commercial listings. The consistent identification of this molecule is crucial for accurate research and development.
| Common Name | Systematic Name/Description | Other Identifiers |
| ML RR-S2 CDA | (Rp,Rp)-dithio-cyclic-di-AMP | ADU-S100, MIW815[1][2][3][4][5][6] |
| ADU-S100 | 2'3'-c-di-AM(PS)2 (Rp,Rp) | ML RR-S2 CDA, MIW815[3][4][5][6][7][8][9][10] |
| MIW815 | A synthetic cyclic dinucleotide (CDN) STING agonist | ADU-S100, ML RR-S2 CDA[1][2][3][4][5][6][11] |
The core structure is a cyclic di-adenosine monophosphate (c-di-AMP) with specific stereochemical modifications to enhance its stability and activity. The "RR-S2" designation refers to the Rp,Rp-diastereomer of the dithio-modified phosphate backbone, a key feature that confers resistance to phosphodiesterase degradation.[12]
Chemical and Physical Properties
A summary of the key chemical and physical properties of ADU-S100 (ML RR-S2 CDA) is provided below.
| Property | Value |
| Molecular Formula | C20H22N10O10P2S2[1] |
| CAS Number | 1638750-95-4[1] |
| Purity | ≥98%[1] |
Experimental Protocols
The following sections detail the methodologies for key experiments involving ML RR-S2 CDA (ADU-S100) as a STING agonist.
STING Activation Assay in HEK293T cells
This protocol is designed to measure the ability of ML RR-S2 CDA to induce an IFN-β dependent reporter in a controlled in vitro system.
Materials:
-
HEK293T cells expressing human STING (or its variants) and an IFN-β reporter construct.
-
ML RR-S2 CDA (ADU-S100).
-
Cell culture medium and reagents.
-
Luminometer or spectrophotometer for reporter gene assay.
Procedure:
-
Seed HEK293T cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of ML RR-S2 CDA. A typical starting concentration is 10 µM.[1]
-
Replace the cell culture medium with fresh medium containing the different concentrations of ML RR-S2 CDA.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.
-
Measure the reporter signal (e.g., luminescence or absorbance).
In Vivo Tumor Regression Studies in Murine Models
This protocol outlines the procedure for assessing the anti-tumor efficacy of intratumorally administered ML RR-S2 CDA.
Materials:
-
Syngeneic tumor models (e.g., B16/F10 melanoma, 4T1 breast cancer, or CT26 colon carcinoma).
-
Wild-type and STING-deficient (Sting1-/-) mice.
-
ML RR-S2 CDA (ADU-S100).
-
Vehicle control (e.g., HBSS).
-
Calipers for tumor measurement.
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer ML RR-S2 CDA intratumorally at a specified dose (e.g., 50 µ g/tumor ) for a defined schedule (e.g., daily for three days).[1]
-
Administer vehicle control to the control group.
-
Measure tumor volume regularly using calipers.
-
Monitor mice for overall survival and any adverse effects.
-
At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immune cell infiltration).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the STING signaling pathway activated by ML RR-S2 CDA and a typical experimental workflow for its evaluation.
Caption: STING signaling pathway activated by ML RR-S2 CDA (ADU-S100).
Caption: Experimental workflow for evaluating ML RR-S2 CDA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. invivogen.com [invivogen.com]
- 8. ADU-S100 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. glpbio.com [glpbio.com]
- 10. invivogen.com [invivogen.com]
- 11. drughunter.com [drughunter.com]
- 12. Modified STING-activating cyclic dinucleotide derivatives significantly enhance the anti-tumor activity of therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the STING Agonist ADU-S100 (MIW815)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADU-S100, also known as MIW815, is a first-in-class synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, the activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the basic properties of ADU-S100, including its mechanism of action, chemical characteristics, and a summary of key preclinical and clinical findings.
Core Properties of ADU-S100
| Property | Description |
| Chemical Name | (2',3')-Rp,Rpc-diAMPS disodium |
| Synonyms | MIW815, ML RR-S2 CDA |
| Chemical Formula | C₂₀H₂₂N₁₀Na₂O₁₀P₂S₂ |
| Molecular Weight | 734.50 g/mol |
| Mechanism of Action | Direct agonist of the STING protein. |
| Route of Administration | Primarily intratumoral injection. |
| Therapeutic Area | Oncology |
Mechanism of Action: The STING Signaling Pathway
ADU-S100 functions by directly binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding event initiates a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[1][2][3] This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately mounting a robust anti-tumor immune response.[1][3]
Figure 1: ADU-S100 activated STING signaling pathway.
Preclinical Data Summary
A substantial body of preclinical evidence supports the anti-tumor activity of ADU-S100 across various murine cancer models. Intratumoral administration of ADU-S100 has been shown to induce regression of treated tumors and, in some cases, untreated distal tumors, indicating the generation of a systemic anti-tumor immune response.
In Vitro STING Activation
| Assay | Cell Line | Endpoint | Result |
| Reporter Assay | THP-1 Dual™ | IRF3 Activation (EC₅₀) | ~3.03 µg/mL |
| Reporter Assay | THP-1 Dual™ | NF-κB Activation (EC₅₀) | ~4.85 µg/mL |
In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment | Key Findings | Reference |
| CT-26 Colon Carcinoma | Intratumoral ADU-S100 (20 µg and 40 µg) | Significant tumor growth suppression. Increased survival rate from 71.4% (control) to 100%. | [4] |
| Esophageal Adenocarcinoma (Rat Model) | Intratumoral ADU-S100 (50 µg) | Mean tumor volume decreased by 30.1%. | [1] |
| Esophageal Adenocarcinoma (Rat Model) | Intratumoral ADU-S100 (50 µg) + Radiation | Mean tumor volume decreased by 50.8%. | [1] |
| Various Murine Models | Intratumoral ADU-S100 | Induced tumor-specific CD8+ T cells leading to tumor clearance. | [2] |
Clinical Data Summary
ADU-S100 has been evaluated in Phase I and Ib clinical trials as a monotherapy and in combination with immune checkpoint inhibitors in patients with advanced/metastatic solid tumors and lymphomas.
Phase I Monotherapy (NCT02675439)
This open-label, dose-escalation study assessed the safety, tolerability, and preliminary efficacy of intratumorally administered ADU-S100.
| Parameter | Finding |
| Patient Population | 47 patients with advanced/metastatic solid tumors or lymphomas. |
| Dosing | 50 µg to 6,400 µg weekly for 3 weeks, followed by 1 week off. |
| Safety | Generally well-tolerated; no maximum tolerated dose (MTD) was reached. The most common treatment-related adverse events were pyrexia, chills, and injection-site pain. |
| Pharmacokinetics | Rapid absorption from the injection site with a short plasma half-life. |
| Efficacy | Limited single-agent clinical activity. One confirmed partial response (PR) was observed. |
Phase Ib Combination Therapy with Spartalizumab (anti-PD-1) (NCT03172936)
This study evaluated the safety and efficacy of ADU-S100 in combination with the anti-PD-1 antibody spartalizumab.
| Parameter | Finding |
| Patient Population | Patients with advanced/metastatic solid tumors or lymphomas. |
| Dosing | ADU-S100 (50-800 µg) intratumorally + Spartalizumab (400 mg) intravenously. |
| Safety | The combination was well-tolerated with no dose-limiting toxicities reported. |
| Efficacy | Partial responses were observed in patients with triple-negative breast cancer and melanoma. |
Experimental Protocols
In Vitro STING Activation Assay (THP-1 Dual™ Reporter Assay)
This assay utilizes a human monocytic cell line (THP-1) engineered to express two reporter genes: a secreted luciferase (Lucia) under the control of an IRF-inducible promoter and a secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter.
-
Cell Culture: THP-1 Dual™ cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and selective antibiotics (Zeocin™ and Blasticidin).
-
Assay Procedure:
-
Cells are seeded into a 96-well plate.
-
ADU-S100 at various concentrations is added to the wells.
-
The plate is incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, the cell culture supernatant is collected.
-
-
Reporter Gene Measurement:
-
IRF Activation: The activity of Lucia luciferase in the supernatant is measured using a luminometer and a luciferase detection reagent (e.g., QUANTI-Luc™).
-
NF-κB Activation: The activity of SEAP in the supernatant is measured using a spectrophotometer and a SEAP detection reagent (e.g., QUANTI-Blue™).
-
-
Data Analysis: The EC₅₀ values for IRF and NF-κB activation are calculated from the dose-response curves.
Figure 2: Workflow for the THP-1 Dual™ reporter assay.
In Vivo Murine Tumor Model Protocol
Syngeneic mouse tumor models are commonly used to evaluate the anti-tumor efficacy of immunotherapies.
-
Tumor Cell Implantation:
-
A specific number of tumor cells (e.g., 1 x 10⁶ CT-26 colon carcinoma cells) are subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Mice are randomized into treatment and control groups.
-
ADU-S100 is administered via intratumoral injection at a specified dose and schedule (e.g., 20-50 µg per injection, on days 7, 10, and 13 post-tumor implantation).
-
The control group receives a vehicle control (e.g., PBS).
-
-
Tumor Growth Monitoring:
-
Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²)/2.
-
-
Immune Response Analysis (at study endpoint):
-
Tumors and spleens are harvested.
-
Tumor-infiltrating lymphocytes (TILs) and splenocytes are isolated.
-
Immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells) are quantified and characterized by flow cytometry.
-
Cytokine levels in the tumor microenvironment or serum can be measured by ELISA or cytokine bead array.
-
Figure 3: General workflow for a preclinical tumor model study.
Conclusion
ADU-S100 is a potent and specific STING agonist that has demonstrated the ability to activate the innate immune system and promote anti-tumor immunity in preclinical models. While single-agent clinical activity has been modest, the combination of ADU-S100 with checkpoint inhibitors shows promise. The data summarized in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the STING pathway. Further investigation is warranted to optimize dosing, scheduling, and combination strategies to fully realize the clinical benefit of STING agonists like ADU-S100 in the treatment of cancer.
References
- 1. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Facebook [cancer.gov]
- 4. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
MIW815: A Novel STING Agonist for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: MIW815 (also known as ADU-S100) is a novel, synthetic cyclic dinucleotide designed to activate the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2] By targeting STING, MIW815 aims to convert immunologically "cold" tumors into "hot" ones, thereby rendering them more susceptible to immune-mediated destruction and potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.[1][3] This document provides a comprehensive overview of MIW815, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Core Mechanism of Action: STING Pathway Activation
MIW815 functions as a STING agonist.[4] When administered intratumorally, it is taken up by antigen-presenting cells (APCs) within the tumor microenvironment.[1] Inside the cell, MIW815 binds to and activates the STING protein, which is located on the endoplasmic reticulum. This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1][4] This, in turn, promotes the recruitment and activation of various immune cells, including dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), leading to a potent anti-tumor immune response.[4]
Caption: Mechanism of action of MIW815 in the tumor microenvironment.
Preclinical and Clinical Development
MIW815 has been evaluated in both preclinical models and human clinical trials. In murine tumor models, intratumoral injection of MIW815 led to tumor regression in both injected and non-injected (abscopal) lesions, indicating a systemic anti-tumor immune response.[1][3] Furthermore, preclinical studies demonstrated synergistic anti-tumor activity when MIW815 was combined with immune checkpoint inhibitors.[3]
Phase I Clinical Trial (Monotherapy)
A first-in-human, open-label, multicenter, Phase I dose-escalation trial (NCT02675439) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of MIW815 in patients with advanced/metastatic solid tumors or lymphomas.[1][4]
Experimental Protocol: Phase I Monotherapy Trial
-
Study Design: Patients received weekly intratumoral injections of MIW815 for three weeks, followed by a one-week rest period (3-weeks-on/1-week-off schedule).[1][2]
-
Dosage Escalation: The dose of MIW815 was escalated from 50 µg to 6,400 µg.[1][2]
-
Patient Population: 47 patients with advanced, metastatic, treatment-refractory solid tumors or lymphomas were enrolled.[1][2]
-
Assessments: Safety was assessed by monitoring adverse events (AEs). Pharmacokinetics were evaluated through plasma drug concentrations. Efficacy was determined by tumor response according to RECIST criteria. Pharmacodynamic assessments included measurement of inflammatory cytokines and analysis of T-cell clonal expansion in peripheral blood.[1]
Quantitative Data Summary: Phase I Monotherapy Trial
| Parameter | Value | Reference |
| Number of Patients | 47 | [1][2] |
| Dose Range | 50 - 6,400 µg | [1][2] |
| Most Common Treatment-Related AEs | Pyrexia (17%), Chills (15%), Injection-site pain (15%) | [1][2] |
| Maximum Tolerated Dose (MTD) | Not reached | [1][2] |
| Terminal Plasma Half-life | Approximately 24 minutes | [1][5] |
| Partial Response (PR) | 1 patient (Merkel cell carcinoma) | [1] |
| Unconfirmed Partial Responses | 2 patients (parotid cancer, myxofibrosarcoma) | [1] |
| Stable or Decreased Lesion Size | 94% of evaluable, injected lesions | [1] |
Phase Ib Clinical Trial (Combination Therapy)
Based on the evidence of systemic immune activation in the monotherapy trial, a Phase Ib study was initiated to evaluate MIW815 in combination with the anti-PD-1 monoclonal antibody spartalizumab.[3]
Experimental Protocol: Phase Ib Combination Trial
-
Study Design: Patients received weekly intratumoral injections of MIW815 (50–3,200 μg) on a 3-weeks-on/1-week-off schedule or once every 4 weeks, plus a fixed dose of spartalizumab (400 mg) intravenously every 4 weeks.[3]
-
Patient Population: 106 patients with advanced solid tumors or lymphomas.[3]
-
Assessments: The primary endpoints were safety and tolerability. Efficacy was a secondary endpoint.[3]
Quantitative Data Summary: Phase Ib Combination Trial
| Parameter | Value | Reference |
| Number of Patients | 106 | [3] |
| MIW815 Dose Range | 50 - 3,200 µg | [3] |
| Spartalizumab Dose | 400 mg intravenously every 4 weeks | [3] |
| Common Adverse Events | Pyrexia (22%), Injection site pain (20%), Diarrhea (11%) | [3] |
Experimental Workflow: From Preclinical to Clinical Evaluation
Caption: The development workflow for MIW815.
Summary and Future Directions
MIW815 has demonstrated a manageable safety profile and evidence of systemic immune activation in early-phase clinical trials.[1][2] While single-agent activity was limited, the observed immune activation provides a strong rationale for its development in combination with other immunotherapies, particularly checkpoint inhibitors.[1][3] The combination of intratumoral MIW815 with systemic PD-1 blockade, however, showed minimal efficacy, highlighting the need for more potent immune activation within the tumor microenvironment.[3] Future research may focus on optimizing dosing schedules, exploring combinations with other agents, and identifying predictive biomarkers to select patients most likely to respond to STING agonist therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. [PDF] Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients With Advanced/Metastatic Solid Tumors or Lymphomas. | Semantic Scholar [semanticscholar.org]
The Immunomodulatory Landscape of ML RR-S2 CDA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the immunomodulatory effects of ML RR-S2 CDA, a synthetic cyclic dinucleotide also known as ADU-S100 or MIW815. As a potent agonist of the Stimulator of Interferon Genes (STING) pathway, ML RR-S2 CDA has emerged as a promising agent in cancer immunotherapy. This document details its mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the core biological pathways and workflows.
Core Mechanism of Action: Activating the STING Pathway
ML RR-S2 CDA functions as a direct activator of the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][2] Upon intratumoral administration, ML RR-S2 CDA mimics the natural STING ligand, cyclic GMP-AMP (cGAMP), binding to and activating the STING protein located on the endoplasmic reticulum.[1][3] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the robust production of type I interferons (IFN-β) and other pro-inflammatory cytokines and chemokines.[4][5] The release of these signaling molecules into the tumor microenvironment initiates a powerful anti-tumor immune response, characterized by the activation and maturation of dendritic cells (DCs), enhanced priming and recruitment of tumor antigen-specific CD8+ T cells, and a shift from an immunologically "cold" to a "hot" tumor microenvironment.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the immunomodulatory and anti-tumor effects of ML RR-S2 CDA.
Preclinical Efficacy in an Esophageal Adenocarcinoma Rat Model[4]
| Treatment Group | Mean Change in Tumor Volume | Key Gene Upregulation | Immune Cell Infiltration |
| Placebo | +76.7% | - | Baseline |
| Placebo + Radiation | +152.4% | - | Moderate PD-L1 expression |
| ADU-S100 (50 µg) | -30.1% | IFNβ, TNFα, IL-6, CCL-2 | Enhanced PD-L1 and CD8+ T-cell expression |
| ADU-S100 (50 µg) + Radiation | -50.8% | IFNβ, TNFα, IL-6, CCL-2 | Enhanced PD-L1 and CD8+ T-cell expression |
Clinical Efficacy in a Phase Ib Study (MIW815 with Spartalizumab)[7][8]
| Parameter | Value |
| Number of Patients | 106 |
| MIW815 Dosing | 50–3,200 µg (intratumoral) |
| Treatment Schedule | Weekly (3 weeks on/1 week off) or Every 4 weeks |
| Overall Response Rate | 10.4% |
| Common Adverse Events (≥20%) | Pyrexia (22%), Injection site pain (20%) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings. Below are protocols derived from published studies.
In Vivo Anti-Tumor Efficacy Study in a Rat Esophageal Adenocarcinoma Model[4]
-
Animal Model: An esophageal adenocarcinoma model was utilized.
-
Drug Formulation and Administration: ADU-S100 was diluted with PBS to a 50 µg/mL concentration. Two cycles of a 50 µg dose of ADU-S100 or placebo were administered intratumorally every 3 weeks. The injection volume was 50% of the total tumor volume, administered via a needle through the endoscopic port of a rigid small animal endoscope.
-
Tumor Volume Measurement: Magnetic Resonance Imaging (MRI) was used to quantify changes in tumor volume.
-
Gene Expression Analysis: Pre- and post-treatment biopsies were analyzed for the expression of IFNβ, TNFα, IL-6, and CCL-2.
-
Immunohistochemistry: Tumor tissue was stained for PD-L1 and CD8 to assess immune cell infiltration.
Phase Ib Clinical Trial of MIW815 in Combination with Spartalizumab[7][8]
-
Patient Population: Patients with advanced/metastatic solid tumors or lymphomas.
-
Treatment Regimen:
-
MIW815 (ADU-S100): Intratumoral injections with doses ranging from 50 to 3,200 µg. Two schedules were explored: weekly for three weeks followed by one week off, or once every four weeks.
-
Spartalizumab (PDR001): A fixed dose of 400 mg administered intravenously every 4 weeks.
-
-
Safety and Tolerability Assessment: Monitoring and grading of adverse events.
-
Efficacy Evaluation: Tumor response was assessed according to RECIST v1.1 criteria.
-
Pharmacodynamic Biomarker Analysis: On-target activity was evaluated through biomarker analysis.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to ML RR-S2 CDA's mechanism of action and its evaluation.
Caption: STING signaling pathway activated by ML RR-S2 CDA.
Caption: Preclinical evaluation workflow for ML RR-S2 CDA.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. invivogen.com [invivogen.com]
- 4. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Aduro Biotech and Novartis Present Results from Ongoing [globenewswire.com]
Preclinical Profile of ADU-S100 (MIW815): A STING Agonist in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. Preclinical research has extensively demonstrated its potential as an intratumorally administered immunotherapy for a range of solid tumors. By activating the STING pathway within the tumor microenvironment, ADU-S100 initiates a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, bridges the gap to adaptive immunity, promoting the maturation of antigen-presenting cells (APCs) and inducing a tumor-specific cytotoxic CD8+ T-cell response. This targeted activation not only leads to the regression of injected tumors but also generates systemic anti-tumor immunity, capable of controlling distant, non-injected lesions (an abscopal effect) and establishing long-term immunological memory. Furthermore, preclinical studies have consistently shown that the anti-tumor efficacy of ADU-S100 is significantly enhanced when used in combination with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, as well as other immunotherapies like IL-15. This whitepaper provides a comprehensive overview of the preclinical data on ADU-S100, focusing on its mechanism of action, efficacy in various cancer models, and detailed experimental protocols.
Core Mechanism of Action: STING Pathway Activation
ADU-S100 is designed to mimic the action of natural CDNs, which are endogenous ligands for STING. Upon intratumoral administration, ADU-S100 directly binds to and activates the STING protein located on the endoplasmic reticulum of various cells within the tumor microenvironment, including immune cells like dendritic cells (DCs) and macrophages, as well as cancer cells themselves.[1] This binding event triggers a conformational change in the STING protein, leading to its trafficking from the endoplasmic reticulum to the Golgi apparatus. Here, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, where it drives the transcription of a host of immune-stimulatory genes, most notably type I interferons (IFN-α and IFN-β).[2]
The secreted type I interferons play a central role in orchestrating the subsequent anti-tumor immune response. They act on various immune cells to promote the maturation and activation of DCs, enhance the cytotoxic activity of natural killer (NK) cells, and critically, prime a potent and durable tumor antigen-specific CD8+ T-cell response.[3][4] This cascade of events transforms the tumor microenvironment from an immunosuppressive to an immunogenic state, facilitating tumor cell destruction.
Preclinical Efficacy of ADU-S100
The anti-tumor activity of ADU-S100 has been evaluated in a multitude of preclinical syngeneic mouse models, demonstrating its broad potential across different cancer types.
Monotherapy
Intratumoral administration of ADU-S100 as a single agent has been shown to induce significant tumor growth inhibition and, in some cases, complete tumor regression.[4][5] A key finding from these studies is the induction of a systemic anti-tumor immune response, evidenced by the regression of untreated, distal tumors.[4][5] Furthermore, animals that achieved complete tumor regression were protected from subsequent tumor rechallenge, indicating the establishment of long-lasting immunological memory.[6]
| Tumor Model | Mouse Strain | ADU-S100 Dose & Schedule | Key Findings | Reference |
| CT26 Colon Carcinoma | BALB/c | 20 µg or 40 µg, IT, Days 10 & 16 post-implant | Dose-dependent tumor growth suppression. 40 µg dose was more effective. | [7] |
| 4T1 Mammary Carcinoma | BALB/c | Not specified | Eradication of both injected and noninjected tumors when combined with anti-PD-1. | [6] |
| B16.F10 Melanoma | C57BL/6 | 5 µg, IT, Days 10, 14, 17 post-implant | Slowed melanoma growth, increased CD8+ T cell and DC infiltration. | |
| Esophageal Adenocarcinoma | Rat Model | 50 µg, IT, 2 cycles q3 weekly | Mean tumor volume decreased by 30.1%. | [3][8] |
| TRAMP-C1/C2 Prostate Cancer | C57BL/6 | 3 doses, every other day | Monotherapy cleared 50% of injected tumors and 38% of distal tumors. | [9] |
Combination Therapy
The immunostimulatory effects of ADU-S100 make it a prime candidate for combination with other immunotherapies, particularly immune checkpoint inhibitors. Preclinical data strongly support a synergistic effect between ADU-S100 and antibodies targeting PD-1 and CTLA-4.[6][10] The rationale for this synergy is that while ADU-S100 primes and activates tumor-specific T-cells, checkpoint inhibitors release the brakes on these activated T-cells, allowing for a more potent and sustained anti-tumor response.
In the 4T1 mammary carcinoma model, which is largely resistant to anti-PD-1 monotherapy, the addition of a single dose of ADU-S100 led to the complete eradication of both injected and distal tumors.[6] This effect was dependent on CD8+ T-cells.[6] Similarly, in the poorly immunogenic B16.F10 melanoma model, combining ADU-S100 with anti-PD-1 and anti-CTLA-4 induced tumor-specific CD8+ T-cell responses and led to multiple complete responses and durable immunity.[6]
| Tumor Model | Combination Agent | Key Findings | Reference |
| 4T1 Mammary Carcinoma | Anti-PD-1 | Induced near-complete responses in both injected and noninjected tumors. | [6] |
| MC-38 Colon Carcinoma | Anti-PD-1 | Enhanced tumor control compared to either agent alone; cured mice were protected from rechallenge. | [6] |
| B16.F10 Melanoma | Anti-PD-1 + Anti-CTLA-4 | Induced tumor-specific CD8+ T-cell responses and durable immunity. | [6] |
| TRAMP-C1/C2 Prostate Cancer | Cyto-IL-15 | Synergized to eliminate tumors in 58-67% of mice and promoted abscopal immunity in 50%. | [2][9] |
| CT26 Colon Carcinoma | CpG ODN1826 (TLR9 agonist) | Combination with half the dose of each agent was more effective than single agents at full dose. | [7] |
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of ADU-S100.
In Vivo Tumor Models
-
Cell Lines and Animals: Syngeneic tumor models are predominantly used, such as CT26 (colon), 4T1 (breast), MC-38 (colon), and B16.F10 (melanoma) in BALB/c or C57BL/6 mice. For instance, in the CT26 model, 3x10^5 cells are implanted subcutaneously into the flank of female BALB/c mice.[11]
-
ADU-S100 Administration: ADU-S100 is typically administered via intratumoral (IT) injection once tumors are established (e.g., ~100 mm³). Dosing can range from 5 µg to 50 µg per tumor, with schedules varying from a single dose to multiple doses administered every few days or weekly.[3][11] For example, in an esophageal adenocarcinoma rat model, two cycles of 50 µg of ADU-S100 were administered intratumorally every three weeks.[5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers, and calculated using the formula: (length x width²)/2. Animal survival is also monitored.
Immunological Assays
-
Flow Cytometry: To analyze the immune cell composition of tumors and draining lymph nodes, tissues are harvested, processed into single-cell suspensions, and stained with fluorescently-labeled antibodies. Typical markers for analysis include CD45 (leukocytes), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), CD11c (dendritic cells), and markers of activation and exhaustion such as PD-1 and CD69.
-
RNA Sequencing: To understand the transcriptomic changes induced by ADU-S100, RNA is extracted from tumor tissues and subjected to sequencing. Bioinformatic analysis can then identify differentially expressed genes and enriched pathways, such as the type I interferon signaling pathway.
-
Cytokine Analysis: The levels of cytokines and chemokines in blood plasma and tumor lysates can be measured using techniques like cytokine bead arrays or ELISA to quantify the inflammatory response induced by ADU-S100.
Conclusion and Future Directions
The preclinical data for ADU-S100 provide a strong rationale for its clinical development as an intratumorally administered STING agonist. Its ability to convert "cold" tumors into immunologically "hot" tumors, characterized by an influx of cytotoxic T-cells, is a key therapeutic attribute. The synergistic activity observed with checkpoint inhibitors is particularly compelling, suggesting a powerful combination strategy to overcome resistance to existing immunotherapies.
While the preclinical results are promising, it is important to note that clinical responses to ADU-S100 monotherapy have been modest.[9] Future research and clinical development will likely focus on optimizing combination therapies, identifying predictive biomarkers of response, and exploring novel delivery strategies to enhance the therapeutic index of STING agonists. The in-depth understanding of the preclinical profile of ADU-S100, as outlined in this guide, will be crucial for designing the next generation of studies aimed at fully realizing the therapeutic potential of STING pathway activation in oncology.
References
- 1. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 4. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mersana.com [mersana.com]
- 8. Aduro Biotech starts dosing in Phase l trial of ADU-S100 to treat cutaneously accessible tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of ML RR-S2 CDA (ADU-S100)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ML RR-S2 CDA, a potent STING (Stimulator of Interferon Genes) agonist also known as ADU-S100 or MIW815. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.
Introduction
ML RR-S2 CDA (ADU-S100) is a synthetic cyclic dinucleotide that activates the STING pathway, a critical component of the innate immune system.[1][2] Activation of STING in the tumor microenvironment initiates a robust anti-tumor response characterized by the production of type I interferons, recruitment and activation of antigen-presenting cells (APCs), and subsequent priming of tumor-specific CD8+ T cells.[3][4] Preclinical studies have demonstrated that intratumoral (i.t.) administration of ADU-S100 leads to significant tumor regression and the development of systemic, long-lasting anti-tumor immunity in various syngeneic mouse models.[1][5][6]
Data Presentation
Table 1: Summary of In Vivo Efficacy of ADU-S100 in Murine Cancer Models
| Tumor Model | Mouse Strain | ADU-S100 Dose | Administration Route | Key Outcomes | Reference |
| CT26 Colon Carcinoma | BALB/c | 20 µg, 40 µg | Intratumoral (i.t.) | Significant tumor suppression. Combination with CpG ODN1826 showed profound tumor regression. | [7] |
| CT26 Colon Carcinoma | BALB/c | 25 µg, 100 µg (3 doses, q3d) | Intratumoral (i.t.) | Dose-dependent tumor growth delay and regression. 100 µg dose led to complete tumor regression in 44% of mice. | [8] |
| 4T1 Breast Cancer | BALB/c | Single dose (dose not specified) | Intratumoral (i.t.) | In combination with anti-PD-1, induced eradication of injected and non-injected tumors. | [1] |
| B16.F10 Melanoma | C57BL/6 | Low-dose (5 µ g/mouse ) | Intratumoral (i.t.) | Slowed tumor growth, promoted vascular normalization, and enhanced immune cell infiltration. | [9] |
| MB49 Bladder Cancer | C57BL/6 | 25 µg, 50 µg, 100 µg | Intratumoral (i.t.) | Greatest tumor regression compared to BCG-STING, even at the lowest dose. | [10][11] |
Experimental Protocols
Protocol 1: General Preparation of ADU-S100 for In Vivo Administration
This protocol describes the general procedure for preparing ADU-S100 for injection. The specific concentration will depend on the desired dose and injection volume for the chosen tumor model.
Materials:
-
ADU-S100 (lyophilized powder)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Reconstitution: Allow the lyophilized ADU-S100 vial to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the ADU-S100 powder in sterile, endotoxin-free PBS to a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.
-
Dilution: Based on the desired final dose per animal and the injection volume, prepare the final dilution of ADU-S100 in sterile PBS. For example, to inject 20 µg in 50 µL, dilute the 1 mg/mL stock solution to 0.4 mg/mL.
-
Storage: Store the reconstituted stock solution and dilutions at -20°C or -80°C for long-term storage. For immediate use, keep on ice. Avoid repeated freeze-thaw cycles.
Protocol 2: Intratumoral Administration of ADU-S100 in a Syngeneic Mouse Model
This protocol outlines the procedure for establishing tumors and administering ADU-S100 intratumorally in mice. The example provided is for the CT26 colon carcinoma model.
Materials:
-
CT26 colon carcinoma cells
-
6-8 week old female BALB/c mice
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-30 gauge needles
-
Calipers
-
Prepared ADU-S100 solution (from Protocol 1)
-
Animal anesthesia (e.g., isoflurane)
-
Animal restraints
Procedure:
-
Tumor Cell Preparation:
-
Culture CT26 cells to ~80% confluency.
-
Harvest cells using standard cell culture techniques (e.g., trypsinization).
-
Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Perform a cell count and viability assessment using trypan blue. Viability should be >95%.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 1 x 10^6 CT26 cells (in 100 µL of PBS) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
-
Intratumoral Injection:
-
Anesthetize the tumor-bearing mice.
-
Draw the prepared ADU-S100 solution into an insulin syringe or a similar syringe with a fine-gauge needle.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the desired dose of ADU-S100 in a specific volume (e.g., 20-50 µL). The injection volume may be adjusted based on tumor size; some studies have used a volume of 0.1 mL per 400 mm³ of tumor volume.[12]
-
Slowly withdraw the needle to minimize leakage.
-
Administer treatment according to the planned schedule (e.g., single dose, or multiple doses every 3 days).[8]
-
-
Post-Treatment Monitoring:
-
Continue to monitor tumor growth, body weight, and overall health of the animals.
-
At the study endpoint, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Mandatory Visualization
Caption: STING signaling pathway activated by ML RR-S2 CDA.
Caption: Experimental workflow for in vivo administration of ADU-S100.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 7. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 8. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models [mdpi.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADU-S100 in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, in preclinical mouse tumor models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy and immunological mechanisms of ADU-S100.
Introduction
ADU-S100 is a first-in-class STING agonist that has been investigated as a cancer immunotherapeutic agent.[1] By activating the STING pathway, ADU-S100 mimics the presence of cytosolic DNA, a danger signal that triggers a potent innate immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This initial innate immune activation bridges to a robust adaptive anti-tumor response, primarily mediated by cytotoxic CD8+ T lymphocytes.[1][3][4] In various murine tumor models, intratumoral administration of ADU-S100 has demonstrated the ability to induce regression of treated tumors, as well as systemic anti-tumor immunity that can control the growth of distant, non-injected lesions (an abscopal effect).[2][5][6]
Mechanism of Action: STING Pathway Activation
ADU-S100 activates the STING pathway within antigen-presenting cells (APCs), such as dendritic cells (DCs), located in the tumor microenvironment. This activation leads to the downstream signaling cascade that results in the transcription of genes encoding type I IFNs and other inflammatory cytokines. These cytokines, in turn, promote the maturation and activation of DCs, enhance the priming and recruitment of tumor-specific CD8+ T cells, and increase the cytotoxicity of natural killer (NK) cells.[2]
Quantitative Data Summary
The following tables summarize the dosages and efficacy of ADU-S100 in various murine tumor models as reported in the literature.
Table 1: ADU-S100 Monotherapy in Mouse Tumor Models
| Tumor Model | Mouse Strain | ADU-S100 Dose (per injection) | Dosing Schedule | Key Outcomes |
| CT26 Colon Carcinoma | BALB/c | 20 µg, 40 µg | Intratumoral, every other day | Significant tumor regression at both doses.[7] |
| CT26 Colon Carcinoma | BALB/c | 25 µg, 100 µg | Intratumoral, 3 doses, 3 days apart | 25 µg delayed tumor growth; 100 µg led to complete tumor regression in 44% of mice.[8] |
| 4T1 Breast Cancer | BALB/c | 50 µg | Intratumoral, once every 2 days for the first week | Modest anti-tumor effect as monotherapy.[9] |
| MB49 Bladder Cancer | C57BL/6 | 25 µg | Intratumoral | Greatest tumor regression compared to BCG-WT or BCG-STING.[10] |
| Esophageal Adenocarcinoma | N/A | 50 µg | Intratumoral, 2 cycles, every 3 weeks | Induced local tumor control.[4] |
Table 2: ADU-S100 Combination Therapy in Mouse Tumor Models
| Tumor Model | Mouse Strain | Combination Agent(s) | ADU-S100 Dose (per injection) | Dosing Schedule | Key Outcomes |
| CT26 Colon Carcinoma | BALB/c | CpG ODN 1826 (20 µg) | 20 µg | Intratumoral | Synergistic effect with the highest suppression of tumor growth.[7] |
| Prostate Cancer (syngeneic & humanized models) | N/A | Cyto-IL-15 | N/A | Intratumoral | Synergistic elimination of tumors in 58-67% of mice and induction of abscopal immunity.[2][6] |
| 4T1 Breast Cancer | BALB/c | anti-Tim-3 antibody | 50 µg | Intratumoral (ADU-S100), Intraperitoneal (anti-Tim-3) | Significantly potentiated anti-tumor response and augmented antigen-specific T cell response.[9] |
| Pancreatic Ductal Adenocarcinoma (KPPC) | N/A | Radiation Therapy + GB1275 (CD11b agonist) | N/A | Intratumoral | Synergy observed, leading to significant tumor burden reduction and improved overall survival.[11] |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
Detailed Methodologies
1. Animal Models and Tumor Cell Lines
-
Mouse Strains: Commonly used strains include BALB/c (for CT26, 4T1 tumor models) and C57BL/6 (for B16F1, MB49 tumor models).[7][9] Mice are typically 6-8 weeks old at the start of the experiment.
-
Tumor Cell Lines:
-
CT26 (colon carcinoma)
-
4T1 (mammary carcinoma)
-
B16F10 (melanoma)
-
MB49 (bladder cancer)
-
-
Tumor Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend cells in sterile, serum-free media or phosphate-buffered saline (PBS). A typical concentration is 1 x 10^6 cells per 100 µL for 4T1 cells or 5 x 10^5 cells per 100 µL for B16F1 cells.[9]
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Begin treatment when tumors reach a predetermined size, typically around 80-100 mm³.[9]
-
2. ADU-S100 Formulation and Administration
-
Reconstitution and Dilution: ADU-S100 is typically provided at a concentration of 10 mg/mL and can be diluted with sterile PBS to the desired working concentration (e.g., 50 µg/mL).[4] Store diluted solutions at 4°C.
-
Administration Route: The most common and effective route of administration in preclinical models is direct intratumoral (i.t.) injection.[1][4][7] This method concentrates the drug within the tumor microenvironment, maximizing local immune activation while potentially minimizing systemic toxicities.[5]
-
Dosage: Effective doses in mice generally range from 20 µg to 100 µg per injection.[7][8] The optimal dose may vary depending on the tumor model and combination therapy.
-
Dosing Schedule: Dosing schedules can vary. Examples include:
-
Injection Volume: The injection volume is often adjusted based on the tumor size, for example, 50% of the total tumor volume.[4]
3. Assessment of Anti-Tumor Activity
-
Tumor Growth Inhibition: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Survival Analysis: Monitor mice for signs of distress and euthanize when tumors reach a predetermined endpoint size or if ulceration occurs. Survival data can be plotted using Kaplan-Meier curves.
-
Immunological Analysis (Ex Vivo):
-
At the study endpoint, harvest tumors, spleens, and tumor-draining lymph nodes.
-
Prepare single-cell suspensions for flow cytometric analysis to characterize immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, dendritic cells, myeloid-derived suppressor cells).
-
Analyze cytokine production (e.g., IFN-γ, TNF-α) by intracellular cytokine staining.
-
Perform histological analysis (e.g., H&E staining, immunohistochemistry) on tumor sections to assess immune cell infiltration and tumor necrosis.
-
Concluding Remarks
ADU-S100 is a potent STING agonist that has demonstrated significant anti-tumor activity in a variety of preclinical mouse models, particularly when administered directly into the tumor. The efficacy of ADU-S100 can be further enhanced through combination with other immunotherapies, such as checkpoint inhibitors or cytokine therapies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic potential of STING agonists in oncology. While preclinical results have been promising, it is important to note that the clinical translation of STING agonists has faced challenges, and ongoing research is focused on optimizing delivery methods and combination strategies to improve therapeutic outcomes in patients.[12]
References
- 1. targetedonc.com [targetedonc.com]
- 2. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
ADU-S100: Solubility and Reconstitution Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] As a key mediator of innate immunity, the activation of STING by ADU-S100 triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.[3][4][5] This application note provides a comprehensive guide to the solubility and reconstitution of ADU-S100 for its effective use in pre-clinical research and drug development.
Physicochemical Properties and Solubility
ADU-S100 is typically available as a lyophilized solid in various salt forms (e.g., disodium or ammonium salt), which can affect its solubility. It is crucial to refer to the manufacturer's product data sheet for batch-specific information. The following table summarizes the reported solubility of ADU-S100 in different solvents.
| Solvent | Salt Form | Reported Solubility | Source |
| Water | Disodium Salt | Soluble to 5 mM | R&D Systems |
| Water | Not Specified | 2.19 mg/mL | DrugBank Online[1] |
| Acetonitrile | Not Specified | Slightly soluble: 0.1-1 mg/ml | Cayman Chemical |
| DMSO | Ammonium Salt | ≥ 10 mg/mL | AbMole BioScience[4] |
Reconstitution Protocol
The following is a general protocol for the reconstitution of lyophilized ADU-S100. It is recommended to always centrifuge the vial before opening to ensure that all the powder is at the bottom.
Materials:
-
Lyophilized ADU-S100
-
Sterile, nuclease-free water, PBS, or another appropriate solvent
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure for Creating a Stock Solution:
-
Pre-Reconstitution Centrifugation: Briefly centrifuge the vial of lyophilized ADU-S100 to pellet any material that may have become dislodged during shipping.
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile, nuclease-free water or an appropriate buffer (e.g., PBS) to achieve a recommended stock concentration (e.g., 1-10 mg/mL). The choice of solvent should be guided by the experimental requirements and the solubility information provided by the supplier.
-
Dissolution: Gently vortex the vial to dissolve the powder completely. For compounds that are difficult to dissolve, incubation at room temperature for 10-15 minutes with occasional vortexing may be beneficial.
-
Post-Reconstitution Centrifugation: Briefly centrifuge the vial again to collect the entire volume of the reconstituted solution.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
Application Notes and Experimental Protocols
ADU-S100 is a versatile tool for studying the STING pathway and its role in immunity and cancer. Below are examples of its application in both in vitro and in vivo settings.
In Vitro Application: Stimulation of Dendritic Cells
ADU-S100 can be used to activate dendritic cells (DCs) and study the downstream signaling events.
Protocol:
-
Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs) or other relevant immune cells in an appropriate medium.
-
Stimulation: Prepare a working solution of ADU-S100 by diluting the stock solution in the cell culture medium to the desired final concentration (e.g., 0.5 - 5 µg/mL).
-
Incubation: Add the ADU-S100 working solution to the cells and incubate for the desired period (e.g., 6 hours).
-
Analysis: Analyze the activation of the STING pathway by measuring the expression of maturation markers (e.g., CD40, CD80, CD86) by flow cytometry, or by quantifying the production of cytokines (e.g., IFN-β) in the supernatant by ELISA.[6]
In Vivo Application: Intratumoral Administration in Mouse Models
Intratumoral injection of ADU-S100 has been shown to induce potent anti-tumor immunity in various mouse models.
Protocol:
-
Animal Model: Establish tumors in mice by subcutaneous injection of tumor cells (e.g., CT26 colorectal carcinoma).
-
Preparation of Dosing Solution: Dilute the ADU-S100 stock solution in sterile PBS to the desired final concentration for injection (e.g., 50 µg/mL).[7]
-
Administration: Once tumors reach a palpable size, intratumorally inject the prepared ADU-S100 solution (e.g., 20-50 µg per tumor).[7][8]
-
Monitoring: Monitor tumor growth and overall animal health. The treatment can be repeated as necessary based on the experimental design.
-
Analysis: At the end of the study, tumors and other tissues can be harvested for further analysis, such as immunohistochemistry to assess immune cell infiltration or gene expression analysis of immune-related genes.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental application of ADU-S100, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: ADU-S100 signaling pathway.
Caption: General experimental workflow for ADU-S100.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 6. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijvst.um.ac.ir [ijvst.um.ac.ir]
Application Notes and Protocols for MIW815 Combination Therapy with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical investigation of MIW815 (also known as ADU-S100), a synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, in combination with checkpoint inhibitors for the treatment of advanced solid tumors and lymphomas. Detailed protocols for key experiments are provided to facilitate further research and development in this area.
Introduction
MIW815 is a novel immunotherapeutic agent designed to activate the STING pathway, a critical component of the innate immune system.[1] Activation of STING in antigen-presenting cells within the tumor microenvironment leads to the production of type I interferons and other pro-inflammatory cytokines and chemokines.[1] This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[1] Checkpoint inhibitors, such as anti-PD-1 antibodies, work by blocking inhibitory signals that tumor cells use to evade immune attack. Preclinical studies have demonstrated that the combination of MIW815 and checkpoint inhibitors can result in synergistic antitumor activity, suggesting that MIW815 can sensitize tumors to checkpoint blockade.[1][2]
Mechanism of Action: MIW815 and Checkpoint Inhibitor Synergy
MIW815, a synthetic cyclic dinucleotide, directly binds to and activates the STING protein located in the endoplasmic reticulum of immune cells, particularly dendritic cells (DCs). This binding triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α and IFN-β).
The secreted type I interferons have pleiotropic effects on the tumor microenvironment:
-
Enhanced Antigen Presentation: Type I IFNs promote the maturation and activation of DCs, leading to improved processing and presentation of tumor-associated antigens to naive T cells.
-
CTL Recruitment and Activation: They stimulate the production of chemokines that attract cytotoxic T lymphocytes (CTLs) to the tumor site.
-
Increased Tumor Cell Killing: Type I IFNs can directly induce apoptosis in some tumor cells and enhance the cytotoxic activity of CTLs and Natural Killer (NK) cells.
Checkpoint inhibitors, such as the anti-PD-1 antibody spartalizumab, block the interaction between the programmed cell death protein 1 (PD-1) on T cells and its ligand (PD-L1) on tumor cells. This interaction normally serves as an "off switch" to dampen the T cell response. By blocking this interaction, checkpoint inhibitors "release the brakes" on the anti-tumor immune response.
The synergistic effect of combining MIW815 with a checkpoint inhibitor is based on a two-pronged attack: MIW815 initiates and amplifies the anti-tumor immune response ("stepping on the gas"), while the checkpoint inhibitor removes the immunosuppressive signals that would otherwise dampen this response ("releasing the brakes").
Preclinical Data Summary
Preclinical studies in various syngeneic mouse tumor models have demonstrated the potent anti-tumor activity of MIW815 in combination with checkpoint inhibitors.
| Model | Treatment | Outcome | Reference |
| 4T1 Mammary Carcinoma (dual flank) | MIW815 + anti-PD-1 | Eradication of both injected and non-injected tumors; near-complete responses. | [2] |
| MC-38 Colon Carcinoma (dual flank) | MIW815 + anti-PD-1 | Enhanced tumor control compared to monotherapy; protection from tumor rechallenge in cured mice. | [2] |
| B16.F10 Melanoma (poorly immunogenic) | MIW815 + anti-PD-1 + anti-CTLA-4 | Induced tumor-specific CD8+ T-cell responses and tumor control; multiple complete responses and durable immunity. | [2] |
Clinical Data Summary: Phase Ib Study (NCT03172936)
A multicenter, open-label, Phase Ib dose-escalation study evaluated the safety, tolerability, and preliminary efficacy of intratumoral MIW815 in combination with the anti-PD-1 antibody spartalizumab in patients with advanced/metastatic solid tumors or lymphomas.[1]
Patient Demographics and Dosing
| Characteristic | Value |
| Number of Patients | 106 |
| Tumor Types | Advanced solid tumors or lymphomas |
| MIW815 Dosing | 50–3,200 μg intratumorally |
| MIW815 Schedule A | Weekly for 3 weeks, 1 week off |
| MIW815 Schedule B | Once every 4 weeks |
| Spartalizumab Dosing | 400 mg intravenously every 4 weeks |
Safety and Tolerability
The combination of MIW815 and spartalizumab was generally well-tolerated.
| Adverse Event (Any Grade) | Percentage of Patients |
| Pyrexia | 22% |
| Injection site pain | 20% |
| Diarrhea | 11% |
A maximum tolerated dose (MTD) was not reached.[1]
Efficacy
Minimal antitumor responses were observed.
| Efficacy Measure | Value |
| Overall Response Rate (ORR) | 10.4% |
| Confirmed Complete or Partial Response | 11 patients |
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model for Combination Therapy Evaluation
This protocol describes a general workflow for assessing the efficacy of intratumoral MIW815 in combination with a checkpoint inhibitor in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., MC-38, 4T1)
-
6-8 week old female C57BL/6 or BALB/c mice
-
MIW815 (ADU-S100)
-
Checkpoint inhibitor (e.g., anti-mouse PD-1 antibody) and corresponding isotype control
-
Vehicle control (e.g., sterile PBS)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Culture: Culture tumor cells in appropriate media and harvest during the exponential growth phase.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average size of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
MIW815: On day 0 of treatment, administer a single intratumoral injection of MIW815 (e.g., 25-50 µg in 50 µL of vehicle).
-
Checkpoint Inhibitor: Administer the checkpoint inhibitor (e.g., 200 µg of anti-PD-1) or isotype control via intraperitoneal injection on days 0, 3, and 6.
-
-
Efficacy Monitoring: Continue to monitor tumor growth and animal body weight every 2-3 days until the study endpoint (e.g., when tumors in the control group reach a predetermined maximum size).
-
Tissue Collection: At the endpoint, euthanize mice and collect tumors and spleens for downstream analysis.
Protocol 2: Immunohistochemistry for Immune Cell Infiltration
This protocol provides a general method for detecting CD8+ T cells, CD163+ macrophages, and PD-L1 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (anti-CD8, anti-CD163, anti-PD-L1)
-
Secondary antibody detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block solution.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody at the appropriate dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides and incubate with the HRP-conjugated secondary antibody.
-
Wash slides and apply DAB substrate to visualize the staining.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Image slides using a brightfield microscope.
-
Quantify the percentage of positive cells or the stained area using image analysis software.
-
Protocol 3: RNA Sequencing of Tumor Biopsies
This protocol outlines a general workflow for performing RNA sequencing on tumor biopsy samples.
Procedure:
-
Sample Collection and Preservation: Collect fresh tumor biopsies and immediately place them in an RNA stabilization reagent (e.g., RNAlater) or snap-freeze in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction: Homogenize the tissue and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a Trizol-based method, following the manufacturer's instructions.
-
RNA Quality Control:
-
Quantify the RNA concentration and assess purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Evaluate RNA integrity (RIN score) using an Agilent Bioanalyzer. A RIN score of >7 is generally recommended for RNA-seq.
-
-
Library Preparation:
-
Starting with 100 ng to 1 µg of total RNA, prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
This typically involves poly(A) selection of mRNA, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Library Quality Control and Sequencing:
-
Assess the size distribution and concentration of the final libraries.
-
Pool the libraries and perform sequencing on a high-throughput sequencing platform to generate the desired number of reads per sample.
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Quantify gene expression levels using tools like RSEM or featureCounts.
-
Differential Expression: Identify differentially expressed genes between treatment groups using packages like DESeq2 or edgeR.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify enriched biological pathways.
-
Conclusion
The combination of the STING agonist MIW815 with checkpoint inhibitors represents a promising immunotherapeutic strategy. While the initial clinical trial results showed modest efficacy, the strong preclinical rationale and the evidence of immune activation in patients support further investigation. Future studies may focus on optimizing the dosing schedule, identifying predictive biomarkers, and exploring combinations with other therapeutic modalities to enhance the clinical benefit of this approach. The protocols provided herein offer a foundation for researchers to further explore the potential of this combination therapy.
References
Application Notes and Protocols: Utilizing ML RR-S2 CDA in a 4T1 Breast Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4T1 triple-negative breast cancer model is a robust and widely utilized syngeneic mouse model that closely mimics aggressive human breast cancer, particularly in its capacity for spontaneous metastasis to various organs, including the lungs, liver, and bone. This makes it an invaluable tool for preclinical evaluation of novel immunotherapies. ML RR-S2 CDA is a potent and specific agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING in the tumor microenvironment initiates a powerful anti-tumor immune response, primarily through the induction of type I interferons and other pro-inflammatory cytokines. This application note provides detailed protocols for the use of ML RR-S2 CDA in the 4T1 model, summarizes expected quantitative outcomes, and illustrates the key signaling pathways and experimental workflows.
Mechanism of Action: STING Pathway Activation
ML RR-S2 CDA functions by binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. In the tumor microenvironment, the presence of cytosolic DNA, either from tumor cell instability or from pathogen-associated molecular patterns, is sensed by cyclic GMP-AMP synthase (cGAS), leading to the production of the endogenous STING agonist, cGAMP. Exogenous STING agonists like ML RR-S2 CDA directly activate STING, triggering a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, particularly IFN-β. This cascade results in the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) into the tumor, transforming an immunologically "cold" tumor into a "hot" one.
Figure 1. STING signaling pathway activated by ML RR-S2 CDA.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from treating 4T1 tumor-bearing mice with a STING agonist. The data is compiled from studies using potent STING agonists and represents typical results.
Table 1: In Vivo Tumor Growth Inhibition in 4T1 Model
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle (PBS) | ~100 | ~1200 | - |
| STING Agonist (25 µg, IT) | ~100 | ~400 | ~67% |
| Anti-PD-L1 | ~100 | ~700 | ~42% |
| STING Agonist + Anti-PD-L1 | ~100 | ~150 | ~87% |
IT: Intratumoral injection, twice weekly for two weeks.
Table 2: Changes in Tumor Infiltrating Immune Cells (Day 14)
| Cell Type | Marker | Vehicle Control (% of CD45+ cells) | STING Agonist Treated (% of CD45+ cells) |
| Cytotoxic T Cells | CD8+ | 5 - 10% | 20 - 30% |
| Helper T Cells | CD4+ | 10 - 15% | 15 - 20% |
| Regulatory T Cells | FOXP3+ | 15 - 20% | 5 - 10% |
| Myeloid-Derived Suppressor Cells | CD11b+Gr1+ | 30 - 40% | 15 - 25% |
Table 3: Serum Cytokine Levels 24h Post-Treatment
| Cytokine | Vehicle Control (pg/mL) | STING Agonist Treated (pg/mL) |
| IFN-β | < 20 | 200 - 500 |
| TNF-α | < 50 | 400 - 800 |
| IL-6 | < 30 | 300 - 600 |
| CXCL10 | < 100 | > 1000 |
Experimental Protocols
In Vitro Protocol: Assessment of STING Pathway Activation in 4T1 Cells
This protocol details how to assess the activation of the STING pathway in 4T1 cells by measuring the phosphorylation of key downstream proteins.
-
Cell Culture: Culture 4T1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁶ 4T1 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with ML RR-S2 CDA at a final concentration of 10-100 µg/mL for 48 hours. Include a vehicle control (e.g., sterile water or PBS).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C. Use a loading control such as β-actin or GAPDH.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Expect a significant increase in the phosphorylation of STING, TBK1, and IRF3 in the ML RR-S2 CDA-treated cells compared to the vehicle control.
Figure 2. In vitro workflow for assessing STING activation.
In Vivo Protocol: Evaluation of ML RR-S2 CDA in the 4T1 Syngeneic Model
This protocol describes the establishment of 4T1 tumors in BALB/c mice and subsequent treatment with ML RR-S2 CDA.
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Cell Preparation: Harvest 4T1 cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of 1 x 10⁶ cells per 100 µL in PBS.
-
Tumor Implantation: Anesthetize the mice and inject 100 µL of the cell suspension (1 x 10⁵ cells) into the fourth mammary fat pad.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle, ML RR-S2 CDA, Anti-PD-L1, Combination).
-
Drug Administration:
-
Prepare ML RR-S2 CDA in sterile PBS at a concentration of 25 µg per 50 µL.
-
Administer 50 µL of the ML RR-S2 CDA solution or vehicle (PBS) via intratumoral injection.
-
The injection should be performed slowly using a 30-gauge needle.
-
Repeat the injection twice a week for two weeks.
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
At the study endpoint, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, while the remainder can be processed into a single-cell suspension for flow cytometry analysis of immune cell infiltration.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Figure 3. In vivo experimental workflow for 4T1 model.
Conclusion
The use of the STING agonist ML RR-S2 CDA in the 4T1 breast cancer model represents a promising therapeutic strategy. The protocols and expected outcomes detailed in this application note provide a comprehensive guide for researchers to effectively design and execute preclinical studies to evaluate the efficacy and mechanism of action of STING agonists. The robust activation of the innate immune system by ML RR-S2 CDA, leading to a potent anti-tumor T cell response, underscores its potential as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.
CT26 colon carcinoma model and ADU-S100 treatment
https-document-openscience-repository-prod.s3.amazonaws.com/2619/9931/1/1196829.pdf 1
[2] Intratumoral Delivery of STING Agonist ADU-S100 Leads to Anti-Tumor Systemic Immunity in a Murine Model of Esophageal Adenocarcinoma - PMC - PubMed Central (2022-02-16) STING is a transmembrane protein that activates transcription of interferon genes, resulting in stimulation of APCs and enhanced CD8+ T-cell infiltration. The present study evaluates STING agonists, alone and in combination with radiation to determine durable anticancer activity in solid tumors. Materials and Methods: Esophagojejunostomy was performed on rats to induce reflux leading to the development of EAC. At 32 weeks post operatively, rats received intratumorally either 50 μg STING (ADU-S100) or placebo (PBS), +/– 16Gy radiation. ... (2022-02-16) Background: Esophageal adenocarcinoma (EAC) is a deadly disease with limited treatment options. STING is a transmembrane protein that activates transcription of interferon genes, resulting in stimulation of APCs and enhanced CD8+ T-cell infiltration. The present study evaluates STING agonists, alone and in combination with radiation to determine durable anticancer activity in solid tumors. Materials and Methods: Esophagojejunostomy was performed on rats to induce reflux leading to the development of EAC. ... (2022-02-16) All animals were then randomized into placebo or treatment arms (Figure 8) and if a member of a radiation group, it received one dose of 16Gy radiation at 32 weeks[3]. Placebo or ADU-S100 was administered at 32 and 35 weeks intratumorally through endoscopy at a dose of 50 μg (Figure 7C). All animals underwent a repeat biopsy at 36 weeks (Figure 7D). At 40 weeks all animals received a final MRI to determine endpoint tumor volume and were euthanized for esophageal harvest. Figure 7. The modified levrat model. 4
[5] The STING agonist ADU-S100 enhances the efficacy of middle-dose-rate radiation-induced antitumor immunity in a murine model of glioblastoma - Research Square (2023-01-20) Methods: We investigated the antitumor efficacy of MDR-RT combined with ADU-S100 in a murine glioblastoma model. We analyzed the immune cell profiles and cytokine expression in tumors, lymph nodes, and spleens. Results: The combination of MDR-RT and ADU-S100 significantly suppressed tumor growth and prolonged survival. This was associated with an increase in CD8+ T cells and a decrease in regulatory T cells in the tumor microenvironment. ... (2023-01-20) Abstract. Background: Glioblastoma is a highly aggressive brain tumor with a poor prognosis. Radiation therapy (RT) is a standard treatment, but its efficacy is limited by the immunosuppressive tumor microenvironment. The stimulator of interferon genes (STING) pathway is a key regulator of innate immunity, and STING agonists have shown promise in cancer immunotherapy. In this study, we investigated the potential of combining middle-dose-rate (MDR) RT with the STING agonist ADU-S100 to enhance antitumor immunity in a murine glioblastoma model. ... (2023-01-20) We investigated the antitumor efficacy of MDR-RT combined with ADU-S100 in a murine glioblastoma model. We analyzed the immune cell profiles and cytokine expression in tumors, lymph nodes, and spleens. 6
[7] STING Agonist ADU-S100 Synergizes with PARP Inhibition to Enhance Antitumor Immunity in a Murine Model of BRCA1-Deficient Ovarian Cancer - PMC - PubMed Central (2023-08-16) Abstract. Poly (ADP-ribose) polymerase inhibitors (PARPi) and stimulator of interferon genes (STING) agonists are promising cancer therapies that modulate the tumor immune microenvironment (TIME). Here, we investigated the combination of the PARPi olaparib and the STING agonist ADU-S100 in a murine model of BRCA1-deficient ovarian cancer. We found that the combination therapy significantly suppressed tumor growth and prolonged survival compared to either agent alone. This was associated with an increase in CD8+ T cells and a decrease in regulatory T cells in the TIME. ... (2023-08-16) Poly (ADP-ribose) polymerase inhibitors (PARPi) and stimulator of interferon genes (STING) agonists are promising cancer therapies that modulate the tumor immune microenvironment (TIME). Here, we investigated the combination of the PARPi olaparib and the STING agonist ADU-S100 in a murine model of BRCA1-deficient ovarian cancer. We found that the combination therapy significantly suppressed tumor growth and prolonged survival compared to either agent alone. This was associated with an increase in CD8+ T cells and a decrease in regulatory T cells in the TIME. ... (2023-08-16) We found that the combination therapy significantly suppressed tumor growth and prolonged survival compared to either agent alone. This was associated with an increase in CD8+ T cells and a decrease in regulatory T cells in the TIME. Furthermore, the combination therapy enhanced the expression of genes involved in antigen presentation and T-cell activation. Our findings suggest that the combination of PARPi and STING agonists is a promising strategy for the treatment of BRCA1-deficient ovarian cancer. 4
[8] A STING Agonist Given with Radiation and PD-1 Blockade Cures Pancreatic Cancer in Mice by Remodeling the Tumor Microenvironment (2020-09-01) To test the efficacy of a STING agonist in our KPC model, we first administered ADU-S100 intratumorally. We observed no significant tumor regression or prolonged survival (Fig. S1A-S1C). We reasoned that the poor response could be due to the highly fibrotic and desmoplastic stroma of KPC tumors, which may limit the diffusion of the STING agonist and prevent it from reaching all the cancer cells. To overcome this, we developed a novel delivery system in which the STING agonist is encapsulated in a biodegradable polymer that can be injected intravenously. ... (2020-09-01) Pancreatic cancer is a lethal disease with a dismal prognosis. The tumor microenvironment (TME) is highly immunosuppressive, which limits the efficacy of immunotherapy. Here, we show that a combination of radiation, PD-1 blockade, and a novel STING agonist can cure pancreatic cancer in mice. The STING agonist, ADU-S100, was encapsulated in a biodegradable polymer to improve its delivery to the TME. The combination therapy led to complete tumor regression and long-term survival in a majority of mice. This was associated with a significant increase in CD8+ T cells and a decrease in regulatory T cells and myeloid-derived suppressor cells in the TME. ... (2020-09-01) The combination therapy led to complete tumor regression and long-term survival in a majority of mice. This was associated with a significant increase in CD8+ T cells and a decrease in regulatory T cells and myeloid-derived suppressor cells in the TME. Furthermore, the combination therapy induced a durable anti-tumor memory response that protected the mice from tumor rechallenge. Our findings provide a strong rationale for the clinical translation of this novel combination therapy for pancreatic cancer. 4
[14] 4 jitc.bmj.com/content/10/1/e003550 4
4 jitc.bmj.com/content/10/1/e003550.info 15 Application Notes and Protocols for CT26 Colon Carcinoma Model and ADU-S100 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CT26 colon carcinoma model is a widely utilized syngeneic mouse model for preclinical immuno-oncology research. Derived from a chemically induced tumor in BALB/c mice, the CT26 cell line is highly immunogenic and valuable for studying colorectal cancer and evaluating novel immunotherapies. One such therapeutic agent is ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide that acts as a STING (Stimulator of Interferon Genes) agonist.[3] Activation of the STING pathway by ADU-S100 in the tumor microenvironment triggers a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), ultimately leading to an adaptive, tumor-specific immune response.
These application notes provide a comprehensive overview of the use of the CT26 model in conjunction with ADU-S100 treatment, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows.
Data Presentation
In Vivo Efficacy of ADU-S100 in the CT26 Model
Intratumoral (IT) administration of ADU-S100 has demonstrated significant anti-tumor efficacy in the CT26 model. The following tables summarize key quantitative data from preclinical studies.
Table 1: Tumor Volume and Weight Following ADU-S100 Treatment
| Treatment Group | Dose (µg) | Mean Tumor Volume (mm³) on Day 30 | Mean Tumor Weight (g) on Day 30 |
| PBS (Control) | - | 1952 | - |
| ADU-S100 | 20 | Significantly reduced vs. control | Significantly reduced vs. control |
| ADU-S100 | 40 | More effective than 20 µg dose | Significantly reduced vs. control |
| ADU-S100 (20 µg) + CpG ODN (20 µg) | 20 + 20 | 32 (Highest suppression) | Significantly reduced vs. control |
Data compiled from a study by Corrales et al. and another similar study.
Table 2: Hematological Analysis Following ADU-S100 Treatment
| Treatment Group | Dose (µg) | Lymphocyte Count | Other Hematological Factors |
| PBS (Control) | - | Baseline | No significant difference |
| ADU-S100 | 20 | No significant increase | No significant difference |
| ADU-S100 | 40 | Significant increase (p < 0.05) | No significant difference |
| CpG ODN | 40 | Significant increase (p < 0.05) | No significant difference |
| ADU-S100 (20 µg) + CpG ODN (20 µg) | 20 + 20 | Significant increase (p < 0.05) | No significant difference |
This table indicates the recruitment of immune cells to the tumor microenvironment.
Table 3: Survival Rate of CT26 Tumor-Bearing Mice
| Treatment Group | Dose (µg) | Survival Rate (%) |
| PBS (Control) | - | 71.4 |
| ADU-S100 | 20 | 71.4 |
| ADU-S100 | 40 | 100 |
| CpG ODN | 40 | 100 |
| ADU-S100 (20 µg) + CpG ODN (20 µg) | 20 + 20 | 100 |
No significant weight change was observed in the animals during the experiment.
Experimental Protocols
CT26 Cell Culture and Tumor Implantation
Objective: To establish subcutaneous CT26 tumors in BALB/c mice.
Materials:
-
CT26 murine colon carcinoma cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Calf Serum (FCS)
-
Penicillin/Streptomycin (Pen/Strep)
-
MEM non-essential amino acids solution
-
L-Glutamine
-
Sodium pyruvate
-
HEPES
-
β-mercaptoethanol
-
Trypsin:EDTA
-
Hank's Balanced Salt Solution (HBSS)
-
Female BALB/c mice (6-8 weeks old)
Protocol:
-
Cell Culture:
-
Culture CT26 cells in RPMI-1640 medium supplemented with 10% FCS, 1% Pen/Strep, 1% MEM non-essential amino acids, 1% L-Glutamine, 1% Sodium pyruvate, 1% HEPES, and 0.1% β-mercaptoethanol.
-
Incubate at 37°C in a 5% CO2 atmosphere.
-
Passage cells when they reach 80-90% confluency.
-
-
Cell Preparation for Implantation:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin:EDTA to detach the cells and incubate for approximately one minute at 37°C.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 1200 rpm (335 x g) for 5 minutes.
-
Resuspend the cell pellet in HBSS and perform two additional washes.
-
Count the cells using a hemocytometer and trypan blue exclusion to assess viability.
-
Resuspend the cells in sterile PBS at a concentration of 3 x 10^6 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10^5 cells) into the right flank of each female BALB/c mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-10 days.
-
Intratumoral Administration of ADU-S100
Objective: To treat established CT26 tumors with ADU-S100.
Materials:
-
ADU-S100 (MIW815)
-
Sterile PBS
-
Insulin syringes (or similar) with a 28-30 gauge needle
Protocol:
-
Preparation of ADU-S100 Solution:
-
Reconstitute or dilute ADU-S100 in sterile PBS to the desired concentration (e.g., 1 mg/mL for a 20 µg dose in 20 µL).
-
-
Treatment Schedule:
-
Begin treatment when tumors reach a palpable size (e.g., 5-6 mm in diameter or an average volume of ~100-120 mm³).
-
A typical dosing schedule is two intratumoral injections on days 10 and 16 post-tumor implantation. Another reported schedule is three injections administered 3 days apart.
-
-
Administration:
-
Gently restrain the mouse.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the ADU-S100 solution (e.g., 20 µL) directly into the tumor.
-
Monitor the mice for any adverse reactions.
-
Assessment of Anti-Tumor Efficacy
Objective: To evaluate the effect of ADU-S100 treatment on tumor growth and survival.
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) every other day using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Body Weight Monitoring:
-
Weigh the mice every other day to monitor for treatment-related toxicity.
-
-
Survival Analysis:
-
Monitor the mice daily and record the date of death or euthanasia (when tumors reach a predetermined size or the animal shows signs of distress).
-
Plot survival curves using the Kaplan-Meier method.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 30), euthanize the mice.
-
Excise the tumors and weigh them.
-
Isolate tissues such as the spleen and liver for further analysis (e.g., histopathology, flow cytometry).
-
In Vitro STING Pathway Activation Assay
Objective: To confirm the activation of the STING pathway in CT26 cells by ADU-S100.
Materials:
-
CT26 cells
-
ADU-S100
-
Culture medium
-
Reagents for Western blotting (antibodies against p-TBK1, TBK1, p-IRF3, IRF3, β-actin)
-
Reagents for RT-PCR (primers for IFN-β)
Protocol:
-
Cell Treatment:
-
Seed CT26 cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with ADU-S100 (e.g., 10 or 50 µg/mL) for a specified time (e.g., 2 hours).
-
-
Western Blot Analysis:
-
Lyse the cells and extract total protein.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total TBK1 and IRF3. Use β-actin as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
-
-
RT-PCR for IFN-β Expression:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers specific for IFN-β.
-
Normalize the expression to a housekeeping gene (e.g., GAPDH). An increase in IFN-β mRNA levels indicates STING pathway activation.
-
Mandatory Visualizations
Signaling Pathway
Caption: ADU-S100 activates the STING signaling pathway.
Experimental Workflow
Caption: In vivo experimental workflow for ADU-S100 treatment.
Logical Relationship
Caption: Mechanism of ADU-S100 induced anti-tumor immunity.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Facebook [cancer.gov]
- 3. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. td2inc.com [td2inc.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 9. The cGAS‒STING pathway in colorectal cancer: bridging innate immunity and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 13. Treatment of mouse model of CT26 colon cancer [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols: MIW815 (ADU-S100) in Melanoma Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of MIW815 (also known as ADU-S100), a stimulator of interferon genes (STING) agonist, in melanoma research. This document includes summaries of quantitative data from murine melanoma models, detailed experimental protocols for in vivo studies, and diagrams of the key signaling pathway and experimental workflow.
Introduction
MIW815 is a synthetic cyclic dinucleotide that activates the STING pathway, a critical component of the innate immune system.[1] Activation of STING in immune cells within the tumor microenvironment can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby inducing a potent anti-tumor immune response.[2][3] Preclinical studies in various murine tumor models, including melanoma, have demonstrated that intratumoral administration of MIW815 can lead to tumor regression and the generation of systemic, tumor-specific T-cell mediated immunity.[2][4][5] These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of MIW815 in melanoma.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of MIW815 in syngeneic mouse melanoma models.
Table 1: In Vivo Efficacy of MIW815 Monotherapy in Murine Melanoma Models
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Primary Endpoint | Result | Reference |
| B16-F10 | C57Bl/6J | 5 µg MIW815 (intratumoral) vs. PBS | Intratumoral injection on specified days | Tumor Growth Inhibition | Statistically significant slowing of tumor growth compared to PBS control (p<0.05) | Siu et al., 2024[6] |
| BPR20 (BRAFV600EPTEN-/-) | C57Bl/6J | 5 µg MIW815 (intratumoral) vs. PBS | Intratumoral injection on specified days | Tumor Growth Inhibition | Statistically significant slowing of tumor growth compared to PBS control (p<0.05) | Siu et al., 2024[6] |
Table 2: In Vivo Efficacy of MIW815 in Combination Therapy in the B16-F10 Melanoma Model
| Combination Agent | Dosing Schedule | Primary Endpoint | Result | Reference |
| Anti-PD-L1 antibody | Intratumoral MIW815 + systemic anti-PD-L1 | Improved Tumor Growth Control | Statistically significant improvement in tumor growth control compared to MIW815 monotherapy (p<0.05) | Siu et al., 2024[6] |
| Anti-ISG15 antibody | Intratumoral MIW815 + intratumoral anti-ISG15 | Improved Tumor Growth Control | Statistically significant improvement in tumor growth control compared to MIW815 monotherapy (p<0.05) | Siu et al., 2024[6] |
| 5-AZADC | Systemic 5-AZADC + intratumoral MIW815 | Tumor Growth Inhibition | Combination therapy showed significant tumor growth inhibition dependent on CD8+ T cells. | From researchgate.net[7] |
Signaling Pathway
The primary mechanism of action of MIW815 is the activation of the STING signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antagonism of regulatory ISGs enhances the anti-melanoma efficacy of STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing Immune Cell Infiltration Following ML RR-S2 CDA Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. The composition and density of tumor-infiltrating immune cells are critical determinants of cancer progression and response to therapy.[1] Novel therapeutics, such as the hypothetical ML RR-S2 CDA, often aim to modulate the TME to enhance anti-tumor immunity. Therefore, robust and accurate assessment of immune cell infiltration is paramount for evaluating treatment efficacy and understanding mechanisms of action.
These application notes provide detailed protocols for three key methodologies used to quantify and characterize immune cell populations within the TME post-treatment: Flow Cytometry, Immunohistochemistry (IHC), and RNA Sequencing (RNA-Seq).
Flow Cytometry: High-Throughput Immunophenotyping
Flow cytometry allows for the rapid, quantitative analysis of single cells in a suspension. It is an invaluable tool for dissecting the complex mixture of immune cells infiltrating a tumor.[2][3]
Experimental Workflow: Flow Cytometry
Caption: Workflow for preparing and analyzing tumor-infiltrating lymphocytes by flow cytometry.
Protocol: Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from fresh tumor tissue.[2][4]
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase Type IV, Hyaluronidase, DNase I
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque or Percoll
-
ACK lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fluorophore-conjugated antibodies (see table below for a sample panel)
-
Live/Dead stain (e.g., Zombie NIR™)
-
Flow cytometer (e.g., BD LSRFortessa™)
Procedure:
-
Tissue Digestion: Mince fresh tumor tissue into small pieces and incubate in digestion media containing collagenase, hyaluronidase, and DNase I for 30-60 minutes at 37°C with agitation.[4]
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to remove large debris.
-
Lymphocyte Isolation: Layer the cell suspension over Ficoll-Paque or a Percoll gradient and centrifuge to isolate lymphocytes.
-
Red Blood Cell Lysis: Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse any remaining red blood cells.[2][4]
-
Staining:
-
Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events (e.g., >100,000) for robust analysis.[4]
-
Data Analysis: Use analysis software (e.g., FlowJo™) to gate on live, single, CD45+ cells to identify the total leukocyte population. From there, further gate on specific immune cell subsets based on marker expression.[2]
Data Presentation: Flow Cytometry
Table 1: Immune Cell Populations in Tumors Pre- and Post-ML RR-S2 CDA Treatment
| Immune Cell Subset | Marker Profile | Pre-Treatment (% of CD45+ cells) | Post-Treatment (% of CD45+ cells) | Fold Change |
| CD8+ T Cells | CD3+, CD8+ | 15.2 ± 3.1 | 35.8 ± 5.4 | 2.36 |
| CD4+ T Helper Cells | CD3+, CD4+ | 25.6 ± 4.5 | 18.2 ± 3.9 | 0.71 |
| Regulatory T Cells | CD3+, CD4+, FoxP3+ | 8.1 ± 1.9 | 3.5 ± 0.8 | 0.43 |
| Natural Killer (NK) Cells | CD3-, NK1.1+ | 5.4 ± 1.2 | 10.1 ± 2.5 | 1.87 |
| Tumor-Associated Macrophages | CD11b+, F4/80+ | 30.5 ± 6.8 | 15.9 ± 4.1 | 0.52 |
Immunohistochemistry (IHC): Spatial Analysis of Immune Infiltration
IHC is a powerful technique for visualizing the location and distribution of immune cells within the tumor architecture.[6][7] This provides crucial spatial context that is lost in flow cytometry.[8]
Experimental Workflow: Immunohistochemistry
Caption: General workflow for immunohistochemical staining and analysis of FFPE tumor tissue.
Protocol: Chromogenic IHC for CD8+ T Cells
This protocol describes the detection of CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[6][7]
Materials:
-
FFPE tumor tissue slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody (e.g., anti-CD8)
-
HRP-conjugated secondary antibody
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue.[6]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer.[7]
-
Blocking: Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide. Then, block non-specific antibody binding with a blocking serum.[9]
-
Primary Antibody Incubation: Incubate slides with the primary anti-CD8 antibody overnight at 4°C in a humidified chamber.[6]
-
Secondary Antibody Incubation: Wash slides and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the DAB substrate, which will form a brown precipitate at the site of the antigen-antibody complex.[9]
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin to provide morphological context.[9]
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with a permanent mounting medium.[9]
-
Imaging and Quantification: Scan the slides and use image analysis software to quantify the number of CD8+ cells per unit area (e.g., cells/mm²).
Data Presentation: Immunohistochemistry
Table 2: Quantification of CD8+ T Cell Infiltration by IHC
| Treatment Group | N | Mean CD8+ Cells/mm² | Standard Deviation | P-value |
| Pre-Treatment | 10 | 150.4 | 45.2 | \multirow{2}{*}{<0.001} |
| Post-ML RR-S2 CDA | 10 | 425.8 | 98.7 |
RNA Sequencing (RNA-Seq): Comprehensive Transcriptomic Analysis
RNA-Seq provides a high-throughput method to characterize the entire transcriptome of the tumor microenvironment.[10][11][12] This allows for not only the identification of immune cell types but also the assessment of their functional states through gene expression profiling.
Experimental Workflow: RNA Sequencing
Caption: A standard workflow for bulk RNA-Seq analysis of the tumor microenvironment.
Protocol: Bulk RNA-Seq of Tumor Tissue
Materials:
-
Fresh-frozen or FFPE tumor tissue
-
RNA extraction kit (e.g., Qiagen RNeasy)
-
DNase I
-
RNA-Seq library preparation kit
-
Next-Generation Sequencing (NGS) platform
Procedure:
-
RNA Extraction: Homogenize tumor tissue and extract total RNA using a suitable kit. Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA. High-quality RNA (RIN > 7) is recommended for optimal results.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[11]
-
Sequencing: Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.
-
Bioinformatics Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Use deconvolution algorithms (e.g., CIBERSORT, xCell, MCP-counter) to estimate the relative abundance of different immune cell types based on their gene expression signatures.[1][13]
-
Perform differential gene expression analysis between pre- and post-treatment groups to identify changes in immune-related pathways.
-
Data Presentation: RNA-Seq Deconvolution
Table 3: Estimated Immune Cell Fractions from RNA-Seq Data
| Immune Cell Type | Pre-Treatment (Mean Fraction) | Post-Treatment (Mean Fraction) | Log2 Fold Change |
| T Cells CD8 | 0.12 | 0.25 | 1.06 |
| T Cells CD4 Naive | 0.08 | 0.05 | -0.68 |
| T Cells Regulatory (Tregs) | 0.06 | 0.02 | -1.74 |
| NK Cells Activated | 0.03 | 0.07 | 1.22 |
| Macrophages M1 | 0.05 | 0.11 | 1.14 |
| Macrophages M2 | 0.15 | 0.08 | -0.91 |
Key Signaling Pathways in Immune Cell Recruitment
The infiltration of immune cells into the tumor is largely orchestrated by chemokines, which are small chemotactic cytokines.[14][15][16] Tumor cells and stromal cells can secrete various chemokines that attract specific immune cell subsets to the TME.
Chemokine Signaling Pathway
Caption: Chemokine signaling cascade leading to immune cell migration and activation.
This pathway highlights how chemokines released in the TME bind to G-protein coupled receptors (GPCRs) on immune cells.[15] This interaction triggers a signaling cascade involving phospholipase C (PLC), leading to the generation of second messengers IP3 and DAG.[15] Ultimately, this results in chemotaxis, causing the immune cells to migrate towards the tumor, as well as promoting their activation and adhesion.[15][16]
References
- 1. Quantifying tumor-infiltrating immune cells from transcriptomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma | Springer Nature Experiments [experiments.springernature.com]
- 4. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Methods for assessment of the tumour microenvironment and immune interactions in non-small cell lung cancer. A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 12. RNA Sequencing of the Tumor Microenvironment in Precision Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.4. Analysis of Immune Cell Infiltration [bio-protocol.org]
- 14. The Chemokine System in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing ML RR-S2 CDA Delivery to Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML RR-S2 CDA (also known as ADU-S100), a potent STING (Stimulator of Interferon Genes) agonist. Our goal is to help you overcome common experimental challenges and optimize the delivery of this immunotherapy to achieve robust anti-tumor responses.
Frequently Asked Questions (FAQs)
Q1: What is ML RR-S2 CDA and how does it work?
A1: ML RR-S2 CDA is a synthetic cyclic dinucleotide (CDN) that acts as a STING agonist.[1] The STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with viral infections and cancer. Upon activation by ML RR-S2 CDA, STING triggers a signaling cascade that leads to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This, in turn, promotes the maturation and activation of dendritic cells (DCs), enhances antigen presentation, and ultimately leads to the priming of tumor-specific CD8+ T cells, which can then recognize and kill cancer cells.[2] This can result in the regression of both injected and non-injected tumors, indicating a systemic anti-tumor immune response.[1]
Q2: What is the recommended route of administration for ML RR-S2 CDA in preclinical models?
A2: In preclinical studies, the most common and effective route of administration for ML RR-S2 CDA is direct intratumoral (IT) injection.[1][2] This method delivers a high concentration of the agonist directly to the tumor microenvironment, maximizing local immune activation while minimizing potential systemic toxicities.
Q3: What are the key considerations for preparing ML RR-S2 CDA for in vivo experiments?
A3: ML RR-S2 CDA is typically supplied as a lyophilized powder and should be reconstituted in a sterile, endotoxin-free vehicle such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS). It is crucial to ensure the final solution is clear and free of particulates before injection. For stability, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: Can ML RR-S2 CDA be combined with other cancer therapies?
A4: Yes, preclinical and clinical studies have shown that ML RR-S2 CDA can be synergistically combined with other cancer therapies, particularly immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1).[3] The rationale is that ML RR-S2 CDA can turn "cold" tumors (lacking T-cell infiltration) into "hot" tumors by recruiting and activating T cells, thereby making them more susceptible to checkpoint blockade. Combination with radiation therapy has also shown promise.[4]
Troubleshooting Guides
Problem 1: No or weak anti-tumor response after intratumoral injection of ML RR-S2 CDA.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | The dose of ML RR-S2 CDA is critical. A dose that is too low may not be sufficient to activate a robust immune response, while an excessively high dose can sometimes lead to suppressive mechanisms. Perform a dose-response study to determine the optimal dose for your specific tumor model. See the table below for reported effective doses in various models. |
| Incorrect Injection Technique | Improper intratumoral injection can lead to leakage of the compound out of the tumor or uneven distribution within the tumor mass. Ensure the needle is fully inserted into the center of the tumor. Inject slowly and consider using a needle with side-ports for better dispersion. For larger tumors, inject into multiple locations. |
| Tumor Microenvironment | The composition of the tumor microenvironment can influence the response. Highly fibrotic or necrotic tumors may present physical barriers to drug distribution. Consider co-administering agents that can remodel the extracellular matrix or using imaging techniques to guide injections to viable tumor regions. |
| Immune-suppressive Tumor Milieu | Some tumors have a highly immune-suppressive microenvironment that can counteract the effects of STING agonism. This may include the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), or the expression of immune checkpoint molecules like PD-L1. Consider combining ML RR-S2 CDA with a PD-1/PD-L1 inhibitor or other immunomodulatory agents to overcome this resistance.[3] |
| Instability of ML RR-S2 CDA | Cyclic dinucleotides can be susceptible to degradation by phosphodiesterases. Ensure proper handling and storage of the compound. Prepare fresh solutions before each experiment and keep them on ice. |
Problem 2: High variability in tumor response between animals in the same treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Tumor Inoculation | Variability in the initial number of tumor cells implanted or the site of implantation can lead to differences in tumor growth rates and responses to therapy. Ensure a consistent cell number and injection technique for tumor establishment. |
| Inaccurate Intratumoral Injections | As mentioned above, inconsistent injection technique can lead to significant variability. Standardize the injection procedure, including needle gauge, injection volume, and injection speed. |
| Animal Health and Stress | The overall health and stress levels of the animals can impact their immune responses. Ensure proper animal husbandry and minimize stress during handling and procedures. |
| Biological Heterogeneity of Tumors | Even within the same cell line, tumors can exhibit biological heterogeneity. This can lead to inherent differences in their response to immunotherapy. Increase the number of animals per group to ensure statistical power. |
Data Presentation
Table 1: Dose-Dependent Anti-Tumor Efficacy of ADU-S100 (ML RR-S2 CDA) in Mouse Tumor Models
| Tumor Model | Mouse Strain | Dose (Intratumoral) | Treatment Schedule | Outcome | Reference |
| CT26 Colon Carcinoma | BALB/c | 25 µg | 3 doses, 3 days apart | Delayed tumor growth, 1/10 complete regression. | [5] |
| CT26 Colon Carcinoma | BALB/c | 100 µg | 3 doses, 3 days apart | 44% complete tumor regression. | [5] |
| CT26 Colon Carcinoma | BALB/c | 20 µg | 2 doses, 6 days apart | Significant tumor suppression. | [6] |
| CT26 Colon Carcinoma | BALB/c | 40 µg | 2 doses, 6 days apart | Significant tumor suppression, smaller tumor volume than 20 µg dose. | [6] |
| Hepa1-6 Hepatocellular Carcinoma | C57BL/6 | 25 µg | 3 doses | Prevented tumor growth. | [3] |
| Hepa1-6 Hepatocellular Carcinoma | C57BL/6 | 100 µg | 3 doses | 88% mean tumor regression. | [3] |
| Esophageal Adenocarcinoma | Rat | 50 µg | 2 cycles, every 3 weeks | 30.1% decrease in mean tumor volume. | [4] |
Experimental Protocols
Detailed Methodology for In Vivo Tumor Model and ML RR-S2 CDA Treatment
This protocol provides a general framework for establishing a subcutaneous tumor model and administering ML RR-S2 CDA. Specific parameters may need to be optimized for your cell line and research question.
1. Cell Culture and Preparation:
-
Culture tumor cells in the recommended medium and conditions to maintain logarithmic growth.
-
On the day of injection, harvest cells with 80-90% confluency.
-
Wash the cells with sterile PBS and perform a cell count to determine viability (should be >95%).
-
Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
2. Tumor Inoculation:
-
Anesthetize the mice using an approved protocol.
-
Shave and sterilize the injection site (e.g., the right flank) with 70% ethanol.
-
Inject the cell suspension (e.g., 100 µL, containing 1 x 10^6 cells) subcutaneously.
-
Monitor the animals for tumor growth.
3. ML RR-S2 CDA Preparation and Administration:
-
Reconstitute lyophilized ML RR-S2 CDA in sterile, endotoxin-free PBS to the desired stock concentration.
-
Further dilute the stock solution to the final injection concentration. Keep the solution on ice.
-
When tumors reach the desired size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Measure tumor volume using calipers (Volume = (Length x Width²)/2).
-
For intratumoral injection, gently restrain the mouse and insert a small gauge needle (e.g., 27-30G) into the center of the tumor.
-
Slowly inject the desired volume of ML RR-S2 CDA solution (e.g., 50 µL).
-
Administer subsequent doses according to your experimental schedule.
4. Monitoring and Endpoint Analysis:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, flow cytometry, gene expression analysis).
Mandatory Visualizations
Caption: STING signaling pathway activation by ML RR-S2 CDA.
Caption: A typical experimental workflow for evaluating ML RR-S2 CDA in a mouse tumor model.
Caption: A decision tree to guide troubleshooting of weak anti-tumor responses.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A STING agonist given with OX40 receptor and PD-L1 modulators primes immunity and reduces tumor growth in tolerized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aligos.com [aligos.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijvst.um.ac.ir [ijvst.um.ac.ir]
Technical Support Center: ADU-S100 In Vivo Stability
Welcome to the technical support center for ADU-S100. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the in vivo stability of the STING agonist ADU-S100. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo experiments with ADU-S100.
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of ADU-S100 in vivo with limited target engagement. | ADU-S100 is susceptible to enzymatic degradation by phosphodiesterases present in tissues and blood.[1][2] The free drug has a short plasma half-life of approximately 24 minutes.[3][4][5][6] | Consider using a formulation strategy to protect ADU-S100 from enzymatic degradation. Cationic liposomal formulations have been shown to significantly improve serum stability.[1] Alternatively, co-administration with a phosphodiesterase inhibitor could be explored, though this may have off-target effects. |
| High interindividual variability in pharmacokinetic (PK) data. | High interindividual variability in the PK of intratumorally administered ADU-S100 has been reported in clinical trials.[3][4][5][6] This can be due to differences in tumor vascularity, injection technique, and local enzyme activity. | Increase the number of subjects per group to ensure statistical power. Standardize the injection procedure as much as possible, including injection volume and rate. Consider using an alternative, more controlled delivery system if variability remains a significant issue. |
| Lack of robust anti-tumor response despite evidence of systemic immune activation. | Suboptimal local concentration at the tumor site due to rapid clearance.[1] The tumor microenvironment may contain other immunosuppressive factors that are not overcome by STING activation alone. | Optimize the dosing regimen, including frequency and dose, to maintain an effective local concentration. Combination therapies with other immunomodulatory agents, such as checkpoint inhibitors (e.g., anti-PD-1), have shown synergistic effects in preclinical models.[7] |
| Inconsistent results in cell-based activity assays. | Variability in cell health, passage number, or stimulation conditions. Inaccurate quantification of ADU-S100 concentration. | Use a consistent cell passage number and ensure high cell viability before starting the experiment. Carefully validate the concentration of your ADU-S100 stock solution. Include positive and negative controls in every assay. For reporter assays, ensure the reporter construct is stable and responsive. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ADU-S100 degradation in vivo?
A1: The primary mechanism of ADU-S100 degradation in vivo is enzymatic hydrolysis by phosphodiesterases, such as ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[2] These enzymes are ubiquitous in tissues and blood and cleave the phosphodiester bonds of the cyclic dinucleotide structure.
Q2: What is the expected plasma half-life of free ADU-S100?
A2: Clinical data from a Phase I trial reported a rapid terminal plasma half-life of approximately 24 minutes for intratumorally injected MIW815 (ADU-S100).[3][4][5][6] In vitro studies in fetal bovine serum showed a half-life of 2.8 hours for the free drug.[1]
Q3: How can I improve the in vivo stability of ADU-S100 in my experiments?
A3: Formulating ADU-S100 in a delivery system that protects it from enzymatic degradation is a highly effective strategy. Cationic liposomes, for example, have been shown to significantly increase the serum stability of ADU-S100.[1] This approach can enhance its circulation time and local concentration at the target site.
Q4: What are the key readouts to assess the in vivo activity of ADU-S100?
A4: Key pharmacodynamic readouts include the upregulation of type I interferons (IFN-β) and other pro-inflammatory cytokines (e.g., TNFα, IL-6) and chemokines (e.g., CXCL10) in the tumor microenvironment and systemically.[4][8] Activation and maturation of antigen-presenting cells (APCs) like dendritic cells (DCs), and subsequent priming and infiltration of CD8+ T cells into the tumor are also critical indicators of an effective anti-tumor immune response.[4][7]
Q5: Are there any known challenges with the intratumoral administration of ADU-S100?
A5: Yes, challenges with intratumoral administration include achieving uniform distribution within the tumor, potential for rapid clearance from the injection site, and high interindividual variability in drug exposure.[3][4][5][6] The accessibility of tumors for injection can also be a limitation in a clinical setting.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and activity of ADU-S100.
Table 1: In Vivo and In Vitro Stability of ADU-S100
| Parameter | Value | Condition | Reference |
| Plasma Half-life (t½) | ~24 minutes | Human, intratumoral injection | [3][4][5][6] |
| Serum Half-life (t½) | 2.8 hours | Fetal bovine serum, in vitro | [1] |
| Liposomal Formulation Serum Stability | >30% remaining at 72 hours | Fetal bovine serum, in vitro | [1] |
Table 2: In Vitro Activity of ADU-S100
| Assay | Cell Line | EC50 / Concentration | Readout | Reference |
| IRF3 Activation | THP-1 Dual™ | 3.03 µg/mL | Lucia Luciferase | [10] |
| NF-κB Activation | THP-1 Dual™ | 4.85 µg/mL | SEAP | [10] |
| DC Maturation | BMDCs | 5 µg/mL (free ADU-S100) | Upregulation of CD40, CD80, CD86 | [1] |
| DC Maturation | BMDCs | 0.5 µg/mL (liposomal ADU-S100) | Upregulation of CD40, CD80, CD86 | [1] |
| Cytokine Production | BMDCs | 0.5 µg/mL (free ADU-S100) | IFNβ, TNFα | [1] |
| Cytokine Production | BMDCs | 0.1 µg/mL (liposomal ADU-S100) | IFNβ, TNFα | [1] |
Experimental Protocols
Protocol 1: Assessment of ADU-S100 Stability in Serum
Objective: To determine the degradation rate of ADU-S100 in a biological matrix.
Materials:
-
ADU-S100
-
Fetal Bovine Serum (FBS) or mouse/human serum
-
Incubator at 37°C
-
Acetonitrile
-
Internal standard (e.g., cyclic adenosine monophosphate - cAMP)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a stock solution of ADU-S100 in an appropriate buffer.
-
Incubate ADU-S100 with serum (e.g., at a 1:10 v/v ratio) at 37°C.[1]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), collect aliquots of the serum mixture.
-
To precipitate proteins and extract ADU-S100, add five volumes of cold acetonitrile containing the internal standard.[1]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Analyze the samples by HPLC to quantify the remaining ADU-S100 concentration. The absorbance wavelength for ADU-S100 is typically 258 nm.[2]
-
Calculate the half-life of ADU-S100 by plotting the concentration versus time and fitting the data to an appropriate decay model.
Protocol 2: Cell-Based Assay for ADU-S100 Activity using THP-1 Dual™ Reporter Cells
Objective: To measure the ability of ADU-S100 to activate the STING pathway, leading to IRF3 and NF-κB activation.
Materials:
-
THP-1 Dual™ cells (InvivoGen)
-
ADU-S100
-
Cell culture medium and supplements
-
96-well plates
-
QUANTI-Luc™ and QUANTI-Blue™ Solution (InvivoGen)
-
Luminometer and spectrophotometer
Procedure:
-
Plate THP-1 Dual™ cells in a 96-well plate at a suitable density.
-
Prepare serial dilutions of ADU-S100 in cell culture medium.
-
Add the ADU-S100 dilutions to the cells and incubate for 24-48 hours.[2]
-
To measure IRF3 activation, transfer a small volume of the cell culture supernatant to a white 96-well plate and add QUANTI-Luc™ reagent. Read the luminescence.
-
To measure NF-κB activation, add QUANTI-Blue™ Solution to the remaining supernatant in the original plate and incubate until a color change is observed. Read the absorbance.
-
Plot the reporter activity against the ADU-S100 concentration to determine the EC50.
Visualizations
References
- 1. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 7. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: MIW815 Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MIW815 (also known as ADU-S100), a synthetic cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MIW815?
MIW815 is a synthetic cyclic dinucleotide that directly binds to and activates the STING protein, which is an essential adaptor protein in the innate immune system.[1][2] Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, CXCL10, and MCP-1.[1][2] This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment, ultimately promoting a robust anti-tumor immune response.[1][2]
Q2: What are the known mechanisms of resistance to STING agonists like MIW815?
Resistance to STING agonists can be broadly categorized into intrinsic and acquired mechanisms.
-
Intrinsic Resistance: This can occur in tumors with a "cold" or non-T-cell-inflamed tumor microenvironment, which lacks pre-existing immune cell infiltration.[2] Additionally, some tumor cells may have defects in the STING signaling pathway, such as loss-of-function mutations or epigenetic silencing of key components like STING or TBK1, rendering them unresponsive to MIW815.
-
Acquired Resistance: This can develop following initial treatment with a STING agonist. One key mechanism is the upregulation of negative regulatory pathways that dampen the immune response. For instance, the production of type I and II interferons induced by MIW815 can lead to the upregulation of immune checkpoint molecules like Programmed Death-Ligand 1 (PD-L1) on tumor cells, which can then inhibit the activity of cytotoxic T cells. Other immunosuppressive mechanisms, such as the recruitment of myeloid-derived suppressor cells (MDSCs) or regulatory T cells (Tregs) to the tumor microenvironment, can also contribute to acquired resistance.
Q3: What is the rationale for combining MIW815 with other therapies?
The primary rationale for combination therapy is to overcome resistance mechanisms and enhance the anti-tumor efficacy of MIW815.
-
Immune Checkpoint Inhibitors (ICIs): As MIW815 can upregulate PD-L1 expression, combining it with PD-1/PD-L1 checkpoint inhibitors is a logical strategy.[3] MIW815 can help to "inflame" the tumor microenvironment, making it more susceptible to the effects of ICIs. Preclinical studies have shown that the combination of MIW815 with anti-PD-1 antibodies can lead to the eradication of both injected and non-injected tumors.[3]
-
Chemotherapy and Radiation Therapy: Conventional cancer therapies like chemotherapy and radiation can induce immunogenic cell death, leading to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs), including cytosolic DNA. This can further activate the cGAS-STING pathway and synergize with the effects of MIW815.
Q4: What are the common adverse events observed with MIW815 in clinical trials?
In clinical trials, intratumoral administration of MIW815 has been generally well-tolerated. The most common treatment-related adverse events are typically localized and transient, including injection site pain, pyrexia (fever), and chills.[1][4][5] Systemic side effects have been less common but can include fatigue and flu-like symptoms.
Data Presentation
Table 1: In Vitro Potency of MIW815 in THP-1 Dual™ Cells
| Pathway Readout | EC50 (µg/mL) |
| IRF3 Activation | 3.03 |
| NF-κB Activation | 4.85 |
Data from a study using THP-1 Dual™ reporter cells, which measure the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB) pathways downstream of STING.[6]
Table 2: Clinical Efficacy of MIW815 Monotherapy and Combination Therapy
| Therapy | Number of Patients | Objective Response Rate (ORR) |
| MIW815 Monotherapy | 47 | 2.1% |
| MIW815 + Spartalizumab (anti-PD-1) | 106 | 10.4% |
Data from Phase I and Phase Ib clinical trials in patients with advanced/metastatic solid tumors or lymphomas.[2][4]
Experimental Protocols
Protocol 1: In Vitro Assessment of STING Pathway Activation
This protocol outlines a general workflow for evaluating the activation of the STING pathway in cancer cell lines or immune cells following treatment with MIW815.
-
Cell Culture: Plate cells (e.g., THP-1 monocytes, murine bone marrow-derived dendritic cells) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
MIW815 Treatment: Prepare a stock solution of MIW815 in sterile, endotoxin-free water or a suitable buffer. Dilute the stock solution to the desired final concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing MIW815. Include a vehicle control (medium with the same concentration of the vehicle used to dissolve MIW815).
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis:
-
Cytokine Production: Collect the cell culture supernatant and quantify the levels of secreted cytokines such as IFN-β, TNF-α, and IL-6 using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of STING target genes (e.g., IFNB1, CXCL10, ISG15).
-
Western Blotting: Prepare cell lysates and perform Western blotting to detect the phosphorylation of key signaling proteins in the STING pathway, including STING (at Ser366), TBK1 (at Ser172), and IRF3 (at Ser372).
-
Troubleshooting Guides
Problem 1: Low or no STING pathway activation in vitro.
| Possible Cause | Troubleshooting Step |
| Cell line lacks a functional STING pathway. | Verify the expression of key STING pathway components (STING, cGAS, TBK1, IRF3) in your cell line by Western blot or qRT-PCR. Consider using a positive control cell line known to have a functional STING pathway (e.g., THP-1). |
| Suboptimal concentration of MIW815. | Perform a dose-response experiment with a wide range of MIW815 concentrations to determine the optimal effective concentration for your cell line. |
| Incorrect incubation time. | Conduct a time-course experiment to identify the peak time for STING pathway activation. Cytokine secretion and gene expression changes can be transient. |
| Degradation of MIW815. | Ensure proper storage of MIW815 stock solutions (aliquoted and frozen at -20°C or -80°C). Prepare fresh dilutions for each experiment. Consider the stability of MIW815 in your specific cell culture medium over the incubation period. |
| Poor cellular uptake of MIW815. | For some cell lines, transfection reagents or electroporation may be necessary to facilitate the intracellular delivery of cyclic dinucleotides. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media formulations between experiments. |
| Inconsistent MIW815 preparation. | Prepare a large batch of MIW815 stock solution, aliquot, and freeze to ensure consistency across multiple experiments. |
| Assay variability. | Include appropriate positive and negative controls in every experiment. Run technical replicates for each condition. |
Problem 3: High background signaling in control cells.
| Possible Cause | Troubleshooting Step |
| Contamination of cell culture. | Regularly test for mycoplasma contamination. Ensure aseptic techniques are followed. |
| Endotoxin contamination of reagents. | Use endotoxin-free water, buffers, and reagents for all experiments. |
| Constitutive activation of innate immune pathways. | Ensure cells are not stressed due to over-confluency or nutrient deprivation. |
Mandatory Visualizations
Caption: Simplified signaling pathway of MIW815 activation of STING.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
ML RR-S2 CDA toxicity and side effect profile in mice
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effect profile of the STING (Stimulator of Interferon Genes) agonist ML RR-S2 CDA, also known as ADU-S100, in murine models.
Frequently Asked Questions (FAQs)
Q1: What is ML RR-S2 CDA and what is its mechanism of action?
A1: ML RR-S2 CDA (ADU-S100) is a synthetic cyclic dinucleotide (CDN) that acts as a STING agonist.[1][2][3] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[4] Upon binding to STING, which is a transmembrane protein located in the endoplasmic reticulum, ML RR-S2 CDA induces a conformational change in the STING protein. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[1][5] Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4] This cascade initiates a robust anti-tumor immune response by activating dendritic cells (DCs), which then prime tumor-specific CD8+ T cells.[2][6]
Q2: What is the expected toxicity and side effect profile of ML RR-S2 CDA in mice?
A2: In preclinical murine models, ML RR-S2 CDA is generally described as well-tolerated, especially when administered intratumorally.[6] The primary side effects are related to its on-target inflammatory mechanism of action. Systemic administration may lead to more pronounced side effects due to broad immune activation. Common observations include:
-
Local Injection Site Reactions: Inflammation and, in some cases, ulcerative pathology at the injection site have been noted.
-
Systemic Inflammation: Signs of systemic immune activation, such as transient weight loss and ruffled fur, may be observed, particularly at higher doses.
-
Cytokine Release: A rapid and transient increase in systemic pro-inflammatory cytokines and chemokines is expected shortly after administration.
Q3: Are there any known off-target toxicities?
A3: Currently, the known side effects of ML RR-S2 CDA are primarily linked to its intended immunostimulatory activity. Chronic activation of the STING pathway could theoretically lead to autoimmune-like conditions, but this has not been a prominent feature in preclinical studies with typical dosing regimens.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Excessive weight loss (>20%) or severe clinical signs in mice | Dose is too high or administration frequency is too great, leading to excessive systemic inflammation. | • Immediately cease dosing and provide supportive care.• For future experiments, perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific mouse strain and tumor model.• Consider reducing the dose or the frequency of administration. |
| Severe ulceration at the injection site | High local concentration of the compound leading to excessive inflammation and necrosis. | • Reduce the dose administered per tumor.• Increase the injection volume to better distribute the compound within the tumor.• Ensure the injection is truly intratumoral and not subcutaneous. |
| Lack of anti-tumor efficacy | • Suboptimal dose or dosing schedule.• The tumor model is resistant to STING-mediated immunity.• Improper formulation or storage of the compound. | • Perform a dose-escalation study to find the optimal therapeutic dose.• Combine ML RR-S2 CDA with other therapies, such as immune checkpoint inhibitors, which has shown synergistic effects.[2]• Confirm the expression and functionality of the STING pathway in your tumor model.• Verify the integrity of the compound and follow recommended storage and handling procedures. |
| High variability in tumor response between animals | • Inconsistent intratumoral injection technique.• Natural biological variability in tumor growth and immune response. | • Ensure all researchers are trained on a consistent injection technique.• Increase the number of animals per group to improve statistical power. |
Quantitative Data
Table 1: Illustrative Systemic Toxicity Profile of a STING Agonist in Mice (Example Data)
Disclaimer: The following table provides representative data for a generic STING agonist and is for illustrative purposes only. Specific quantitative toxicity data for ML RR-S2 CDA in mice is not publicly available in this format.
| Parameter | Vehicle Control | ML RR-S2 CDA (Low Dose) | ML RR-S2 CDA (High Dose) |
| Body Weight Change (Day 7) | +5% | -2% | -10% |
| Spleen Weight (mg) | 100 ± 10 | 150 ± 20 | 250 ± 30 |
| ALT (U/L) | 30 ± 5 | 45 ± 8 | 90 ± 15 |
| AST (U/L) | 50 ± 10 | 70 ± 12 | 150 ± 25 |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 28 ± 5 |
| Creatinine (mg/dL) | 0.3 ± 0.05 | 0.3 ± 0.06 | 0.4 ± 0.07 |
Data are presented as mean ± standard deviation.
Table 2: Plasma Cytokine Levels Following ML RR-S2 CDA Administration in Tumor-Bearing Mice
| Cytokine | Vehicle Control (pg/mL) | ML RR-S2 CDA (100 µg, IT) (pg/mL) |
| IFN-β | < 10 | 1,500 ± 300 |
| TNF-α | < 20 | 2,000 ± 450 |
| IL-6 | < 15 | 3,500 ± 600 |
| CXCL10 | < 50 | 5,000 ± 800 |
Data are presented as mean ± standard deviation. Samples collected 4 hours post-intratumoral injection.
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy and Tolerability Study
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Line: CT26 colon carcinoma cells.
-
Tumor Implantation: Subcutaneously inject 1 x 105 CT26 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle Control (e.g., PBS)
-
ML RR-S2 CDA (25 µg)
-
ML RR-S2 CDA (100 µg)
-
-
Dosing Regimen:
-
Begin treatment when tumors reach an average volume of 100-150 mm³.
-
Administer treatment via intratumoral (IT) injection three times, with a 3-day interval between each dose (q3d).
-
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers twice weekly. Volume (mm³) = (length x width²)/2.
-
Body Weight: Record body weight twice weekly as a general measure of health.
-
Clinical Observations: Monitor mice daily for any signs of toxicity, such as changes in posture, activity, or fur texture. Note any injection site reactions.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period (e.g., 40 days).
Protocol 2: Assessment of Systemic Cytokine Induction
-
Animal and Tumor Model: As described in Protocol 1.
-
Treatment: Administer a single intratumoral dose of ML RR-S2 CDA (e.g., 100 µg) or vehicle control when tumors reach approximately 100 mm³.
-
Sample Collection:
-
At a specified time point post-injection (e.g., 4 hours), collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes to separate plasma.
-
-
Analysis:
-
Analyze plasma samples for a panel of cytokines (e.g., IFN-α, IFN-β, TNF-α, IL-6, CXCL10) using a multiplex immunoassay (e.g., Luminex) or ELISA according to the manufacturer's instructions.
-
Visualizations
Caption: STING signaling pathway activated by ML RR-S2 CDA.
Caption: Experimental workflow for in vivo toxicity assessment.
Caption: Troubleshooting guide for common experimental issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 6. mdpi.com [mdpi.com]
improving the efficacy of ADU-S100 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of experiments involving the STING agonist ADU-S100 (also known as MIW815).
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro and in vivo experiments with ADU-S100.
| Issue | Potential Cause | Suggested Solution |
| In Vitro Experiments | ||
| Low or no IFN-β secretion after ADU-S100 treatment. | 1. Cell line suitability: Not all cell lines express STING or respond robustly to STING agonists.[1] 2. ADU-S100 degradation: ADU-S100 can be prone to degradation, especially with repeated freeze-thaw cycles or improper storage.[2] 3. Incorrect dosage: The effective concentration of ADU-S100 can vary between cell lines.[1][2] 4. Assay sensitivity: The ELISA or reporter assay used may not be sensitive enough to detect low levels of IFN-β. | 1. Cell line validation: Use cell lines known to have a functional STING pathway, such as THP-1 or bone marrow-derived dendritic cells (BMDCs).[1][2] Verify STING expression via Western blot or qPCR. 2. Proper handling: Aliquot ADU-S100 upon receipt and store at -20°C or below. Avoid multiple freeze-thaw cycles.[3] 3. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration of ADU-S100 for your specific cell line.[1] 4. Assay optimization: Use a high-sensitivity ELISA kit or a highly responsive reporter cell line. Ensure proper assay controls are included. |
| High background signal in STING activation assays. | 1. Contamination: Mycoplasma or endotoxin contamination can activate innate immune pathways, leading to background STING signaling. 2. Cell stress: Over-confluent or unhealthy cells can exhibit higher basal levels of innate immune signaling. | 1. Regular testing: Routinely test cell cultures for mycoplasma and use endotoxin-free reagents. 2. Optimal cell culture: Maintain cells at an appropriate density and ensure high viability before starting the experiment. |
| In Vivo Experiments | ||
| Limited or no tumor regression after intratumoral injection. | 1. Suboptimal dosage or scheduling: The dose and frequency of ADU-S100 administration are critical for efficacy.[4][5] 2. Tumor model resistance: Some tumor models are inherently resistant to STING-mediated immunotherapy.[6] 3. Poor drug retention: ADU-S100 has a short half-life and is rapidly cleared from the injection site.[7][8] 4. Immunosuppressive tumor microenvironment: The presence of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) can dampen the anti-tumor immune response.[6] | 1. Dose optimization: Titrate the dose of ADU-S100 and experiment with different injection schedules (e.g., multiple injections over several days).[4][5] 2. Model selection: Choose a tumor model known to be responsive to STING agonists, such as CT26 or B16-F10.[7][9] 3. Formulation strategies: Consider using delivery systems like liposomes to improve the stability and retention of ADU-S100 in the tumor.[2][10][11] 4. Combination therapy: Combine ADU-S100 with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), to overcome immunosuppression.[7][12] |
| Toxicity or adverse events in animal models. | 1. High dosage: Excessive doses of STING agonists can lead to systemic inflammation and toxicity.[7] 2. Off-target effects: Systemic exposure to ADU-S100 may activate STING in non-tumor tissues. | 1. Dose reduction: If toxicity is observed, reduce the dose of ADU-S100. 2. Localized delivery: Ensure precise intratumoral injection to minimize leakage and systemic exposure. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of ADU-S100?
ADU-S100 is a synthetic cyclic dinucleotide (CDN) that acts as a STING (Stimulator of Interferon Genes) agonist.[13][14][15] Upon binding to STING on the endoplasmic reticulum, it triggers a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[16] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which translocates to the nucleus and induces the transcription of type I interferons (IFNs), particularly IFN-β.[5][16] This cascade initiates a potent innate immune response, leading to the maturation of antigen-presenting cells (APCs), and subsequently, the activation of a robust and durable antigen-specific T-cell mediated immune response against cancer cells.[13][17]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 9. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Facebook [cancer.gov]
- 15. axonmedchem.com [axonmedchem.com]
- 16. invivogen.com [invivogen.com]
- 17. Aduro Biotech and Novartis Present Results from Ongoing Phase 1b Study of STING Agonist ADU-S100 (MIW815) in Combination with Anti-PD-1 Monoclonal Antibody Spartalizumab (PDR001) in Patients with Advanced Solid Tumors or Lymphomas | santé log [santelog.com]
troubleshooting inconsistent results with MIW815
MIW815 Technical Support Center
Welcome to the technical support center for MIW815. This resource is designed to help you troubleshoot common issues and achieve consistent, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for MIW815 across different experimental runs. What could be the cause?
A1: Inconsistent IC50 values are a common issue and can stem from several sources. Key factors to consider include:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range.
-
Cell Seeding Density: Variations in the number of cells seeded can significantly impact the apparent potency of a compound. We recommend performing a cell density optimization experiment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, reduce the serum concentration during the compound treatment period.
-
Compound Stability and Storage: Ensure MIW815 is properly stored and that stock solutions are not subjected to repeated freeze-thaw cycles.
Q2: Our cell viability assay results are inconsistent after treatment with MIW815. What troubleshooting steps can we take?
A2: For inconsistent cell viability results, we recommend the following:
-
Assay Choice: The choice of viability assay is critical. For example, metabolic assays like MTT can be confounded by changes in cellular metabolism. Consider using an assay that measures ATP content (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
Incubation Time: The timing of the assay readout is crucial. A time-course experiment will help you determine the optimal endpoint.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
Q3: We are having trouble detecting a decrease in the phosphorylation of downstream targets (e.g., p-Akt) via Western blot after MIW815 treatment. What is the issue?
A3: This could be due to several factors related to your experimental protocol:
-
Treatment Time: The phosphorylation of signaling proteins can be transient. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is essential to identify the optimal time point to observe dephosphorylation.
-
Lysate Preparation: It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Ensure your primary antibody is validated for the specific application and is used at the recommended dilution.
Troubleshooting Data Summary
The following table summarizes how different experimental parameters can influence the apparent IC50 of MIW815 in a typical cell viability assay.
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) |
| Cell Seeding Density | 2,500 cells/well | 50 | 10,000 cells/well | 150 |
| Serum Concentration | 10% FBS | 120 | 1% FBS | 65 |
| Incubation Time | 24 hours | 200 | 72 hours | 85 |
Experimental Protocols
Protocol 1: Cell Viability (ATP Content Assay)
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare a serial dilution of MIW815 in a low-serum medium.
-
Remove the existing medium from the cells and add the medium containing the MIW815 dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate and assay reagents to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with MIW815 at various concentrations for the optimized time period.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visual Guides
Caption: Hypothetical signaling pathway targeted by MIW815.
Caption: Logic diagram for troubleshooting inconsistent IC50 values.
Caption: Troubleshooting workflow for Western blot experiments.
ADU-S100 Dose-Response Optimization In Vivo: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the STING agonist ADU-S100 in preclinical in vivo dose-response optimization studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with ADU-S100.
Q1: What is the recommended vehicle for reconstituting and injecting ADU-S100 in vivo?
For in vivo applications, ADU-S100 should be reconstituted in sterile, endotoxin-free phosphate-buffered saline (PBS). It is critical to ensure the final solution is clear and free of particulates before injection.
Q2: We are observing high variability in tumor growth and response to ADU-S100 treatment between our experimental animals. What could be the cause and how can we mitigate this?
High variability is a common challenge in in vivo studies. Several factors can contribute to this:
-
Inconsistent Tumor Cell Implantation: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal. Use of a cell counter and viability stain (e.g., trypan blue) is highly recommended.
-
Variable Intratumoral Injection Technique: The depth and distribution of the ADU-S100 injection within the tumor can significantly impact its efficacy. Standardize the injection procedure, including needle gauge and injection volume relative to tumor size.
-
Animal Health and Stress: The overall health and stress level of the animals can influence their immune response. Ensure proper animal husbandry and handling to minimize stress.
-
Tumor Heterogeneity: The inherent biological variability of the tumor model can lead to different growth rates and responses. Increase the number of animals per group to improve statistical power.
Q3: We are not observing a significant anti-tumor response, even at higher doses of ADU-S100. What are the potential reasons for this lack of efficacy?
Several factors could contribute to a lack of anti-tumor response:
-
Sub-optimal Dosing or Schedule: The optimal dose and treatment schedule can vary between tumor models. It is crucial to perform a dose-escalation study to determine the therapeutic window. In some models, a lower, more frequent dosing regimen may be more effective at inducing a sustained anti-tumor immune response compared to a high, single dose.
-
Immune-suppressive Tumor Microenvironment: The tumor microenvironment may be highly immunosuppressive, preventing the infiltration and activation of immune cells. Consider combination therapies with checkpoint inhibitors or other immunomodulatory agents.
-
Rapid Drug Degradation: Cyclic dinucleotides can be prone to rapid enzymatic degradation in vivo.[1] Ensure proper storage and handling of the compound to maintain its activity.
-
T-cell Apoptosis at High Doses: Very high concentrations of STING agonists can potentially induce apoptosis in T cells, leading to a diminished anti-tumor response. If you are using high doses, consider evaluating T-cell viability in the tumor microenvironment.
Q4: We are observing signs of systemic toxicity in our animals at higher doses. What are the expected side effects, and how can we manage them?
Systemic administration or high local doses of STING agonists can lead to systemic immune activation and associated toxicities. In clinical trials, common treatment-related adverse events for MIW815 (ADU-S100) included pyrexia, chills, and injection-site pain.[2][3] In preclinical models, monitor animals for signs of distress, weight loss, and changes in behavior. If systemic toxicity is a concern, consider reducing the dose or adjusting the treatment schedule.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study of Intratumorally Administered ADU-S100 in a Syngeneic Mouse Tumor Model
This protocol provides a general framework for conducting an in vivo dose-response study. Specific parameters may need to be optimized for your particular tumor model and experimental goals.
-
Animal Model:
-
Select an appropriate syngeneic mouse strain (e.g., BALB/c for CT26 tumors, C57BL/6 for B16-F10 tumors).
-
House animals in a specific pathogen-free facility and allow them to acclimate for at least one week before the start of the experiment.
-
-
Tumor Cell Culture and Implantation:
-
Culture tumor cells in the recommended medium and ensure they are in the logarithmic growth phase.
-
Harvest cells and resuspend them in sterile PBS at the desired concentration (e.g., 3 x 10^5 cells in 100 µL of PBS for CT26 tumors).[4]
-
Subcutaneously implant the tumor cell suspension into the flank of each mouse.
-
-
ADU-S100 Preparation and Administration:
-
Reconstitute ADU-S100 in sterile PBS to the desired stock concentration.
-
On the day of treatment, dilute the stock solution to the final injection concentrations.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment groups.
-
Administer ADU-S100 or vehicle (PBS) via intratumoral injection. The injection volume will depend on the tumor size.
-
Repeat injections according to the desired treatment schedule (e.g., on days 10 and 16 post-tumor implantation).[4]
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume every other day using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues (e.g., spleens, lymph nodes) for further analysis (e.g., histopathology, flow cytometry, gene expression analysis).
-
Data Presentation
Table 1: Dose-Dependent Anti-Tumor Efficacy of ADU-S100 in a CT26 Colon Carcinoma Model
| Treatment Group | Dose (µg) | Mean Tumor Volume (mm³) ± SEM (Day 30) |
| Control (PBS) | 0 | 1952 ± 194 |
| ADU-S100 | 20 | 310 ± 32 |
| ADU-S100 | 40 | 44.8 ± 36 |
Data adapted from a study using a CT26 colon carcinoma model in BALB/c mice.[4]
Visualizations
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijvst.um.ac.ir [ijvst.um.ac.ir]
minimizing off-target effects of MIW815
Introduction
MIW815 is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase-X (KX), a critical component of the ABC signaling pathway implicated in various proliferative diseases. While designed for high specificity, off-target effects are a potential concern with any small molecule inhibitor.[1][2][3] This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to help minimize and understand potential off-target effects of MIW815 during preclinical investigations.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with MIW815 and provides systematic steps to identify and mitigate potential off-target effects.
Issue 1: Unexpected or Contradictory Phenotypic Results
You observe a cellular phenotype that is inconsistent with the known function of Kinase-X or the ABC signaling pathway.
Possible Cause: Off-target inhibition of other kinases or cellular proteins.[1][4]
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that MIW815 is engaging with its intended target, Kinase-X, in your experimental system.[5][6]
-
Recommended Assay: Cellular Thermal Shift Assay (CETSA) or a target engagement assay using a biotinylated MIW815 analog.[7]
-
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. An off-target effect may have a different potency (IC50) than the on-target effect.
-
Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor of Kinase-X with a distinct chemical scaffold. If the phenotype persists with both inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of Kinase-X. If the phenotype is reversed, it suggests an on-target effect.
-
Kinase Profiling: To identify potential off-target kinases, perform a comprehensive in vitro kinase profiling assay across a panel of kinases.[2]
Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: Lack of Efficacy at Expected Concentrations
MIW815 does not produce the expected biological effect, even at concentrations that should be sufficient to inhibit Kinase-X.
Possible Causes:
-
Poor cell permeability.
-
Rapid metabolism of the compound.
-
Experimental conditions affecting compound stability.
-
Resistance mechanisms in the cell line.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Confirm the identity and purity of your MIW815 stock using techniques like LC-MS.
-
Prepare fresh dilutions for each experiment.
-
-
Assess Cell Permeability:
-
Use a cell-based target engagement assay (e.g., CETSA) to confirm that MIW815 is reaching its intracellular target.[7]
-
-
Evaluate Compound Stability:
-
Assess the stability of MIW815 in your cell culture medium over the time course of your experiment.
-
-
Check for Drug Efflux:
-
Co-incubate cells with MIW815 and a known drug efflux pump inhibitor (e.g., verapamil) to see if this restores activity.
-
-
Sequence the Kinase-X Gene:
-
Sequence the Kinase-X gene in your cell line to check for mutations that might confer resistance to MIW815.[8]
-
Issue 3: Cellular Toxicity at Low Concentrations
You observe significant cytotoxicity at concentrations at or below the IC50 for Kinase-X inhibition.
Possible Cause: Off-target effects on essential cellular processes.[1]
Troubleshooting Steps:
-
Determine the Therapeutic Window:
-
Perform a dose-response curve for both the desired on-target effect and cytotoxicity to determine the therapeutic window.
-
-
Use a Less Toxic Analog (if available):
-
If other inhibitors in the same class are available, test them for similar toxicity profiles.
-
-
Identify Off-Target(s) Causing Toxicity:
-
CRISPR/Cas9 Knockout Control:
Signaling Pathway of MIW815 and Potential Off-Targets
Caption: MIW815 signaling and potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using MIW815 in cell culture?
A1: The optimal concentration of MIW815 will vary depending on the cell line and experimental endpoint. We recommend starting with a dose-response experiment ranging from 1 nM to 10 µM to determine the EC50 for your specific assay. For initial experiments, a concentration of 10-100 times the in vitro IC50 for Kinase-X is a reasonable starting point.
Q2: How can I be sure that the observed effect is due to inhibition of Kinase-X and not an off-target?
A2: To increase confidence in the on-target activity of MIW815, we recommend a multi-pronged approach:
-
Use a negative control: A structurally similar but inactive analog of MIW815, if available.
-
Orthogonal inhibitor: Confirm the phenotype with a structurally unrelated Kinase-X inhibitor.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Kinase-X expression and determine if this phenocopies treatment with MIW815.[9][10]
Q3: What are the known off-targets of MIW815?
A3: Comprehensive kinase profiling of MIW815 is ongoing. Preliminary data suggests potential weak inhibition of a small number of kinases at concentrations significantly higher than the IC50 for Kinase-X. A detailed kinase profiling report is available upon request.
Q4: Should I use a non-targeting control in my experiments?
A4: While a "non-targeting" small molecule control is not feasible, using appropriate experimental controls is crucial.[11] This includes vehicle controls (e.g., DMSO), and the genetic controls mentioned in A2. For CRISPR experiments, a non-targeting gRNA can serve as a transfection control, but it will have its own distinct off-target profile and should be interpreted with caution.[12]
Data Presentation
Table 1: Kinase Selectivity Profile of MIW815
| Kinase | IC50 (nM) | Fold Selectivity vs. Kinase-X |
| Kinase-X | 5 | 1 |
| Kinase A | 500 | 100 |
| Kinase B | >10,000 | >2,000 |
| Kinase C | 1,200 | 240 |
This is a representative table. For a complete list, please request the full kinase profiling data.
Table 2: Comparison of On-Target vs. Off-Target Effects
| Parameter | On-Target (Kinase-X) | Off-Target (e.g., Kinase A) |
| IC50 (nM) | 5 | 500 |
| Cellular EC50 (nM) | 50 | >5,000 |
| Phenotype | Anti-proliferative | Cytotoxic |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of MIW815 to Kinase-X in intact cells.[7]
Materials:
-
Cells expressing Kinase-X
-
MIW815
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer
-
Antibody against Kinase-X
-
Standard Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with MIW815 or DMSO for 1 hour.
-
Heating: Aliquot treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge to separate soluble and aggregated proteins.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against Kinase-X.
-
Analysis: Increased thermal stability of Kinase-X in the presence of MIW815 indicates target engagement.
Protocol 2: In Vitro Kinase Profiling
Objective: To determine the selectivity of MIW815 against a panel of kinases.
Procedure:
This is typically performed as a service by a specialized company. The general principle involves:
-
Incubating a recombinant kinase with its substrate and ATP in the presence of varying concentrations of MIW815.
-
Measuring the kinase activity, often by quantifying the amount of phosphorylated substrate.
-
Calculating the IC50 value for each kinase.
Protocol 3: CRISPR/Cas9-Mediated Knockout for Off-Target Validation
Objective: To validate a putative off-target by knocking out its gene.[1][9]
Materials:
-
Cells of interest
-
Cas9 nuclease
-
gRNA targeting the putative off-target gene
-
Non-targeting control gRNA
-
Transfection reagent or electroporation system
-
MIW815
Procedure:
-
Design and Synthesize gRNA: Design and obtain a gRNA specific to the gene of the putative off-target.
-
Transfection: Transfect the cells with Cas9 and the specific gRNA. A non-targeting gRNA should be used as a control.
-
Selection and Validation: Select for successfully transfected cells and validate the knockout of the target protein by Western blotting or sequencing.
-
Toxicity Assay: Treat both the knockout cells and control cells with MIW815 and assess cytotoxicity.
-
Analysis: A rescue from MIW815-induced toxicity in the knockout cells compared to the control cells confirms the off-target effect.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 7. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 11. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
Technical Support Center: Enhancing STING Activation with Nanocarrier Delivery of ADU-S100
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing nanocarrier systems to enhance the delivery and efficacy of ADU-S100, a potent STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using nanocarriers to deliver ADU-S100?
A1: ADU-S100, a synthetic cyclic dinucleotide (CDN), is a powerful STING agonist. However, its therapeutic potential can be limited by poor membrane permeability and susceptibility to enzymatic degradation.[1] Nanocarriers, such as liposomes, protect ADU-S100 from degradation, enhance its stability in serum, and facilitate its delivery into the cytoplasm of target cells, where STING is located.[2][3] This leads to a more potent activation of the STING pathway and a stronger anti-tumor immune response.[1][4]
Q2: Which type of nanocarrier is most commonly used for ADU-S100 delivery?
A2: Cationic liposomes are a widely studied and effective nanocarrier system for ADU-S100.[1][3] The positive charge of the liposomes, often conferred by lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), facilitates the encapsulation of the negatively charged ADU-S100 and promotes interaction with and uptake by antigen-presenting cells.[1][4]
Q3: How does nanocarrier delivery of ADU-S100 activate the STING pathway?
A3: Upon cellular uptake, the nanocarrier releases ADU-S100 into the cytoplasm. ADU-S100 then binds to the STING protein located on the endoplasmic reticulum.[5][6] This binding event triggers a conformational change in STING, leading to its activation and trafficking to the Golgi apparatus.[5] Activated STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (interferon regulatory factor 3).[5][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[5][7] This cascade ultimately leads to the maturation of dendritic cells, priming of T cells, and a robust anti-tumor immune response.[6][8]
Q4: What are the critical quality attributes to consider when formulating ADU-S100 nanocarriers?
A4: Key quality attributes for ADU-S100 nanocarriers include:
-
Size and Polydispersity Index (PDI): Nanoparticle size influences biodistribution and cellular uptake. A narrow size distribution (low PDI) is crucial for reproducibility.
-
Zeta Potential: This measurement of surface charge is critical for stability and interaction with cells. Cationic formulations generally show better encapsulation of ADU-S100.[1]
-
Encapsulation Efficiency and Drug Loading: High encapsulation efficiency ensures a sufficient therapeutic dose is delivered.
-
Stability: The formulation should be stable in relevant biological fluids (e.g., serum) to prevent premature drug release.[1]
Troubleshooting Guides
Low Encapsulation Efficiency of ADU-S100
| Potential Cause | Recommended Solution |
| Insufficient Cationic Lipid (e.g., DOTAP): | Increase the molar ratio of the cationic lipid in the formulation. Studies have shown that higher DOTAP concentrations can improve ADU-S100 loading.[1] |
| Suboptimal Drug-to-Lipid Ratio: | Optimize the ratio of ADU-S100 to the total lipid content. Empirically test different ratios to find the optimal loading capacity. |
| Inefficient Hydration Step: | Ensure the lipid film is fully hydrated. This can be achieved by vigorous mixing or sonication during the hydration process with the ADU-S100 solution.[1] The hydration temperature should be above the phase transition temperature of the lipids.[1] |
| Issues with the ADU-S100 Solution: | Confirm the concentration and purity of your ADU-S100 stock solution. Ensure the pH of the hydration buffer is appropriate (e.g., pH 7.4).[1] |
Poor In Vitro STING Activation
| Potential Cause | Recommended Solution |
| Inefficient Cellular Uptake: | Modify the surface charge of the nanocarriers. Cationic liposomes often exhibit enhanced cellular uptake.[1] Consider the impact of PEGylation, as high levels can sometimes hinder uptake.[1] |
| Low Serum Stability Leading to Premature Drug Release: | Evaluate and optimize the serum stability of your formulation. PEGylation can improve stability by creating a protective layer.[1] Assess different levels of PEGylation to balance stability and cellular uptake.[1] |
| Incorrect Cell Line or Assay: | Use a reporter cell line that expresses all the necessary components of the STING pathway, such as THP-1 Dual™ cells, which allow for monitoring of both IRF and NF-κB pathways.[1] |
| Degradation of ADU-S100: | Ensure proper storage and handling of ADU-S100 and the formulated nanocarriers to prevent degradation. |
High Variability in Experimental Results
| Potential Cause | Recommended Solution |
| Inconsistent Nanoparticle Formulation: | Standardize the formulation protocol meticulously. Ensure precise weighing of lipids, consistent film drying, and controlled hydration conditions. |
| Variability in Nanoparticle Size and PDI: | Characterize each batch of nanoparticles for size and PDI using dynamic light scattering (DLS). Batches with inconsistent characteristics should not be used for comparative experiments. |
| Cell Culture Inconsistencies: | Maintain consistent cell passage numbers, seeding densities, and stimulation times. Ensure cells are healthy and free from contamination. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Liposomal ADU-S100 Formulations
| Formulation ID | DOTAP (mol%) | PEG (mol%) | Hydrodynamic Diameter (nm)[1] | Zeta Potential (mV)[1] |
| F1 | 45 | 5 | 125 ± 5 | +40 ± 2 |
| F2 | 34 | 5 | 130 ± 6 | +35 ± 3 |
| F3 | 23 | 5 | 135 ± 7 | +28 ± 2 |
| F4 | 11 | 5 | 140 ± 8 | +15 ± 1 |
| F5 | 34 | 0 | 150 ± 10 | +45 ± 4 |
| F6 | 34 | 10 | 120 ± 4 | +25 ± 2 |
Table 2: In Vitro Efficacy of Liposomal ADU-S100 Formulations
| Formulation | EC50 (µg/mL) - IRF3 Pathway[9] | EC50 (µg/mL) - NF-κB Pathway[9] | IFNβ Production (fold increase vs. free drug)[1] | TNFα Production (fold increase vs. free drug)[1] |
| Free ADU-S100 | 3.031 | 4.839 | 1 | 1 |
| F1 (45% DOTAP, 5% PEG) | Not Reported | Not Reported | ~50 | ~33 |
| F2 (34% DOTAP, 5% PEG) | Not Reported | Not Reported | ~50 | ~33 |
| F3 (23% DOTAP, 5% PEG) | Not Reported | Not Reported | ~25 | ~16.5 |
Experimental Protocols
Protocol 1: Preparation of ADU-S100 Loaded Liposomes
This protocol is based on the thin-film hydration method.[1]
Materials:
-
Lipids: DOTAP, HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, DSPE-PEG2000
-
ADU-S100
-
Solvent: Ethanol or Chloroform/Methanol mixture
-
Hydration Buffer: HEPES buffer (10 mM, pH 7.4)[1]
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratios of lipids in the organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of ADU-S100 in the hydration buffer at the desired concentration.
-
Add the ADU-S100 solution to the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour.
-
-
Size Extrusion (Optional but Recommended):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated ADU-S100 by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulated ADU-S100 using a validated method like High-Performance Liquid Chromatography (HPLC) after disrupting the liposomes with a suitable solvent (e.g., methanol).[1]
-
Protocol 2: In Vitro STING Activation Assay using THP-1 Dual™ Reporter Cells
This assay measures the activation of IRF3 and NF-κB pathways downstream of STING.[1]
Materials:
-
THP-1 Dual™ Reporter Cells
-
Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)
-
Free ADU-S100 and formulated ADU-S100 nanocarriers
-
QUANTI-Luc™ and QUANTI-Blue™ detection reagents
Procedure:
-
Cell Seeding:
-
Seed THP-1 Dual™ cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well.
-
-
Cell Stimulation:
-
Prepare serial dilutions of the free ADU-S100 and ADU-S100 nanocarriers.
-
Add the different concentrations to the cells and incubate for 24-48 hours.
-
-
Reporter Gene Assay:
-
IRF Pathway (Luciferase):
-
Collect the cell supernatant.
-
Add QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
NF-κB Pathway (SEAP):
-
Add QUANTI-Blue™ Solution to the cell supernatant.
-
Incubate at 37°C for 1-4 hours.
-
Measure absorbance at 620-650 nm using a spectrophotometer.
-
-
-
Data Analysis:
-
Plot the dose-response curves and calculate the EC50 values for each formulation.
-
Visualizations
References
- 1. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanocarrier-enabled STING agonist delivery for enhanced cancer immunotherapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanomedicines targeting activation of STING to reshape tumor immune microenvironment and enhance immunotherapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for STING Activation: ML RR-S2 CDA vs. cGAMP
For researchers, scientists, and drug development professionals, the quest for potent and effective activators of the STimulator of INterferon Genes (STING) pathway is a critical frontier in immuno-oncology. This guide provides an objective comparison of two key STING agonists: the synthetic cyclic dinucleotide (CDN) ML RR-S2 CDA (also known as ADU-S100) and the endogenous natural ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). By examining their mechanisms, in vitro potency, and in vivo anti-tumor efficacy, this document aims to equip researchers with the necessary information to make informed decisions in their pursuit of novel cancer therapies.
At a Glance: Key Differences and Performance
ML RR-S2 CDA and cGAMP both function by binding to and activating the STING protein, a central mediator of innate immunity. Upon activation, STING triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, ultimately leading to the priming of a robust anti-tumor T-cell response. However, key structural differences between the synthetic ML RR-S2 CDA and the natural cGAMP lead to significant variations in their biological activity and therapeutic potential.
The defining feature of ML RR-S2 CDA is its non-canonical, mixed-linkage (ML) phosphodiester backbone, which incorporates both 2'-5' and 3'-5' linkages, along with dithio substitutions (RR-S2). This modification confers enhanced stability and a higher binding affinity for the STING protein compared to the natural 2'-5', 3'-5' linkage of cGAMP. This enhanced affinity translates to more potent downstream signaling and superior anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the performance of ML RR-S2 CDA and cGAMP.
| Parameter | ML RR-S2 CDA (ADU-S100) | cGAMP | Reference |
| STING Binding Affinity | Enhanced binding affinity to all human STING alleles | High affinity, but lower than ML RR-S2 CDA | [1] |
| In Vitro Potency | 4-fold more potent than 2'3' cGAMP | Baseline | [2] |
| Type I Interferon Induction | Induces greater expression of Type I IFNs in THP-1 cells compared to endogenous CDNs | Potent inducer, but less so than ML RR-S2 CDA | [3] |
| In Vivo Model | ML RR-S2 CDA (ADU-S100) | cGAMP | Reference |
| B16 Melanoma | Profound tumor regression | Significant tumor inhibition, but less effective than ML RR-S2 CDA | [3][4] |
| CT26 Colon Carcinoma | Profound tumor regression | Significant tumor inhibition | [3] |
| 4T1 Breast Cancer | Profound tumor regression | Not specified in direct comparison | [3] |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
STING Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general framework for a competitive binding assay to determine the affinity of ML RR-S2 CDA and cGAMP for the STING protein.
-
Reagents and Materials:
-
Recombinant human STING protein (His-tagged)
-
Labeled STING ligand (e.g., d2-labeled cGAMP)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
ML RR-S2 CDA and cGAMP standards of known concentrations
-
384-well low-volume white plates
-
-
Procedure:
-
Prepare serial dilutions of ML RR-S2 CDA and cGAMP in assay buffer.
-
To each well of the 384-well plate, add the test compounds (ML RR-S2 CDA or cGAMP) or vehicle control.
-
Add the recombinant human STING protein to each well.
-
Add the pre-mixed detection reagents (d2-labeled STING ligand and anti-His-Tb antibody) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.
-
Plot the HTRF ratio as a function of the log of the competitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound. A lower EC50 value indicates a higher binding affinity.
-
In Vitro Cytokine Induction Assay
This protocol outlines a method to quantify the induction of IFN-β by ML RR-S2 CDA and cGAMP in a relevant cell line.
-
Reagents and Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ML RR-S2 CDA and cGAMP
-
Lipofectamine or a similar transfection reagent (for intracellular delivery)
-
Human IFN-β ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of ML RR-S2 CDA and cGAMP.
-
Complex the STING agonists with a transfection reagent according to the manufacturer's instructions to facilitate delivery into the cytoplasm.
-
Add the agonist-transfection reagent complexes to the cells and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Perform an IFN-β ELISA on the supernatants according to the kit manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the IFN-β standards provided in the ELISA kit.
-
Determine the concentration of IFN-β (in pg/mL) in each sample from the standard curve.
-
Plot the IFN-β concentration as a function of the agonist concentration to compare the dose-response of ML RR-S2 CDA and cGAMP.
-
In Vivo Murine Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of ML RR-S2 CDA and cGAMP in a syngeneic mouse model.
-
Animals and Tumor Cell Lines:
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Syngeneic tumor cell lines such as B16-F10 melanoma (for C57BL/6) or CT26 colon carcinoma (for BALB/c)
-
-
Procedure:
-
Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups: Vehicle control, cGAMP, and ML RR-S2 CDA.
-
Administer the treatments via intratumoral injection at specified doses and schedules (e.g., once or twice a week for two weeks).
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
Continue the experiment until tumors in the control group reach a predetermined endpoint or for a specified duration to assess survival.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time to visualize tumor growth inhibition.
-
Perform statistical analysis (e.g., ANOVA) to compare the tumor volumes between the treatment groups.
-
Generate Kaplan-Meier survival curves and perform a log-rank test to compare the overall survival of the different treatment groups.
-
Conclusion
The available evidence strongly suggests that the synthetic STING agonist ML RR-S2 CDA offers a significant advantage over the endogenous ligand cGAMP in the context of cancer immunotherapy. Its modified chemical structure results in enhanced STING binding affinity and more potent induction of downstream anti-tumor immune responses. Preclinical in vivo studies have consistently demonstrated the superior ability of ML RR-S2 CDA to control tumor growth and improve survival in various cancer models. For researchers and drug developers, ML RR-S2 CDA represents a more promising candidate for clinical development as a STING-targeted cancer therapeutic. Further head-to-head clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these two important STING agonists in human patients.
References
- 1. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic STING Agonists: ADU-S100 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can trigger a potent anti-tumor immune response. This guide provides a comparative overview of the well-characterized synthetic STING agonist ADU-S100 (also known as MIW815) and other notable synthetic agonists, supported by experimental data.
Mechanism of Action: The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs within tumor cells. Upon activation, STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately bridging the innate and adaptive immune responses to mount an effective anti-tumor attack.
Caption: Figure 1: The STING Signaling Pathway.
Comparative Analysis of Synthetic STING Agonists
This section provides a comparative look at the in vitro and in vivo performance of ADU-S100 and other prominent synthetic STING agonists, including TAK-676, MK-1454, and BMS-986301. The data presented is a synthesis from multiple preclinical studies.
In Vitro Potency: Cytokine Induction
The activation of the STING pathway by synthetic agonists leads to the production of key cytokines that orchestrate the anti-tumor immune response. A primary measure of a STING agonist's potency is its ability to induce Type I interferons (e.g., IFN-β) and pro-inflammatory cytokines such as TNF-α.
| Agonist | Cell Line | Key Cytokine Induced | Potency (EC50/Concentration) | Reference |
| ADU-S100 | Murine Dendritic Cells | IFN-β | Dose-dependent increase | [1] |
| NT2.5 cells | IFN-β | ~10 µM | [1] | |
| TAK-676 | THP1-Dual™ cells | ISG-Luciferase | EC50: ~50 nM | [2] |
| Human MoDCs | CD86 expression | EC50: ~100 nM | [3] | |
| MK-1454 | Human PBMCs | IFN-β | Not specified | [4] |
| BMS-986301 | Murine Splenocytes | IFN-β | EC50: <1 µM | [5] |
Note: Direct comparison of EC50 values should be approached with caution due to variations in experimental setups across different studies.
In Vivo Anti-Tumor Efficacy
The ultimate measure of a STING agonist's therapeutic potential is its ability to control tumor growth in vivo. The following table summarizes the anti-tumor efficacy of various agonists in syngeneic mouse tumor models.
| Agonist | Tumor Model | Dosing Regimen | Key Outcomes | Reference |
| ADU-S100 | CT26 (Colon Carcinoma) | 20 µg and 40 µg intratumorally | Significant tumor regression at both doses.[6][7] | [6][7] |
| B16 (Melanoma) | Intratumoral | Delayed tumor growth.[8][9] | [8][9] | |
| Esophageal Adenocarcinoma | 50 µg intratumorally | 30.1% decrease in mean tumor volume.[7][10] | [7][10] | |
| TAK-676 | CT26.WT | Intravenous | Dose-dependent tumor growth inhibition.[3] | [3] |
| A20 (B-cell Lymphoma) | Intravenous | Durable anti-tumor responses.[3] | [3] | |
| MK-1454 | Syngeneic mouse models | Intratumoral | Complete tumor regression.[4] | [4] |
| BMS-986301 | CT26 and MC38 | Intratumoral | >90% regression of injected and non-injected tumors.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate STING agonists.
In Vitro STING Activation Assay
This assay measures the ability of a compound to activate the STING pathway in a cellular context, often by quantifying the induction of a downstream reporter gene or cytokine.
Caption: Figure 2: In Vitro STING Activation Workflow.
Protocol:
-
Cell Culture: Plate immune cells (e.g., human THP-1 monocytes, murine RAW 264.7 macrophages, or primary dendritic cells) in 96-well plates and culture overnight.[11]
-
Agonist Treatment: Treat the cells with a serial dilution of the synthetic STING agonist. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the treated cells for a specified period (typically 6 to 24 hours) to allow for STING pathway activation and downstream signaling.[1]
-
Endpoint Measurement:
-
Cytokine Quantification (ELISA): Collect the cell culture supernatant and measure the concentration of secreted cytokines such as IFN-β and TNF-α using commercially available ELISA kits.[12]
-
Gene Expression Analysis (RT-qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of STING-responsive genes like IFNB1 and TNFA.[13]
-
Reporter Assays: For cell lines engineered with a reporter construct (e.g., luciferase under the control of an IFN-stimulated response element), measure the reporter gene activity according to the manufacturer's instructions.[11]
-
In Vivo Anti-Tumor Efficacy Study
This experiment evaluates the ability of a STING agonist to inhibit tumor growth in a living organism, typically a mouse model.
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26 or B16) into the flank of syngeneic mice (e.g., BALB/c or C57BL/6, respectively).[6][8]
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers.[6]
-
Treatment Administration: Randomize the mice into treatment groups. Administer the STING agonist via the desired route (e.g., intratumoral, intravenous) at specified doses and schedules. Include a vehicle control group.[3][6]
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immune cell infiltration).[6]
-
Clinical Landscape and Future Directions
ADU-S100 was the first synthetic STING agonist to enter clinical trials.[13] While it showed evidence of systemic immune activation, its single-agent clinical activity was limited.[3][11][14] This has spurred the development of next-generation STING agonists with improved properties, such as enhanced potency and systemic delivery capabilities.[5]
Several other synthetic STING agonists, including MK-1454, BMS-986301, and TAK-676, have also progressed to clinical evaluation, often in combination with immune checkpoint inhibitors.[15][16][17] The rationale for this combination therapy is that STING agonists can turn "cold" tumors (lacking immune infiltration) into "hot" tumors, thereby sensitizing them to the effects of checkpoint blockade.[18]
The field of STING agonist development is rapidly evolving, with ongoing efforts to optimize delivery methods, mitigate potential toxicities, and identify predictive biomarkers to guide patient selection. The comparative data presented in this guide highlights the diverse landscape of synthetic STING agonists and underscores the importance of continued research to fully realize their therapeutic potential in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. targetedonc.com [targetedonc.com]
- 6. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 7. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 8. Antagonism of regulatory ISGs enhances the anti-melanoma efficacy of STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 17. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Small-Molecule STING Activators for Cancer Immunotherapy [mdpi.com]
Validating ML RR-S2 CDA Target Engagement in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement is a critical step in the development of novel cancer therapeutics. For agents like ML RR-S2 CDA, a synthetic cyclic dinucleotide (CDA) that activates the STimulator of INterferon Genes (STING) pathway, demonstrating direct interaction with its target in the tumor microenvironment is paramount. This guide provides a comparative overview of key experimental methods to validate ML RR-S2 CDA target engagement, supported by experimental data and detailed protocols.
Comparison of Target Engagement Validation Methods
Several orthogonal methods can be employed to confirm that ML RR-S2 CDA effectively engages the STING protein within tumor cells. The following table summarizes key techniques and their respective readouts.
| Method | Principle | Primary Readout | Throughput | In Vivo Feasibility | Key Advantage | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Increased thermal stability (melting temperature, Tm) of STING.[1][2] | Low to Medium | Challenging | Label-free, confirms direct binding in a cellular context.[1] | Not all binding events lead to a significant thermal shift. |
| Differential Scanning Fluorimetry (DSF) | Similar to CETSA, measures protein unfolding by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions. | Increased melting temperature (ΔTm) of purified STING protein.[3][4] | High | No | Rapid and high-throughput for screening and affinity ranking. | Requires purified protein, not in a cellular context. |
| Western Blotting (Downstream Signaling) | Measures the activation of signaling proteins downstream of STING engagement. | Increased phosphorylation of STING, TBK1, and IRF3.[5][6][7][8] | Low | Yes | Provides evidence of functional pathway activation. | Indirect measure of target engagement. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies the production of cytokines induced by STING activation. | Increased secretion of Interferon-beta (IFN-β) and other cytokines.[5][9][10] | High | Yes | Measures a key biological consequence of target engagement. | Indirect measure, can be influenced by other pathways. |
| Immuno-PET | In vivo imaging using a radiolabeled antibody or tracer that binds to the target. | Visualization and quantification of target expression and occupancy. | Low | Yes | Non-invasive, provides spatial information on target engagement in living subjects. | Requires development of a specific tracer, lower resolution. |
| Receptor Occupancy (RO) Assay | Flow cytometry-based assay to measure the percentage of target receptors bound by the drug. | Percentage of STING bound by ML RR-S2 CDA on target cells. | Medium | Yes (ex vivo) | Provides quantitative measure of target saturation. | Requires specific antibodies and cell surface expression of the target. |
Quantitative Data Summary
The following tables present a summary of quantitative data gathered from various studies on STING agonist target engagement.
Table 1: Thermal Shift Assay Data for STING Agonists
| Compound | Assay Type | Target | ΔTm (°C) | Reference |
| SNX281 | DSF | Human STING | 12.2 ± 1.4 | [3][4] |
| cGAMP | DSF | Human STING | 10.9 ± 0.5 | [3][4] |
| SB24011 | CETSA | Human STING | Slight destabilization | [2][11] |
Table 2: Downstream Signaling and Cytokine Production
| Treatment | Assay | Readout | Fold Change vs. Control | Cell/Tissue Type | Reference |
| STING Agonist | Western Blot | p-TBK1/TBK1 | Significantly Increased | 4T1 Tumor Mass | [5][6] |
| STING Agonist | Western Blot | p-IRF3/IRF3 | Significantly Increased | 4T1 Tumor Mass | [5][6] |
| STING Agonist | ELISA | IFN-β | Markedly Higher | 4T1 Tumor Mass | [5][6] |
| 2'3'-cGAMP | ELISA | IFN-β | Increased | B16-F10 Tumors | [9] |
| 2'3'-cGAMP | ELISA | CCL2 | 12.7 | B16-F10 Tumors | [9] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the direct binding of ML RR-S2 CDA to STING in intact cells by measuring changes in the thermal stability of the STING protein.
Methodology:
-
Cell Culture and Treatment: Culture tumor cells to 80-90% confluency. Treat cells with either vehicle control or a specified concentration of ML RR-S2 CDA for a designated time (e.g., 3 hours).
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble STING protein at each temperature point by Western blotting using a STING-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the ML RR-S2 CDA-treated samples compared to the control indicates target engagement.[1][2][11]
Western Blotting for Downstream Signaling
Objective: To assess the functional consequence of ML RR-S2 CDA binding to STING by measuring the phosphorylation of downstream signaling proteins.
Methodology:
-
Cell/Tumor Lysate Preparation: Treat tumor cells in culture or tumors in vivo with ML RR-S2 CDA for various time points. Lyse the cells or homogenized tumor tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3). Also, probe for the total levels of these proteins as loading controls.
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase in the ratio of phosphorylated to total protein indicates activation of the STING pathway.[5][6][12]
ELISA for IFN-β Production
Objective: To quantify the secretion of IFN-β, a key cytokine produced upon STING activation, in the tumor microenvironment.
Methodology:
-
Sample Collection: Collect tumor interstitial fluid, tumor homogenates, or serum from tumor-bearing mice treated with ML RR-S2 CDA or vehicle control at different time points.[5][13]
-
ELISA Procedure: Use a commercially available IFN-β ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for IFN-β.
-
Add standards and samples to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Incubate and wash again, then add streptavidin-HRP.
-
After another incubation and wash, add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using the known concentrations of the IFN-β standards. Use the standard curve to calculate the concentration of IFN-β in the samples. An increase in IFN-β concentration in the ML RR-S2 CDA-treated group compared to the control group indicates STING pathway activation.[5][9][10][14][15]
Visualizations
STING Signaling Pathway
Caption: STING signaling pathway activated by ML RR-S2 CDA.
Experimental Workflow for Target Engagement Validation
Caption: Workflow for validating ML RR-S2 CDA target engagement.
References
- 1. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. ELISA-based quantification of type I IFN secretion by irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abeomics.com [abeomics.com]
ADU-S100 and Anti-PD-1 Therapy: A Synergistic Alliance in Cancer Immunotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The strategic combination of innate and adaptive immune stimulation represents a promising frontier in cancer immunotherapy. This guide provides a comprehensive comparison of the STING (Stimulator of Interferon Genes) agonist ADU-S100 (also known as MIW815) in synergy with anti-PD-1 therapy. We delve into the preclinical and clinical evidence, benchmark ADU-S100 against other STING agonists, and provide detailed experimental methodologies to support further research and development in this domain.
Mechanism of Action: A Two-Pronged Assault on Tumors
ADU-S100 is a synthetic cyclic dinucleotide (CDN) that directly activates the STING pathway.[1][2][3] Intratumoral administration of ADU-S100 mimics a viral infection, triggering a potent innate immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5] This initial inflammatory cascade leads to the maturation and activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), which then prime and activate tumor-specific CD8+ T cells.[4][6]
However, tumors can evade this T-cell attack by upregulating immune checkpoint proteins like PD-L1, which binds to the PD-1 receptor on T cells, inducing an exhausted state. Anti-PD-1 therapy blocks this interaction, releasing the "brakes" on the T-cell-mediated anti-tumor response. The synergy between ADU-S100 and anti-PD-1 therapy lies in a coordinated effort: ADU-S100 generates a robust, tumor-specific T-cell response, while anti-PD-1 ensures these T cells remain active and effective within the tumor microenvironment.
dot
Figure 1: Synergistic mechanism of ADU-S100 and anti-PD-1 therapy.
Preclinical Evidence: A Foundation of Synergy
Multiple preclinical studies in syngeneic mouse tumor models have demonstrated the potent synergy between ADU-S100 and anti-PD-1 therapy.
Key Findings from Preclinical Studies:
-
Enhanced Tumor Control and Survival: In murine tumor models, the combination of intratumoral ADU-S100 and an anti-PD-1 antibody resulted in synergistic anti-tumor activity and improved survival.[4] This effect was observed in both injected and non-injected (distal) tumors, indicating a systemic anti-tumor immune response.[4]
-
Induction of CD8+ T-Cell-Dependent Immunity: The anti-tumor efficacy of the combination therapy was shown to be dependent on CD8+ T cells.[7] Studies revealed an enhanced effector profile of CD8+ T cells in both the periphery and within non-injected tumors.[7]
-
Overcoming Anti-PD-1 Resistance: In a 4T1 mammary carcinoma model resistant to anti-PD-1 treatment, the addition of a single dose of ADU-S100 induced the eradication of both injected and non-injected tumors, leading to near-complete responses.[7]
-
Durable Immunological Memory: Mice that were cured by the combination treatment were protected from tumor rechallenge, indicating the establishment of long-lasting immunological memory.[7]
Comparative Analysis: ADU-S100 vs. Alternative STING Agonists
While ADU-S100 was a first-in-class STING agonist to enter clinical trials, the field has rapidly evolved with the development of next-generation agonists.[1][3]
| STING Agonist | Key Preclinical Findings with Anti-PD-1/PD-L1 | Clinical Development Status (Combination with Anti-PD-1/PD-L1) |
| ADU-S100 (MIW815) | Synergistic tumor regression and enhanced CD8+ T-cell responses in multiple murine models (4T1, MC-38, B16.F10).[4][7] | Phase 1b trial in combination with spartalizumab showed the combination was well-tolerated but had minimal anti-tumor responses.[4] A Phase 2 trial with pembrolizumab in HNSCC was discontinued.[1] |
| BMS-986301 | In CT26 and MC38 models, a single dose in combination with anti-PD-1 led to complete regression of 80% of injected and non-injected tumors, compared to no responses with anti-PD-1 alone.[1] | Phase 1/2 trials are ongoing in combination with nivolumab. |
| MK-1454 | Preclinical data demonstrated marked anti-tumor activity when combined with an anti-PD-1 antagonist in immune-excluded tumors.[8] | Phase 1 trial in combination with pembrolizumab has been conducted.[8][9] |
| ALG-031048 | Intratumoral injection in a CT26 model showed 90% tumor regression, compared to 44% with ADU-S100.[3] Combination with atezolizumab (anti-PD-L1) enhanced tumor growth inhibition.[10] | Preclinical. |
| MSA-1 | In anti-PD-1 unresponsive tumor models, the combination with an anti-PD-1 antibody restored T-cell responses and provided long-lived immunological memory.[11] | Preclinical. |
Clinical Landscape: Translating Preclinical Promise
The combination of ADU-S100 (MIW815) and the anti-PD-1 antibody spartalizumab was evaluated in a Phase Ib, multicenter, open-label study in patients with advanced/metastatic solid tumors or lymphomas.[4]
Key Clinical Findings (NCT03172936):
-
Safety and Tolerability: The combination of MIW815 and spartalizumab was found to be well-tolerated.[4] The most common treatment-related adverse events were pyrexia, injection site pain, and diarrhea.[4]
-
Efficacy: The study reported minimal anti-tumor responses, with an overall response rate of 10.4%.[4] While the combination demonstrated evidence of systemic immune activation, this did not translate into significant clinical activity in a heavily pre-treated patient population.[4][6]
A Phase 2 trial (NCT03937141) evaluating ADU-S100 in combination with pembrolizumab in head and neck squamous cell carcinoma was discontinued due to a lack of substantial anti-tumor activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for key experiments cited in the evaluation of ADU-S100 and anti-PD-1 synergy.
Murine Tumor Models and In Vivo Efficacy Studies
dot
References
- 1. targetedonc.com [targetedonc.com]
- 2. Facebook [cancer.gov]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aduro Biotech and Novartis Present Results from Ongoing [globenewswire.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onclive.com [onclive.com]
- 9. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Evaluating STING Agonists in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, the quest for potent cancer immunotherapies is paramount. Among the most promising avenues is the activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. This guide provides a direct comparison of leading STING agonists, summarizing their performance in preclinical cancer models with supporting experimental data to inform future research and development.
The activation of the STING pathway in tumor-resident dendritic cells can trigger a robust anti-tumor immune response, transforming "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing. This has led to the development of various STING agonists, with several now in clinical trials. This guide focuses on a head-to-head comparison of key players in this field: ADU-S100 (also known as MIW815), BMS-986301, and ALG-031048, based on available preclinical data.
Quantitative Comparison of STING Agonist Efficacy
The following tables summarize the in vivo anti-tumor activity of different STING agonists in the widely used CT26 colon carcinoma and MC38 colorectal cancer murine models.
| STING Agonist | Cancer Model | Dosing Regimen (Intratumoral) | Complete Tumor Regression (%) | Source |
| ADU-S100 | CT26 | 25 µg, 3 doses every 3 days | 10% | [1][2] |
| CT26 | 100 µg, 3 doses every 3 days | 44% | [1][2] | |
| ALG-031048 | CT26 | 25 µg, 3 doses every 3 days | 60% | [1][2] |
| CT26 | 100 µg, 3 doses every 3 days | 90% | [1][2] |
| STING Agonist | Cancer Model | Observation | Source |
| ADU-S100 | CT26 and MC38 | 13% complete regression in injected and non-injected tumors. | [1] |
| BMS-986301 | CT26 and MC38 | >90% complete regression in injected and non-injected tumors. | [1] |
| BMS-986301 + anti-PD-1 | CT26 | 80% complete regression of injected and non-injected tumors with a single dose. | [1] |
| anti-PD-1 alone | CT26 | No regressions observed. | [1] |
The STING Signaling Pathway
The STING pathway is a critical link between innate and adaptive immunity. Its activation is initiated by the sensing of cytosolic DNA, a danger signal often present in the tumor microenvironment, by the enzyme cyclic GMP-AMP synthase (cGAS).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for in vivo STING agonist efficacy studies based on the reviewed literature.
In Vivo Tumor Model and Treatment:
-
Cell Lines: CT26 (colon carcinoma), MC38 (colorectal adenocarcinoma), B16F10 (melanoma), Hepa1-6 (hepatocellular carcinoma).
-
Animals: BALB/c or C57BL/6 mice, typically 6-8 weeks old.
-
Tumor Implantation: 0.5 x 106 to 1 x 106 tumor cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
STING Agonist Administration:
-
Intratumoral (IT): The STING agonist is dissolved in a sterile vehicle (e.g., PBS) and injected directly into the established tumor using a fine-gauge needle. The volume is typically 20-50 µL.
-
Systemic (Intravenous, IV or Subcutaneous, SC): The agonist is administered via tail vein injection (IV) or under the skin (SC).
-
-
Dosing Schedule: A common regimen is three doses administered every three days (q3d).
-
Control Groups: Include vehicle control (injection of the solvent without the agonist) and potentially a standard-of-care control (e.g., an approved chemotherapy or immunotherapy).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated using the formula: (length x width²)/2.
-
Endpoint: The study may be terminated when tumors reach a predetermined maximum size, or after a specific observation period to assess survival. Complete regression is defined as the complete disappearance of the tumor.
Immunophenotyping and Analysis:
-
Tissue Collection: Tumors, spleens, and lymph nodes are harvested at the end of the study.
-
Flow Cytometry: Single-cell suspensions are prepared from the tissues and stained with fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., CD8+ T cells, dendritic cells, macrophages).
-
Cytokine Analysis: Blood is collected to measure the levels of systemic cytokines (e.g., IFN-β, TNF-α, IL-6) using techniques like ELISA or multiplex assays.
-
Immunohistochemistry (IHC): Tumor sections are stained to visualize the infiltration of immune cells into the tumor microenvironment.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of STING agonists in a preclinical cancer model.
Discussion and Future Directions
The preclinical data presented here highlight the potential of novel STING agonists like BMS-986301 and ALG-031048 to elicit potent anti-tumor responses, outperforming the first-generation agonist ADU-S100 in head-to-head comparisons. The superior efficacy of these next-generation agonists may be attributed to improved stability and pharmacokinetics.
A critical aspect of STING agonist development is the route of administration. While intratumoral injection has shown promise in preclinical models and early clinical trials, its application is limited to accessible tumors. Systemic administration would broaden the therapeutic reach to metastatic and inaccessible tumors. However, this approach carries the risk of systemic inflammation and off-target toxicities. Recent studies have explored systemic administration of STING agonists, with some demonstrating equivalent or even superior efficacy to intratumoral delivery in certain models.
Combination therapy represents another key strategy to enhance the efficacy of STING agonists. The synergy observed between BMS-986301 and anti-PD-1 therapy underscores the potential of combining STING activation with checkpoint inhibition to overcome immune resistance.
Future research should focus on:
-
Optimizing delivery systems: Developing novel formulations and delivery vehicles to enhance tumor-specific targeting and minimize systemic side effects.
-
Exploring new combinations: Investigating the synergistic effects of STING agonists with other immunotherapies, targeted therapies, and conventional chemotherapy and radiotherapy.
-
Identifying predictive biomarkers: Discovering biomarkers to identify patients who are most likely to respond to STING agonist therapy.
References
A Comparative Guide to the Systemic Immune Response Profile of STING Agonist ML RR-S2 CDA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the systemic immune response elicited by the synthetic cyclic dinucleotide (CDN) STING agonist, ML RR-S2 CDA (also known as ADU-S100 or MIW815), with other notable STING agonists. This document summarizes key experimental data, details methodologies for reproducing these findings, and visualizes the underlying biological pathways and experimental workflows.
Introduction to ML RR-S2 CDA
ML RR-S2 CDA is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that detects cytosolic DNA. As a synthetic CDN, it is engineered for enhanced binding affinity to STING, enabling the activation of all known human STING alleles.[1] Activation of the STING pathway by ML RR-S2 CDA leads to the production of type I interferons (IFN-α/β) and a cascade of pro-inflammatory cytokines and chemokines, which are crucial for mounting an effective anti-tumor and anti-viral immune response.[2][3]
Comparative Analysis of Systemic Cytokine Induction
The systemic administration of STING agonists results in a rapid and robust induction of various cytokines and chemokines. The profile and magnitude of this response can differ significantly between various agonists. The following table summarizes the in vivo cytokine responses observed in murine models following the administration of ML RR-S2 CDA and other key STING agonists.
| Cytokine/Chemokine | ML RR-S2 CDA (ADU-S100) | 2'3'-cGAMP | diABZI | MSA-2 | DMXAA |
| IFN-β | High | Moderate | High | High | High (murine only) |
| TNF-α | High | Moderate | Low | High | High |
| IL-6 | High | Moderate | Low | High | High |
| CXCL10 | High | High | Low | Data not available | High |
| CCL2 | High | High | Low | Data not available | High |
| CCL5 | High | Moderate | Low | Data not available | High |
| IFN-α | High | Moderate | Data not available | Data not available | Data not available |
| IFN-γ | High | Moderate | Data not available | Data not available | Data not available |
This table is a synthesis of data from multiple preclinical studies and the relative levels ("Low", "Moderate", "High") are intended for comparative purposes. Absolute concentrations can vary based on dosage, administration route, and experimental model.[1][2][4][5][6]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to assess the systemic immune response, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow.
References
- 1. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. STING agonist, SMA-2, inhibits clear cell renal cell carcinoma through improving tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of ADU-S100: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anti-tumor effects of ADU-S100, a Stimulator of Interferon Genes (STING) agonist, with other notable alternatives in various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for critical experiments, and visualizes essential biological pathways and workflows to facilitate informed decisions in pre-clinical and clinical research.
ADU-S100 (also known as MIW815) is a synthetic cyclic dinucleotide that activates the STING pathway, a critical component of the innate immune system.[1][2] Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment.[1][2] This targeted immune stimulation has shown promise in preclinical models for its ability to induce robust and durable anti-tumor responses.[1][2]
Comparative Efficacy of STING Agonists
The anti-tumor activity of ADU-S100 has been evaluated in various preclinical cancer models. This section presents a comparative analysis of its performance against other STING agonists, highlighting differences in tumor growth inhibition and regression.
In Vivo Tumor Growth Inhibition
Studies in syngeneic mouse models have demonstrated the anti-tumor effects of ADU-S100 and have also revealed the potential for next-generation STING agonists to elicit even more potent responses.
Table 1: Comparative In Vivo Efficacy of STING Agonists in CT26 Colon Carcinoma Model
| Treatment Group | Dose and Schedule | Complete Tumor Regression (%) | Tumor Growth Inhibition/Delay | Source |
| ADU-S100 | 100 µg, intratumoral, 3x q3d | 44% | Tumor growth delayed | [1] |
| ALG-031048 | 100 µg, intratumoral, 3x q3d | 90% | Not specified | [1] |
| ADU-S100 | Not specified | 13% | Not specified | |
| BMS-986301 | Not specified | >90% | Not specified |
In the CT26 colon carcinoma model, intratumoral administration of ALG-031048 resulted in complete tumor regression in 90% of the treated animals, a significant improvement over the 44% complete regression observed with ADU-S100 at the same dose and schedule.[1] Similarly, in both CT26 and MC38 murine tumor models, BMS-986301 demonstrated over 90% complete regression of injected tumors, compared to 13% with ADU-S100.
Further studies have explored the efficacy of ADU-S100 in other cancer types. In an esophageal adenocarcinoma rat model, intratumoral injection of ADU-S100 (50 µg) led to a mean tumor volume reduction of 30.1%, which was further enhanced to a 50.8% reduction when combined with radiation therapy. In contrast, placebo-treated groups showed a significant increase in tumor volume.
Mechanism of Action and Immune Activation
The anti-tumor effects of ADU-S100 are mediated through the activation of the STING signaling pathway, leading to a cascade of immune responses.
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway initiated by ADU-S100.
Caption: STING signaling pathway activated by ADU-S100.
Cytokine Induction
Treatment with ADU-S100 has been shown to induce the expression of several key cytokines and chemokines that play a crucial role in the anti-tumor immune response. In the esophageal adenocarcinoma model, intratumoral ADU-S100 administration led to a significant upregulation of IFNβ, TNFα, IL-6, and CCL-2. While specific concentration data is limited in publicly available literature, the qualitative upregulation of these immune mediators is a consistent finding.
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vivo Murine Tumor Model
This protocol outlines the general procedure for establishing and treating subcutaneous tumors in mice to evaluate the efficacy of STING agonists.
Caption: Experimental workflow for in vivo STING agonist efficacy studies.
Detailed Steps:
-
Cell Culture: Culture the desired cancer cell line (e.g., CT26, 4T1, B16F10) under standard conditions.
-
Tumor Implantation: Harvest and resuspend cells in a suitable medium (e.g., PBS). Subcutaneously inject an appropriate number of cells (typically 1x10^5 to 1x10^6) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth Monitoring: Monitor mice regularly for tumor growth. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the STING agonist (e.g., ADU-S100) at the desired concentration. Administer the treatment via intratumoral injection at the specified dose and schedule. The control group should receive a vehicle control (e.g., PBS).
-
Efficacy Assessment: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period. Tumors can be harvested for further analysis (e.g., histology, flow cytometry).
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the direct cytotoxic effects of a compound on cancer cells in vitro.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the STING agonist (e.g., ADU-S100) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cytokine Profiling (Multiplex Immunoassay)
This protocol allows for the simultaneous measurement of multiple cytokines in cell culture supernatants or plasma samples.
-
Sample Collection: Collect cell culture supernatants or plasma from treated and control groups.
-
Assay Preparation: Prepare the multiplex assay plate according to the manufacturer's instructions. This typically involves washing the plate and adding capture antibody-coated beads.
-
Sample Incubation: Add standards and samples to the wells and incubate to allow cytokines to bind to the capture antibodies.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody cocktail. Incubate to allow the detection antibodies to bind to the captured cytokines.
-
Streptavidin-PE Incubation: Wash the plate and add streptavidin-phycoerythrin (PE) to bind to the biotinylated detection antibodies.
-
Data Acquisition: Wash the plate and read on a multiplex assay system (e.g., Luminex).
-
Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the samples.
Conclusion
ADU-S100 has demonstrated clear anti-tumor effects in a variety of preclinical models, primarily through the activation of a potent anti-tumor immune response. However, comparative studies indicate that next-generation STING agonists, such as ALG-031048 and BMS-986301, may offer superior efficacy in terms of complete tumor regression. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to advance the field of cancer immunotherapy through the modulation of the STING pathway. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these promising therapeutic agents.
References
MIW815 and Radiation Therapy: A Comparative Guide for Researchers
For Immediate Release
[City, State] – October 26, 2025 – A comprehensive analysis of preclinical studies investigating the combination of MIW815 (ADU-S100), a potent STING (Stimulator of Interferon Genes) agonist, with radiation therapy reveals a promising synergistic anti-tumor effect. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this combination therapy, alongside alternative immunotherapeutic strategies combined with radiation, supported by experimental data and detailed protocols.
MIW815, a synthetic cyclic dinucleotide, activates the STING pathway, a critical component of the innate immune system. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, effectively turning immunologically "cold" tumors into "hot" ones, thereby making them more susceptible to immune-mediated destruction. When combined with radiation therapy, which induces immunogenic cell death and the release of tumor antigens, MIW815 has been shown to enhance anti-tumor immunity and improve tumor control in preclinical models.
Comparative Efficacy of MIW815 in Combination with Radiation Therapy
A key preclinical study investigated the efficacy of intratumorally administered MIW815 (ADU-S100) with a single 16Gy dose of radiation in a rat model of esophageal adenocarcinoma. The combination therapy resulted in a significant reduction in tumor volume compared to either treatment alone.
| Treatment Group | Mean Change in Tumor Volume | Key Findings |
| Placebo | +76.7% increase | Tumor progression |
| Placebo + Radiation (16Gy) | +152.4% increase | Radiation alone was not effective in this model |
| MIW815 (ADU-S100) alone | -30.1% decrease | Monotherapy showed anti-tumor activity |
| MIW815 (ADU-S100) + Radiation (16Gy) | -50.8% decrease | Combination therapy demonstrated the strongest anti-tumor effect[1][2][3] |
This study also demonstrated a significant upregulation of downstream targets of STING activation, including IFNβ, TNFα, IL-6, and CCL-2, in the MIW815-treated groups, confirming the on-target activity of the drug. Furthermore, an increase in PD-L1 expression and CD8+ T-cell infiltration was observed in the combination therapy group, suggesting the induction of an adaptive anti-tumor immune response[1][2].
Alternative Combination Therapies with Radiation
For a comprehensive comparison, this guide also examines other immunomodulatory agents combined with radiation therapy.
STING Agonist (RR-CDG) and Radiation in Pancreatic Cancer
A preclinical study in a murine pancreatic cancer model utilized a different STING agonist, RR-CDG, in combination with a 10Gy dose of radiation. This combination also demonstrated a synergistic effect, leading to local and distant tumor control[4][5].
| Treatment Group | Tumor Control | Key Findings |
| Radiation (10Gy) alone | Poor | Limited efficacy in generating systemic immune responses |
| RR-CDG + Radiation (10Gy) | Significant local and distant tumor control | Generated robust T-cell immunity[4][5] |
Toll-Like Receptor (TLR) Agonists and Radiation
TLR agonists, which also activate innate immunity, have shown promise in combination with radiation in preclinical models. These agents enhance dendritic cell maturation and T-cell priming, leading to systemic anti-tumor immunity[6].
Oncolytic Viruses and Radiation
Oncolytic viruses selectively replicate in and lyse tumor cells, releasing tumor antigens and stimulating an immune response. Preclinical and some clinical studies have shown that combining oncolytic viruses with radiation can enhance tumor cell killing and induce a systemic anti-tumor immune response[7][8][9].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MIW815 (ADU-S100) and Radiation in a Rat Esophageal Adenocarcinoma Model
-
Animal Model: Male Sprague-Dawley rats underwent esophagojejunostomy to induce reflux and the development of esophageal adenocarcinoma over 32 weeks[1][2].
-
Treatment Groups:
-
Placebo (PBS)
-
Placebo + Radiation (16Gy)
-
MIW815 (ADU-S100) 50 μg
-
MIW815 (ADU-S100) 50 μg + Radiation (16Gy)
-
-
Drug Administration: Intratumoral injection of MIW815 or placebo[1][2].
-
Radiation Therapy: A single dose of 16Gy was delivered to the tumor[1][2].
-
Efficacy Evaluation: Tumor volume was assessed by MRI before and after treatment. Gene expression analysis (RT-PCR) and immunofluorescence for CD8+ T-cells and PD-L1 were performed on tumor biopsies[1][2].
RR-CDG and Radiation in a Murine Pancreatic Cancer Model
-
Animal Model: C57BL/6 mice with subcutaneously established Panc02 pancreatic tumors[4][5].
-
Treatment Groups:
-
Vehicle
-
Radiation (10Gy)
-
RR-CDG (1, 10, or 25 µg)
-
RR-CDG (1, 10, or 25 µg) + Radiation (10Gy)
-
-
Drug Administration: Intratumoral injection of RR-CDG or vehicle immediately following radiation and again 24 hours later[4][5].
-
Radiation Therapy: A single dose of 10Gy was delivered to the tumor using CT-guidance[4][5].
-
Efficacy Evaluation: Tumor growth and survival were monitored. Immune cell populations in the tumor and spleen were analyzed by flow cytometry[4][5].
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: STING signaling pathway activation by MIW815 and radiation therapy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Intratumoral immunotherapy with STING agonist, ADU-S100, induces CD8+ T-cell mediated anti-tumor immunity in an esophageal adenocarcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiation therapy combined with novel STING-targeting oligonucleotides results in regression of established tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Toll-Like Receptor Agonists and Radiation Therapy Combinations: An Untapped Opportunity to Induce Anticancer Immunity and Improve Tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in preclinical and clinical studies of oncolytic virus combination therapy [frontiersin.org]
- 8. Combining Oncolytic Adenovirus with Radiation—A Paradigm for the Future of Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
Safety Operating Guide
Navigating the Disposal of a Novel Chemical Intermediate: A Guide for Laboratory Professionals
A definitive disposal protocol for the specific intermediate "ML RR-S2 CDA" is not publicly available. Therefore, this document provides a comprehensive guide to the proper disposal procedures for a research-grade, potentially hazardous chemical intermediate, drawing upon established best practices for pharmaceutical and chemical waste management. It is imperative to obtain and meticulously follow the Safety Data Sheet (SDS) provided by the manufacturer for "ML RR-S2 CDA intermediate 1" before handling or disposing of the substance.
The responsible disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. For novel or specialized compounds such as "this compound," which is suggested by its nomenclature to be a chiral intermediate possibly used in the synthesis of condensed pyrimidine derivatives, a cautious and informed approach to waste management is essential.
Core Principles of Chemical Intermediate Disposal
The disposal of any research-grade chemical intermediate should be guided by the following principles:
-
Assume Hazard in Absence of Data: Until comprehensive safety data is available, any new or experimental compound should be treated as hazardous.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safe handling and disposal. It will provide specific information on physical and chemical properties, toxicity, and environmental hazards, along with explicit disposal instructions.
-
Segregation is Key: Never mix different chemical waste streams unless explicitly instructed to do so by a qualified chemist or environmental health and safety (EHS) professional.
-
Use Designated and Labeled Containers: All waste must be collected in appropriate, clearly labeled containers.
-
Engage Professional Waste Management Services: The final disposal of chemical waste must be handled by a licensed and certified hazardous waste management company.
Step-by-Step Disposal Protocol for a Research-Grade Chemical Intermediate
The following protocol outlines the necessary steps for the safe disposal of a chemical intermediate like ML RR-S2 CDA.
Pre-Disposal Characterization and Assessment
Before beginning any work that will generate waste, it is crucial to understand the nature of the chemical.
-
Obtain the Safety Data Sheet (SDS): Request the SDS from the supplier of this compound. This document will be the primary source for disposal guidelines.
-
Identify Potential Hazards: Based on the SDS and the chemical structure (if known), assess potential hazards such as reactivity, flammability, corrosivity, and toxicity. Chiral intermediates and pyrimidine-based compounds can have a wide range of biological activities and toxicological profiles.
Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Contaminated Materials: Gloves, weigh boats, absorbent paper, and other solid materials contaminated with the intermediate should be collected in a designated, sealed plastic bag or a labeled, lined container.
-
Unused or Expired Intermediate: The pure, solid intermediate should be kept in its original, tightly sealed container and labeled as "Waste" with the full chemical name.
-
-
Liquid Waste:
-
Solvent Mixtures: Solutions containing the intermediate should be collected in a dedicated, shatter-proof waste container (e.g., high-density polyethylene or coated glass). The container must be compatible with all components of the waste stream.
-
Aqueous Solutions: Avoid disposing of any quantity of the intermediate down the drain. Even small amounts of bioactive compounds can have significant environmental impacts. Collect aqueous waste containing the intermediate in a separate, clearly labeled container.
-
Container Management and Labeling
Clear and accurate labeling prevents accidents and ensures proper handling by waste management personnel.
-
Container Requirements:
-
Use containers that are in good condition and compatible with the waste.
-
Keep containers securely closed except when adding waste.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name of all components (e.g., "Waste this compound in Methanol/Dichloromethane")
-
The approximate percentage of each component
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
-
Storage of Chemical Waste
Waste must be stored safely pending collection by a disposal vendor.
-
Location: Store waste in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Store liquid waste containers in secondary containment trays to prevent spills.
-
Segregation: Keep incompatible waste streams physically separated.
Arranging for Disposal
The final step is to arrange for the pickup and disposal of the waste by a qualified vendor.
-
Contact your Institution's EHS Department: Your organization's Environmental Health and Safety department will have established procedures and contracts with hazardous waste disposal companies.
-
Provide a Waste Inventory: You will likely need to provide an inventory of the waste, including the information from the container labels.
-
Schedule a Pickup: The EHS department will coordinate the pickup of the waste from your laboratory.
Experimental Protocols and Data Presentation
As "this compound" is a proprietary or research-specific compound, there are no publicly available experimental protocols or quantitative disposal data to present. The table below summarizes the general types of waste that would be generated and their appropriate disposal pathways.
| Waste Type | Description | Recommended Disposal Container | Disposal Pathway |
| Solid Waste | |||
| Unused/Expired Intermediate | Pure solid this compound. | Original, sealed container, labeled as "Waste". | Collection by a certified hazardous waste vendor. |
| Contaminated Personal Protective Equipment (PPE) | Gloves, lab coats, etc., contaminated with the intermediate. | Labeled, sealed plastic bag or lined, solid waste container. | Collection by a certified hazardous waste vendor. |
| Contaminated Labware | Weigh paper, pipette tips, chromatography columns, etc. | Labeled, sealed plastic bag or lined, solid waste container. | Collection by a certified hazardous waste vendor. |
| Liquid Waste | |||
| Organic Solvent Solutions | Solutions of the intermediate in organic solvents (e.g., from reactions, chromatography). | Labeled, compatible solvent waste container (e.g., HDPE). | Collection by a certified hazardous waste vendor. |
| Aqueous Solutions | Aqueous solutions from extractions or other procedures containing the intermediate. | Labeled, compatible aqueous waste container (e.g., HDPE). | Collection by a certified hazardous waste vendor. |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research-grade chemical intermediate.
Caption: Disposal workflow for research-grade chemical intermediates.
By adhering to these general principles and the specific guidance provided in the manufacturer's Safety Data Sheet, researchers can ensure the safe and compliant disposal of "this compound" and other novel chemical compounds, thereby protecting themselves, their colleagues, and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
